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Core Science & Biosynthesis

Foundational

Kocurin: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Kocurin is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including clinically important meth...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kocurin is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the discovery, origin, chemical nature, and biological activity of Kocurin. It includes a compilation of its antimicrobial potency, detailed experimental methodologies for its study, and visualizations of its biosynthetic pathway and discovery workflow to support further research and development.

Discovery and Origin

Kocurin, initially designated as PM181104, is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its discovery arose from screenings of microbial extracts for antimicrobial properties.

Initial discovery efforts identified a bioactive compound from a marine sponge-associated actinobacterium of the genus Kocuria (MTCC 5269), isolated from the sponge Spirastrella inconstans.[2] Subsequent studies have isolated Kocurin from various other marine and terrestrial bacteria.

Producing Organisms:

  • Kocuria palustris : A marine-derived bacterium isolated from sponges collected in the Florida Keys, USA.[3][4]

  • Kocuria marina : Also isolated from marine sponges.[5]

  • Kocuria rosea : An axenic strain retrieved from a soil sample in the intertidal area of the Paracas National Park, Peru.[6][7]

  • Kocuria flava : A strain designated NIO_001.[6]

  • Micrococcus yunnanensis : Another marine sponge-derived bacterium.[5]

The identification of Kocurin from multiple species of Kocuria and Micrococcus highlights the potential of these genera as sources of novel bioactive compounds.[8]

Chemical Structure and Properties

Kocurin is a complex macrocyclic peptide characterized by a central pyridine ring and multiple thiazole rings, which are hallmarks of the thiopeptide class of antibiotics.[3][9] The definitive structure of Kocurin was elucidated through a combination of high-resolution mass spectrometry (HRMS) and extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.[3][4] This analysis corrected the initially proposed structure of PM181104.[3]

  • Molecular Formula: C₆₉H₆₆N₁₈O₁₃S₅[3]

  • Molecular Weight: 1514.37 g/mol (as [M+H]⁺)[3]

Data Presentation: Antimicrobial Activity

Kocurin exhibits potent and specific activity against Gram-positive bacteria, including drug-resistant strains, while showing no activity against Gram-negative bacteria or fungi.[10][11]

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of Kocurin
Bacterial SpeciesStrain TypeMIC (µg/mL)Reference(s)
Staphylococcus aureusMRSA MB53930.25[3]
Staphylococcus aureusMRSA & MSSA0.008 - 2.048[11]
Staphylococcus aureus(MIC₉₀)0.064[11]
Staphylococcus epidermidis0.008 - 1.024[11]
Staphylococcus epidermidis(MIC₉₀)0.128[11]
Enterococcus faeciumVRE & VSE0.004 - 1.024[11]
Enterococcus faecalisVRE & VSE0.004 - 1.024[11]
Enterococcus spp.Clinical Isolates0.004 - 0.128[11]
Enterococcus spp.(MIC₉₀)0.064[11]
Bacillus spp.0.004 - 0.016[11]
Escherichia coliNo activity[10]
Acinetobacter baumanniiNo activity[10]
Pseudomonas aeruginosaNo activity[10]
Table 2: In Vivo Efficacy of Kocurin (as PM181104) in a Murine Sepsis Model
PathogenMurine ModelEndpointEffective Dose (ED₁₀₀) (mg/kg)Reference(s)
MRSASepticemia100% survival2.5 and 5.0[2][11]
VRESepticemia100% survival10.0[2]

Experimental Protocols

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the standardized broth microdilution method and is adapted for testing Kocurin against Gram-positive bacteria.[12][13][14][15]

1. Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted
  • Sterile 96-well microtiter plates
  • Kocurin stock solution (e.g., in DMSO)
  • Bacterial inoculum standardized to 0.5 McFarland turbidity
  • Positive control antibiotic (e.g., Vancomycin)
  • Sterile saline or PBS
  • Incubator (35 ± 2°C)
  • Multichannel pipette

2. Procedure:

  • Prepare serial two-fold dilutions of Kocurin in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
  • The concentration range should typically span from 0.001 to 128 µg/mL to capture the MIC values of susceptible organisms.
  • Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
  • Add 50 µL of the diluted bacterial suspension to each well containing the Kocurin dilutions, bringing the total volume to 100 µL.
  • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
  • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
  • Determine the MIC by visual inspection. The MIC is the lowest concentration of Kocurin that completely inhibits visible bacterial growth.

Protocol for Kocurin Purification

This protocol outlines a general procedure for the purification of Kocurin from a bacterial culture, based on methods described in the literature.[16]

1. Fermentation and Extraction:

  • Inoculate a suitable production medium with a Kocurin-producing strain (e.g., Kocuria palustris).
  • Incubate the culture under optimal conditions for Kocurin production (e.g., 28°C for several days).[10]
  • Harvest the culture by centrifugation to separate the cell pellet and supernatant.
  • Extract the cell pellet with methanol or another suitable organic solvent.

2. Chromatographic Purification:

  • Concentrate the crude extract under reduced pressure.
  • Subject the concentrated extract to reversed-phase column chromatography (e.g., using a C18 stationary phase).
  • Elute the column with a gradient of water and an organic solvent (e.g., methanol or acetonitrile).
  • Collect fractions and test for anti-MRSA activity using an agar diffusion assay or by LC-MS analysis to identify fractions containing Kocurin.
  • Pool the active fractions and further purify using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
  • Monitor the elution profile by UV absorbance (Kocurin has absorption maxima at approximately 218 nm and 307 nm).[3]
  • Collect the pure Kocurin peak and confirm its identity and purity by HRMS and NMR.

Mandatory Visualizations

Kocurin Discovery and Characterization Workflow

Kocurin_Discovery_Workflow A Isolation of Marine Bacteria (e.g., from sponges) B Screening for Antimicrobial Activity (against MRSA) A->B C Fermentation of Bioactive Strains B->C D Extraction of Secondary Metabolites C->D E Bioassay-Guided Fractionation D->E F Purification by HPLC E->F G Structural Elucidation (HRMS, NMR) F->G H Identification of Kocurin G->H I In Vitro & In Vivo Activity Testing H->I

Caption: A generalized workflow for the discovery and characterization of Kocurin.

Proposed Biosynthetic Pathway of Kocurin

Kocurin_Biosynthesis cluster_modifications Modification Steps Propeptide Ribosomal Synthesis of Precursor Peptide (KocA) Modifications Post-Translational Modifications Propeptide->Modifications KocB-I enzymes LeaderCleavage Leader Peptide Cleavage Modifications->LeaderCleavage Thiazole Thiazole/Thiazoline Formation Dehydration Dehydration of Ser/Thr Cyclization Macrocyclization MatureKocurin Mature Kocurin LeaderCleavage->MatureKocurin

Caption: A simplified diagram of the proposed biosynthetic pathway of Kocurin.

Conclusion

Kocurin stands out as a promising thiopeptide antibiotic with potent activity against challenging Gram-positive pathogens. Its discovery from diverse microbial sources, particularly marine environments, underscores the importance of continued bioprospecting. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to enhance production and potentially generate novel analogs. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of Kocurin and related compounds.

References

Exploratory

Kocurin: A Technical Guide to the Thiazolyl Peptide Antibiotic from Kocuria and Micrococcus

For Researchers, Scientists, and Drug Development Professionals Abstract Kocurin, a potent thiazolyl peptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant pathogens, particular...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kocurin, a potent thiazolyl peptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Produced by marine-derived actinomycetes of the genera Kocuria and Micrococcus, this ribosomally synthesized and post-translationally modified peptide exhibits a unique structure and a targeted mechanism of action, inhibiting bacterial protein synthesis. This technical guide provides an in-depth overview of kocurin, including its producing organisms, biosynthesis, mechanism of action, and antimicrobial activity. Detailed experimental protocols for the isolation, purification, and characterization of kocurin are presented, alongside a comprehensive summary of its biological activity. Visualizations of the biosynthetic pathway and key experimental workflows are provided to facilitate a deeper understanding of this promising antibiotic.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Thiazolyl peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising source of such agents. Kocurin, a member of this family, has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant resistant strains.[1][2] Initially isolated from marine sponge-associated bacteria, including Kocuria palustris, Kocuria marina, and Micrococcus yunnanensis, kocurin's unique chemical scaffold and potent bioactivity make it a compelling subject for further research and development.[3][4] This document serves as a technical resource for researchers, providing detailed information on the biology, chemistry, and production of kocurin.

Producing Organisms: Kocuria and Micrococcus

Kocurin is produced by several species within the family Micrococcaceae, notably from the genera Kocuria and Micrococcus. These Gram-positive bacteria are widely distributed in various environments, including marine ecosystems, where they are often found in association with sponges.[1][5]

  • Kocuria : This genus comprises coccoid bacteria, often found in tetrads or irregular clusters.[6] Species such as Kocuria palustris, Kocuria marina, and Kocuria rosea have been identified as kocurin producers.[3][7] These organisms are generally aerobic or facultatively anaerobic and can be cultivated on standard laboratory media.[8]

  • Micrococcus : Similar to Kocuria, Micrococcus species are Gram-positive cocci. Micrococcus yunnanensis has been identified as a kocurin-producing strain.[3] These bacteria are typically found in soil, dust, water, and air, and as part of the normal microbiota of mammalian skin.[9]

Phylogenetic analysis based on 16S rRNA gene sequencing has been instrumental in identifying these kocurin-producing strains.[3] The production of kocurin by different species suggests a potential for wider distribution of the biosynthetic gene cluster within the Micrococcaceae family.

Kocurin: Structure and Antimicrobial Activity

Kocurin is a polycyclic peptide antibiotic characterized by a central pyridine ring and multiple thiazole moieties.[10] Its complex structure is derived from a precursor peptide that undergoes extensive post-translational modifications.

Antimicrobial Spectrum and Potency

Kocurin exhibits potent bactericidal activity primarily against Gram-positive bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[2] Notably, it shows no significant activity against Gram-negative bacteria or fungi such as Candida albicans.[10]

Table 1: Minimum Inhibitory Concentration (MIC) of Kocurin against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference(s)
Methicillin-resistant Staphylococcus aureus (MRSA) MB53930.25 - 0.5[2][3][10]
Bacillus subtilis MB964Not specified (Zone of Inhibition of 9 mm at 8 µg/mL)[10]
Enterococcus faecium MB5571 (vancomycin-resistant)Not specified (Zone of Inhibition of 10 mm at 8 µg/mL)[10]
Acinetobacter baumannii> 16[10]
Pseudomonas aeruginosa> 16[10]
Escherichia coli> 16[10]
Mechanism of Action

As a member of the thiazolyl peptide family, kocurin is known to inhibit bacterial protein synthesis.[11] While the precise molecular interactions are still under investigation, it is proposed that kocurin, like other related thiopeptides, binds to the bacterial ribosome. This interaction is thought to occur within a crevice formed by the ribosomal protein L11 and specific helices of the 23S rRNA.[12] This binding event interferes with the function of elongation factors, ultimately halting protein synthesis and leading to bacterial cell death.

Biosynthesis of Kocurin

Kocurin is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is orchestrated by a dedicated gene cluster, which has been identified and characterized.[7][13] The biosynthetic pathway involves the production of a precursor peptide, which is then extensively modified by a series of enzymes to yield the mature, bioactive kocurin molecule.

Kocurin Biosynthetic Gene Cluster

The kocurin biosynthetic gene cluster (BGC) comprises several open reading frames (ORFs) that encode the enzymes responsible for its synthesis.[7] Key components of the BGC include genes for the precursor peptide, dehydratases, cyclases, and other modifying enzymes, as well as transport proteins. The organization of the kocurin BGC shares similarities with those of other thiopeptide antibiotics like GE2270 and GE37468.[1]

Kocurin_Biosynthesis_Pathway cluster_precursor Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_final Maturation & Export Precursor_Peptide Precursor Peptide (KocA) Dehydration Dehydration (KocB, KocC) (Ser/Thr -> Dha/Dhb) Precursor_Peptide->Dehydration Cyclization Cyclization (KocE) (Cys + Dha/Dhb -> Thiazole/Oxazole) Dehydration->Cyclization Pyridine_Formation Pyridine Ring Formation (KocD) (Aza-Diels-Alder) Cyclization->Pyridine_Formation Cleavage Leader Peptide Cleavage Pyridine_Formation->Cleavage Export Export (ABC Transporter) Cleavage->Export Mature_Kocurin Mature Kocurin Export->Mature_Kocurin

Caption: Proposed biosynthetic pathway of kocurin.

Experimental Protocols

This section provides detailed methodologies for the cultivation of kocurin-producing organisms, and the subsequent extraction, purification, and bioactivity assessment of kocurin.

Cultivation of Kocuria and Micrococcus for Kocurin Production

The following protocol is adapted from methodologies used for the cultivation of Kocuria palustris and other kocurin-producing strains.[3]

Materials:

  • R2A agar medium

  • MY liquid medium (10 g/L glucose, 3 g/L yeast extract, 5 g/L proteose-peptone, 3 g/L malt extract)

  • Sea salts

  • Production medium R358 (10 g/L potato starch, 4 g/L Bacto Yeast Extract, 2 g/L Bacto Peptone, supplemented with FeSO₄·7H₂O and KBr)

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Strain Activation: Streak the desired Kocuria or Micrococcus strain onto R2A agar plates supplemented with 3% (w/v) sea salts. Incubate at 28°C for 2-4 weeks until colonies are well-formed.

  • Seed Culture Preparation: Inoculate a single colony into a flask containing MY liquid medium supplemented with 3% (w/v) sea salts. Incubate at 28°C in an orbital shaker at 220 rpm for 4 days.

  • Production Culture: Inoculate the production medium R358 with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C in a rotary shaker at 220 rpm for 24 to 96 hours. Monitor growth (OD₆₀₀) and kocurin production over time.[3]

Cultivation_Workflow Start Start Strain_Activation Strain Activation on R2A Agar (28°C, 2-4 weeks) Start->Strain_Activation Seed_Culture Seed Culture in MY Medium (28°C, 220 rpm, 4 days) Strain_Activation->Seed_Culture Production_Culture Inoculate Production Medium R358 (5% v/v inoculum) Seed_Culture->Production_Culture Incubation Incubation (28°C, 220 rpm, 24-96h) Production_Culture->Incubation Monitoring Monitor Growth (OD600) and Kocurin Production (LC-MS) Incubation->Monitoring Harvest Harvest for Extraction Monitoring->Harvest

Caption: Experimental workflow for kocurin production.

Extraction and Purification of Kocurin

This protocol is based on the methods described for the isolation of kocurin from Kocuria palustris.[14]

Materials:

  • Methanol

  • Acetone

  • Reversed-phase C18 chromatography column

  • Semipreparative High-Performance Liquid Chromatography (HPLC) system

  • Water and Methanol (HPLC grade)

Procedure:

  • Harvesting: Centrifuge the production culture to separate the cell pellet from the supernatant.

  • Extraction: Extract the cell pellet with methanol or acetone. Pool the solvent extracts.

  • Initial Fractionation: Concentrate the extract and subject it to reversed-phase C18 chromatography using a water/methanol gradient to obtain crude fractions.

  • HPLC Purification: Purify the active fractions using semipreparative HPLC with a C18 column and a suitable water/methanol gradient to yield pure kocurin.

Purification_Workflow Start Start with Fermentation Broth Centrifugation Centrifugation to Separate Cell Pellet Start->Centrifugation Extraction Extraction of Cell Pellet (Methanol or Acetone) Centrifugation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration C18_Chromatography Reversed-Phase C18 Chromatography (Water/Methanol Gradient) Concentration->C18_Chromatography Fraction_Collection Collection of Active Fractions C18_Chromatography->Fraction_Collection HPLC_Purification Semipreparative HPLC Purification Fraction_Collection->HPLC_Purification Pure_Kocurin Pure Kocurin HPLC_Purification->Pure_Kocurin

Caption: Workflow for kocurin extraction and purification.

Antimicrobial Susceptibility Testing

The antimicrobial activity of kocurin is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test bacterial strains (e.g., MRSA)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Kocurin stock solution in a suitable solvent (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of the kocurin stock solution in the broth directly in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted kocurin. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of kocurin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow Start Start Inoculum_Prep Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Serial_Dilution Prepare Serial Dilutions of Kocurin in 96-well plate Inoculum_Prep->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination Result MIC Value MIC_Determination->Result

Caption: Workflow for MIC determination of kocurin.

Conclusion and Future Perspectives

Kocurin represents a promising lead compound in the development of new antibiotics to combat Gram-positive pathogens, including the formidable MRSA. Its unique thiazolyl peptide structure, potent antimicrobial activity, and specific mechanism of action make it an attractive candidate for further investigation. The elucidation of its biosynthetic pathway opens up possibilities for bioengineering approaches to enhance its production and generate novel analogues with improved properties. Further research should focus on optimizing fermentation conditions for higher yields, exploring its in vivo efficacy and safety profiles, and fully characterizing its interactions with the bacterial ribosome. The continued exploration of natural products from unique ecological niches, such as marine sponges and their associated microbiota, remains a vital strategy in the ongoing search for next-generation antimicrobial agents.

References

Foundational

The Biosynthesis of Kocurin: A Technical Guide for Researchers

An In-depth Examination of the Genetic Blueprint and Enzymatic Machinery for a Potent Thiopeptide Antibiotic For Immediate Release This technical guide provides a comprehensive overview of the biosynthesis of Kocurin, a...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Genetic Blueprint and Enzymatic Machinery for a Potent Thiopeptide Antibiotic

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of Kocurin, a promising thiopeptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the Kocurin biosynthetic gene cluster, the enzymatic cascade responsible for its formation, and the experimental methodologies used to elucidate this complex pathway.

Introduction to Kocurin

Kocurin is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a highly modified macrocyclic structure containing multiple thiazole rings and dehydroamino acids. Initially identified as PM181104, its structure was later revised and named Kocurin.[1][2] Its potent antibacterial activity has positioned it as a significant lead compound in the development of new antibiotics to combat drug-resistant pathogens.

The Kocurin Biosynthetic Gene Cluster

The genetic blueprint for Kocurin biosynthesis is located within a dedicated gene cluster, which has been identified and characterized in Kocuria species.[3][4] Unlike many complex natural products, Kocurin is not synthesized by non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) machinery. Instead, its biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications.

The Kocurin biosynthetic gene cluster (BGC) spans approximately 12 kbp and comprises nine open reading frames (ORFs). The organization of the Kocurin BGC is similar to that of other known thiopeptide antibiotics like GE2270 and GE37468.[3]

Table 1: Genes and Proposed Functions in the Kocurin Biosynthetic Gene Cluster

GeneProposed Function
kocAPrecursor peptide
kocBDehydratase
kocCCyclodehydratase
kocDDehydrogenase
kocEPutative modifying enzyme
kocFPutative modifying enzyme
kocGABC transporter (Resistance/Export)
kocHPeptidase
kocIPutative modifying enzyme

The Biosynthesis Pathway of Kocurin

The biosynthesis of Kocurin is a multi-step process involving a cascade of enzymatic reactions that modify a ribosomally synthesized precursor peptide. The proposed pathway, based on the functions of the genes in the BGC and homology to other thiopeptide biosynthetic pathways, is as follows:

  • Ribosomal Synthesis of the Precursor Peptide (KocA): The process initiates with the translation of the kocA gene to produce a precursor peptide. This peptide consists of an N-terminal leader peptide and a C-terminal core peptide, the latter of which is the scaffold for the final Kocurin molecule.[4]

  • Post-translational Modifications: The core peptide of KocA undergoes a series of modifications catalyzed by the "Koc" enzymes:

    • Dehydration: The KocB enzyme, a dehydratase, is proposed to convert serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

    • Cyclodehydration and Dehydrogenation: The KocC (cyclodehydratase) and KocD (dehydrogenase) enzymes are predicted to work in concert to form the characteristic thiazole rings from cysteine residues and the dehydrated serine residues (Dha).

    • Further Modifications: Other enzymes within the cluster, such as KocE, KocF, and KocI, are presumed to be involved in further modifications of the peptide backbone, although their precise functions are yet to be experimentally validated.

  • Leader Peptide Cleavage and Export: The KocH peptidase is proposed to cleave the leader peptide from the modified core peptide. Finally, the mature Kocurin is exported out of the cell by the ABC transporter KocG, which may also confer self-resistance to the producing organism.[4]

Diagram of the Proposed Kocurin Biosynthesis Pathway

Kocurin_Biosynthesis cluster_ribosome Ribosome cluster_modification Post-Translational Modification Cascade cluster_export Export Ribosome Ribosome Precursor_Peptide KocA Precursor Peptide (Leader-Core) Ribosome->Precursor_Peptide Translation Modified_Peptide Modified Precursor Peptide Precursor_Peptide->Modified_Peptide KocB, KocC, KocD, KocE, KocF, KocI Mature_Kocurin Mature Kocurin Modified_Peptide->Mature_Kocurin KocH (Leader Peptide Cleavage) Export KocG (ABC Transporter) Mature_Kocurin->Export

Caption: Proposed biosynthetic pathway of Kocurin.

Quantitative Data on Kocurin Production

Limited quantitative data is available for Kocurin production. The following table summarizes the reported yields from both the native producing organism and a heterologous host.

Table 2: Kocurin Production Yields

Producing OrganismFermentation Volume (L)Yield (mg)Yield (mg/L)Reference
Kocuria palustris71.40.2[5]
Streptomyces coelicolor M1146 (heterologous host)1Not Reported2.5[4]

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of Kocurin biosynthesis.

Heterologous Expression of the Kocurin Biosynthetic Gene Cluster

Heterologous expression of the Kocurin BGC in a genetically tractable host like Streptomyces coelicolor has been instrumental in confirming the function of the gene cluster.[4][6] A detailed, generalized protocol is outlined below.

Experimental Workflow for Heterologous Expression

Heterologous_Expression_Workflow Isolate_BGC Isolate Kocurin BGC from Kocuria sp. genomic DNA Clone_Vector Clone BGC into an E. coli-Streptomyces shuttle vector (e.g., pSET152 derivative) under a constitutive promoter (e.g., ermEp*) Isolate_BGC->Clone_Vector Transform_Ecoli Transform E. coli (e.g., ET12567/pUZ8002) for plasmid propagation and methylation Clone_Vector->Transform_Ecoli Conjugate_SCoelicolor Conjugate the plasmid into Streptomyces coelicolor M1146 Transform_Ecoli->Conjugate_SCoelicolor Select_Exconjugants Select for exconjugants on appropriate antibiotic-containing media Conjugate_SCoelicolor->Select_Exconjugants Ferment_Culture Ferment S. coelicolor exconjugants in a suitable production medium (e.g., ISP2) Select_Exconjugants->Ferment_Culture Extract_Analyze Extract secondary metabolites and analyze for Kocurin production (e.g., by HPLC-MS) Ferment_Culture->Extract_Analyze

Caption: Workflow for heterologous expression of the Kocurin BGC.

Protocol:

  • Vector Construction: The entire Kocurin BGC is amplified from the genomic DNA of the producing Kocuria strain and cloned into an appropriate E. coli-Streptomyces shuttle vector, such as a derivative of pSET152, under the control of a strong constitutive promoter (e.g., ermEp).

  • Host Strains and Conjugation: The resulting plasmid is first introduced into an E. coli strain (e.g., ET12567/pUZ8002) that facilitates the transfer of non-methylated DNA into Streptomyces. Subsequently, the plasmid is transferred to S. coelicolor M1146 via intergeneric conjugation.

  • Selection and Fermentation: S. coelicolor exconjugants are selected on media containing the appropriate antibiotics. Positive clones are then cultivated in a suitable production medium (e.g., ISP2 medium) to facilitate the production of Kocurin.

  • Extraction and Analysis: After a sufficient fermentation period, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of Kocurin.

Purification of Kocurin

The purification of Kocurin from fermentation broths is typically achieved through a combination of chromatographic techniques.[5][7]

Protocol:

  • Extraction: The fermentation broth is centrifuged, and the cell pellet is extracted with methanol.

  • Initial Chromatography: The methanol extract is subjected to reversed-phase column chromatography (e.g., C18) using a water/methanol gradient to separate the components.

  • HPLC Purification: Bioactive fractions are further purified by repeated rounds of semipreparative and preparative High-Performance Liquid Chromatography (HPLC) to yield pure Kocurin. A typical HPLC method would involve a C18 column with a gradient of acetonitrile in water.

Structural Elucidation by Marfey's Analysis

Marfey's method is a crucial technique for determining the absolute stereochemistry of the amino acid constituents of a peptide.[7]

Protocol:

  • Acid Hydrolysis: A sample of purified Kocurin is hydrolyzed in 6 N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization: The amino acid hydrolysate is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomeric derivatives of the amino acids.

  • HPLC Analysis: The resulting diastereomers are separated and analyzed by HPLC. By comparing the retention times of the derivatives from the Kocurin hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid in Kocurin can be determined.

Enzyme Assays

To date, detailed in vitro characterization and kinetic analysis of the individual enzymes from the Kocurin biosynthetic pathway have not been reported in the literature. Future research in this area will be critical for a complete understanding of the catalytic mechanisms and for enabling the bioengineering of novel Kocurin analogs.

Conclusion

The elucidation of the Kocurin biosynthetic pathway provides a fascinating example of the intricate enzymatic machinery involved in the production of complex RiPP natural products. This technical guide has summarized the current knowledge of the Kocurin BGC, its proposed biosynthetic pathway, and the key experimental methodologies employed in its study. Further investigation into the enzymatic mechanisms and the development of more efficient production systems will be pivotal for harnessing the full therapeutic potential of Kocurin and its derivatives.

References

Exploratory

Kocurin's Enigmatic Dance with the Ribosome: A Technical Guide to its Mechanism of Action in Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Kocurin, a marine-derived thiazolyl peptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including methi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kocurin, a marine-derived thiazolyl peptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6] Its unique structure and efficacy have positioned it as a promising candidate for further drug development. This technical guide delves into the core of kocurin's antibacterial prowess: its mechanism of action on bacterial protein synthesis. While the precise molecular interactions are still under investigation, this document consolidates the current understanding, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the implicated biological pathways.

Introduction: The Rise of a Novel Thiazolyl Peptide

Kocurin is a member of the thiazolyl peptide family of antibiotics, a class of natural products known for their potent inhibition of bacterial protein synthesis.[2][4][7] Isolated from the marine-derived bacterium Kocuria palustris, its structure was elucidated through a combination of spectroscopic and chemical methods.[1][2][3][4][5][6] Kocurin's activity against MRSA, with Minimum Inhibitory Concentration (MIC) values in the submicromolar range, underscores its potential in combating antibiotic resistance.[1][2][3][4][5] Notably, its mechanism of action appears to be distinct from that of thiazomycin, another member of the same antibiotic class, suggesting a unique interaction with the bacterial translational machinery.[2][6]

Quantitative Data: Gauging Kocurin's Potency

The antibacterial efficacy of kocurin has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal pathogens. The available data is summarized in the table below.

Organism Strain MIC (µg/mL) Reference
Staphylococcus aureus (MRSA)MB53930.25[2][6]
Bacillus subtilis>8 (Zone of Inhibition of 9 mm at 8 µg/mL)[2][6]
Enterococcus faecium>8 (Zone of Inhibition of 10 mm at 8 µg/mL)[2][6]
Escherichia coli>16[2][6]
Acinetobacter baumannii>16[2][6]
Pseudomonas aeruginosa>16[2][6]
Candida albicans>16[2][6]

Table 1: Minimum Inhibitory Concentrations (MIC) of Kocurin against various microorganisms.

Unraveling the Mechanism: Experimental Approaches

The elucidation of the mechanism of action for antibiotics that inhibit protein synthesis typically involves a series of well-established experimental protocols. While specific studies detailing these methodologies for kocurin are not yet publicly available, the following standard assays are fundamental in this area of research.

In Vitro Transcription-Translation (IVTT) Assays

These cell-free systems are crucial for confirming the direct inhibition of protein synthesis.

  • Principle: A bacterial cell lysate containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is used to express a reporter gene (e.g., luciferase or β-galactosidase). The activity of the reporter protein is measured in the presence and absence of the antibiotic.

  • Methodology:

    • Prepare a bacterial S30 extract.

    • Set up reaction mixtures containing the S30 extract, a DNA template encoding a reporter gene, amino acids (one of which is often radiolabeled, e.g., [³⁵S]-methionine), and varying concentrations of kocurin.

    • Incubate the reactions to allow for protein synthesis.

    • Quantify the amount of synthesized protein, either by measuring the enzymatic activity of the reporter or by quantifying the incorporation of the radiolabeled amino acid.

    • Determine the IC50 value of kocurin for protein synthesis inhibition.

Ribosome Binding Assays

These assays are designed to identify the specific ribosomal subunit to which the antibiotic binds.

  • Principle: The affinity of a radiolabeled antibiotic for isolated ribosomal subunits (30S and 50S) is measured.

  • Methodology:

    • Isolate and purify 70S ribosomes and separate them into 30S and 50S subunits.

    • Radiolabel kocurin (e.g., with tritium or ¹⁴C).

    • Incubate the radiolabeled kocurin with either the 30S, 50S, or 70S ribosomal particles.

    • Separate the ribosome-bound antibiotic from the free antibiotic using techniques like filter binding or ultracentrifugation.

    • Quantify the radioactivity associated with the ribosomal pellets to determine the binding affinity (Kd).

Toeprinting (Reverse Transcription Inhibition) Assays

This technique allows for the precise identification of the antibiotic's binding site on the mRNA-ribosome complex.

  • Principle: The binding of an antibiotic to the ribosome can stall the reverse transcriptase enzyme as it synthesizes cDNA from the mRNA template. The position of this "toeprint" reveals the location of the stalled ribosome and thus the antibiotic's site of action.

  • Methodology:

    • Assemble a translation initiation complex consisting of the 70S ribosome, a specific mRNA template, and an initiator tRNA.

    • Add kocurin to the complex.

    • Initiate reverse transcription using a primer that binds downstream of the start codon.

    • Analyze the resulting cDNA fragments on a sequencing gel. The appearance of a specific band in the presence of kocurin indicates the position of the stalled ribosome.

Visualizing the Inhibition: Pathways and Workflows

To conceptualize the mechanism of action of kocurin, it is essential to visualize the intricate process of bacterial protein synthesis and the potential points of inhibition.

Bacterial_Protein_Synthesis cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination mRNA mRNA Initiation_Complex 30S Initiation Complex mRNA->Initiation_Complex Ribosome30S 30S Subunit Ribosome30S->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Ribosome70S 70S Initiation Complex Initiation_Complex->Ribosome70S Ribosome50S 50S Subunit Ribosome50S->Ribosome70S Aminoacyl_tRNA Aminoacyl-tRNA Peptide_Bond Peptide Bond Formation Ribosome70S->Peptide_Bond Aminoacyl_tRNA->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Nascent_Peptide Nascent Polypeptide Peptide_Bond->Nascent_Peptide Translocation->Aminoacyl_tRNA Stop_Codon Stop Codon on mRNA Translocation->Stop_Codon Release_Factors Release Factors Stop_Codon->Release_Factors Dissociation Ribosome Dissociation Release_Factors->Dissociation Completed_Protein Completed Protein Dissociation->Completed_Protein

Figure 1: Overview of the Bacterial Protein Synthesis Pathway. This diagram illustrates the three main stages: initiation, elongation, and termination, highlighting the key molecular players involved in each step.

Given that many thiazolyl peptides target the 50S ribosomal subunit or elongation factors, a hypothetical mechanism for kocurin's action can be proposed.

Kocurin_Mechanism cluster_ribosome Bacterial Ribosome Ribosome50S 50S Subunit A_Site A-site Inhibition Inhibition of Protein Synthesis Ribosome50S->Inhibition Ribosome30S 30S Subunit P_Site P-site E_Site E-site Kocurin Kocurin Kocurin->Ribosome50S Binds to 50S subunit (Hypothesized) EF_Tu Elongation Factor Tu (EF-Tu) Kocurin->EF_Tu Binds to EF-Tu (Alternative Hypothesis) EF_Tu->A_Site Delivers Aminoacyl-tRNA EF_Tu->Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->EF_Tu

Figure 2: Hypothesized Mechanism of Action for Kocurin. This diagram presents two potential inhibitory pathways for kocurin, targeting either the 50S ribosomal subunit or the elongation factor Tu, leading to the cessation of protein synthesis.

The following diagram outlines a logical workflow for investigating the mechanism of action of a novel protein synthesis inhibitor like kocurin.

Experimental_Workflow Start Novel Antibiotic (Kocurin) Cell_Based_Assay Cell-based Protein Synthesis Assay (e.g., [³⁵S]-Methionine incorporation) Start->Cell_Based_Assay IVTT_Assay In Vitro Transcription-Translation (IVTT) Assay Cell_Based_Assay->IVTT_Assay If inhibition is observed Ribosome_Binding Ribosome Binding Assay (30S vs 50S) IVTT_Assay->Ribosome_Binding Confirm direct inhibition Toeprinting Toeprinting Assay Ribosome_Binding->Toeprinting Identify subunit Resistance_Mapping Spontaneous Resistant Mutant Selection & Sequencing Ribosome_Binding->Resistance_Mapping Mechanism_Elucidation Elucidation of Detailed Molecular Mechanism Toeprinting->Mechanism_Elucidation Pinpoint binding site Resistance_Mapping->Mechanism_Elucidation Identify target gene

Figure 3: Experimental Workflow for Kocurin's Mechanism of Action. This flowchart details a systematic approach to characterizing the inhibitory mechanism of a novel protein synthesis inhibitor, from initial cell-based assays to detailed molecular elucidation.

Conclusion and Future Directions

Kocurin represents a promising scaffold for the development of new antibiotics to combat the growing threat of resistant Gram-positive pathogens. While its inhibitory effect on bacterial protein synthesis is evident, the precise molecular details of its interaction with the ribosomal machinery remain to be fully elucidated. Future research should focus on conducting the detailed experimental protocols outlined in this guide to pinpoint kocurin's binding site on the ribosome or its interaction with essential translation factors. Such studies will not only provide a deeper understanding of its mechanism of action but also pave the way for the rational design of more potent and specific derivatives. The exploration of kocurin's unique mode of action holds the key to unlocking its full therapeutic potential.

References

Foundational

Kocurin: A Comprehensive Technical Guide to its Antimicrobial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Kocurin, a thiazolyl peptide antibiotic, has demonstrated significant potential as a potent antimicrobial agent, particularly against multidrug...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kocurin, a thiazolyl peptide antibiotic, has demonstrated significant potential as a potent antimicrobial agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides an in-depth overview of the antimicrobial activity spectrum of Kocurin, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-infective therapies.

Antimicrobial Spectrum of Kocurin

Kocurin exhibits a targeted and potent activity profile, primarily against Gram-positive bacteria. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) makes it a compound of significant interest in the ongoing battle against antibiotic resistance.

Quantitative Antimicrobial Activity

The antimicrobial activity of Kocurin has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values of Kocurin against a panel of clinically relevant microorganisms.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive0.25 - 0.5[1][2]
Bacillus subtilisGram-positiveActive (inhibition zone)[3]
Enterococcus faeciumGram-positiveActive (inhibition zone)[3]
Acinetobacter baumanniiGram-negativeNo activity[1][2]
Pseudomonas aeruginosaGram-negativeNo activity[1][2]
Escherichia coliGram-negativeNo activity[1][2]
Candida albicansFungusNo activity[3][4]

Note: "No activity" for Gram-negative bacteria and C. albicans was observed at a concentration of 16 μg/mL[4][5]. Inhibition zones for B. subtilis and E. faecium were observed in solid agar tests[2].

Mechanism of Action

Kocurin belongs to the thiazolyl peptide class of antibiotics, which are known inhibitors of bacterial protein synthesis.[1] This class of antibiotics typically targets the bacterial ribosome, interfering with the elongation step of protein synthesis. This targeted action explains its potent efficacy against susceptible bacteria.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide Peptide bond formation 30S 30S subunit mRNA mRNA mRNA->30S binds tRNA Aminoacyl-tRNA tRNA->50S enters A site Kocurin Kocurin Kocurin->50S INHIBITS (blocks elongation)

Mechanism of Kocurin: Inhibition of bacterial protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of Kocurin.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Kocurin stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Kocurin Dilutions: A serial two-fold dilution of the Kocurin stock solution is performed in CAMHB directly in the wells of a 96-well plate. This creates a gradient of decreasing Kocurin concentrations across the plate.

  • Inoculum Preparation: A fresh bacterial culture is grown to the mid-logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well containing the Kocurin dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of Kocurin at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Start Start Prep_Kocurin Prepare Kocurin Serial Dilutions in 96-well plate Start->Prep_Kocurin Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Bacteria Prep_Kocurin->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution MIC Assay.
Agar Disk Diffusion Assay

This method is used to assess the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Kocurin solution of a known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile cotton swabs

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of an MHA plate in three different directions to ensure confluent growth.

  • Disk Application: Sterile filter paper disks are impregnated with a defined amount of the Kocurin solution and allowed to dry. The disks are then placed onto the surface of the inoculated MHA plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth has been inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to Kocurin.

Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Prep_Disks Impregnate Disks with Kocurin Start->Prep_Disks Inoculate_Plate Inoculate MHA Plate with Bacteria Prep_Inoculum->Inoculate_Plate Place_Disks Place Disks on Inoculated Plate Inoculate_Plate->Place_Disks Prep_Disks->Place_Disks Incubate Incubate Plate (37°C, 18-24h) Place_Disks->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone End End Measure_Zone->End

References

Exploratory

Unraveling Kocurin: A Technical Guide to its Molecular Formula and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals Introduction Kocurin is a potent thiazolyl peptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Is...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kocurin is a potent thiazolyl peptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from the marine-derived bacterium Kocuria palustris, this complex natural product has garnered interest within the scientific community for its intricate structure and potential as a therapeutic agent.[1][2][3] This technical guide provides an in-depth overview of the determination of Kocurin's molecular formula, its structural elucidation, and its biosynthetic pathway. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analyses are provided.

Molecular Formula and Physicochemical Properties

The molecular formula of Kocurin has been established as C₆₉H₆₆N₁₈O₁₃S₅ .[1][4] This was determined primarily through high-resolution mass spectrometry.[1][2][3]

PropertyValueReference
Molecular FormulaC₆₉H₆₆N₁₈O₁₃S₅[1][4]
Molecular Weight1515.7350 Da[4]
Accurate Mass1514.3660 Da[4]
ESI-TOF MS ([M+H]⁺)m/z 1515.3739 (observed), 1515.3733 (calculated)[1][3]

Structural Elucidation: A Multi-faceted Approach

The complex structure of Kocurin was elucidated through a combination of spectroscopic and chemical techniques. This involved a meticulous process of isolating the compound, determining its elemental composition and molecular weight, and then piecing together its intricate cyclic peptide structure.

Experimental Workflow for Kocurin Structure Elucidation

G cluster_isolation Isolation and Purification cluster_formula Molecular Formula Determination cluster_structure Structural Analysis cluster_final Final Structure Fermentation Fermentation of Kocuria palustris Extraction Extraction with Methanol Fermentation->Extraction Chromatography Reversed-Phase C18 Chromatography Extraction->Chromatography HPLC Semipreparative HPLC Chromatography->HPLC HRMS High-Resolution Mass Spectrometry (HRMS) HPLC->HRMS ESITOF ESI-TOF Mass Spectrometry HPLC->ESITOF NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) HPLC->NMR_2D MSMS MS/MS Fragmentation HPLC->MSMS Marfey Marfey's Analysis HPLC->Marfey Structure Elucidation of Kocurin Structure HRMS->Structure ESITOF->Structure NMR_1D->Structure NMR_2D->Structure MSMS->Structure Marfey->Structure

Caption: Workflow for the isolation and structural elucidation of Kocurin.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: The ESI-TOF mass spectrometry was performed on a Bruker maXis spectrometer.[2]

  • Method: The purified Kocurin sample was dissolved in a suitable solvent (e.g., methanol/water with formic acid) and introduced into the mass spectrometer via electrospray ionization. The time-of-flight analyzer provides high-resolution mass data, allowing for the determination of the elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: NMR spectra were recorded on a Varian "INOVA 500" spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.[2]

  • Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).

  • Internal Reference: Chemical shifts were referenced to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.0).[2]

  • 1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the types and number of protons and carbons present in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments. The HMBC experiments were optimized for a ³JCH of 8 Hz.[2]

¹H and ¹³C NMR Data for Kocurin

No.δC (ppm)δH (ppm, mult., J in Hz)
.........
Note:A complete, detailed table of all assigned chemical shifts is extensive and can be found in the primary literature, specifically in the 2013 Marine Drugs publication by Martin et al.[1][2]The publication provides a comprehensive list of proton and carbon chemical shifts that were critical for the structural elucidation.[1][2]
.........

3. MS/MS Fragmentation Analysis

  • Method: Tandem mass spectrometry (MS/MS) was performed to fragment the parent ion of Kocurin. The resulting fragmentation pattern provides valuable information about the sequence of amino acid residues and the connectivity of the different structural motifs within the molecule.

4. Marfey's Analysis for Stereochemistry Determination

  • Objective: To determine the absolute stereochemistry (D or L configuration) of the constituent amino acids.

  • Protocol:

    • Acid Hydrolysis: A sample of Kocurin (0.1 mg) was hydrolyzed with 6 N HCl at 110 °C for 24 hours in a sealed vial.[2] The solution was then evaporated to dryness.

    • Derivatization: The hydrolysate was reconstituted in water and treated with a 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-valine-amide (L-FDVA) in acetone and 1 M NaHCO₃.[2] The reaction was carried out at 40 °C for 1 hour.

    • Neutralization and Analysis: The reaction was neutralized with 1 N HCl, and the resulting derivatives were analyzed by LC-MS.[2] The retention times of the derivatives of the amino acids from Kocurin were compared to those of authentic D- and L-amino acid standards derivatized with L-FDVA.

Biosynthesis of Kocurin

Kocurin is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis originates from a precursor peptide encoded by a gene within a dedicated biosynthetic gene cluster. This precursor peptide undergoes a series of enzymatic modifications to yield the final complex structure of Kocurin.

Proposed Biosynthetic Pathway of Kocurin

G cluster_precursor Precursor Peptide Synthesis cluster_modifications Post-Translational Modifications cluster_final_product Final Product Ribosome Ribosomal Synthesis Precursor Linear Precursor Peptide (58 aa) Ribosome->Precursor Cleavage Leader Peptide Cleavage Precursor->Cleavage Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Cleavage->Dehydration Cyclization Cyclodehydration (Cys -> Thiazole) Dehydration->Cyclization Heterocyclization Heterocyclization (Pyridine ring formation) Cyclization->Heterocyclization Kocurin Mature Kocurin Heterocyclization->Kocurin

Caption: Proposed biosynthetic pathway of Kocurin.

The biosynthetic gene cluster of Kocurin is approximately 12 kbp and contains nine open reading frames that encode the enzymes responsible for the post-translational modifications.[4] The core peptide of Kocurin is derived from the C-terminal portion of the precursor peptide, which is rich in serine and cysteine residues that serve as substrates for the formation of dehydroalanines and thiazole rings, respectively.[1]

Antibacterial Activity

Kocurin exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) has been reported to be in the submicromolar range, with a specific value of 0.25 μg/mL against MRSA MB5393.[1][2]

Conclusion

The determination of the molecular formula and the complete structural elucidation of Kocurin represent a significant achievement in natural product chemistry. The use of a combination of advanced spectroscopic and chemical methods was essential to unravel its complex architecture. Understanding the molecular structure and biosynthetic pathway of Kocurin provides a foundation for future research, including synthetic and semi-synthetic efforts to develop new and more potent antibiotics to combat the growing threat of antimicrobial resistance.

References

Foundational

The Isolation of Kocurin: A Technical Guide for Researchers

An In-depth Technical Guide on the Initial Isolation of Kocurin from Marine Sponge-Associated Bacteria, for Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Isolation of Kocurin from Marine Sponge-Associated Bacteria, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the initial isolation, characterization, and biological activity of Kocurin, a potent anti-MRSA (Methicillin-resistant Staphylococcus aureus) thiazolyl peptide. Contrary to initial assumptions, Kocurin is not directly isolated from the marine sponge itself, but from symbiotic actinomycetes, particularly Kocuria palustris, residing within the sponge tissue.[1][2][3][4][5][6] This guide details the experimental protocols for the isolation of the producing microorganism, fermentation, extraction, purification, and structural elucidation of Kocurin, supplemented with quantitative data and visual diagrams of its biosynthetic and signaling pathways.

Quantitative Data Summary

The biological activity of Kocurin is primarily directed against Gram-positive bacteria, with significant potency against clinically relevant resistant strains.[5][7]

Target Organism Minimum Inhibitory Concentration (MIC) Reference
Methicillin-resistant Staphylococcus aureus (MRSA) MB53930.25 µg/mL[7]
Bacillus subtilisZone of Inhibition (ZOI) of 9 mm at 8 µg/mL[7]
Enterococcus faeciumZone of Inhibition (ZOI) of 10 mm at 8 µg/mL[7]
Thiazomycin-resistant S. aureusZone of Inhibition (ZOI) of 5 mm at 2 µg/mL[7]
Gram-negative bacteria (E. coli, A. baumannii, P. aeruginosa)No inhibition at 16 µg/mL[6][7]
Candida albicansNo inhibition at 16 µg/mL[6][7]

Experimental Protocols

This section outlines the key experimental methodologies for the isolation of Kocurin, from the initial collection of the marine sponge to the purification of the final compound.

Isolation of Kocurin-Producing Bacteria from Marine Sponges

The initial step involves the isolation of actinomycetes from the sponge tissue. Several media can be utilized for the selective growth of these bacteria.

Materials:

  • Fresh marine sponge samples

  • Sterile artificial seawater (ASW)

  • Sterile scalpels, forceps, and mortars and pestles

  • Sterile Petri dishes

  • Incubator

  • Isolation Media (prepare sterilely):

    • M1 Medium: Composition not specified in detail in the provided results, but generally a nutrient-rich agar medium for marine bacteria.

    • ISP2 Medium (Yeast Extract-Malt Extract Agar): Yeast extract 4 g/L, Malt extract 10 g/L, Dextrose 4 g/L, Agar 20 g/L, in ASW.

    • Marine Agar 2216: Commercially available medium.

    • Starch Casein Nitrate (SCN) Agar: Soluble starch 10 g/L, Casein 0.3 g/L, KNO₃ 2 g/L, K₂HPO₄ 2 g/L, MgSO₄·7H₂O 0.05 g/L, CaCO₃ 0.02 g/L, FeSO₄·7H₂O 0.01 g/L, Agar 15 g/L, in ASW.

  • Antifungal and antibacterial agents (optional, e.g., cycloheximide and nalidixic acid) to suppress fungal and fast-growing bacterial contamination.

Procedure:

  • Sample Preparation: Thoroughly rinse the exterior of the fresh sponge samples with sterile ASW to remove loosely attached microorganisms.

  • Surface Sterilization: Briefly immerse the sponge in 70% ethanol to sterilize the surface, followed by several rinses with sterile ASW.

  • Homogenization: Aseptically excise a small portion of the inner sponge tissue (approximately 1 cm³) and homogenize it in a sterile mortar and pestle with sterile ASW.

  • Serial Dilution: Perform a serial dilution of the homogenate in sterile ASW (e.g., 10⁻¹, 10⁻², 10⁻³).

  • Plating: Spread aliquots of the dilutions onto the surface of the prepared isolation media plates.

  • Incubation: Incubate the plates at 28-30°C for 2-4 weeks, monitoring for the appearance of distinct actinomycete-like colonies (often characterized by a dry, chalky appearance).

  • Sub-culturing: Isolate morphologically distinct colonies and sub-culture them onto fresh media to obtain pure cultures.

  • Identification: Identify the isolates through morphological characterization and 16S rRNA gene sequencing. Kocuria palustris is a key species to screen for.

Fermentation of Kocuria palustris

Once a Kocurin-producing strain is identified, large-scale fermentation is required to produce sufficient quantities of the compound.

Materials:

  • Pure culture of Kocuria palustris

  • Seed Medium (MY Medium): D-(+)-Glucose 10 g/L, Bacto Yeast Extract 3 g/L, Proteose-peptone 5 g/L, Malt Extract 3 g/L, adjusted to pH 7.0.

  • Production Medium (R358 Medium): Potato starch 10 g/L, Bacto Yeast Extract 4 g/L, Bacto Peptone 2 g/L, FeSO₄·7H₂O (from an 8 g/L stock solution, add 5 mL/L), KBr (from a 20 g/L stock solution, add 5 mL/L), adjusted to pH 7.0.[7]

  • Shaker incubator

Procedure:

  • First Seed Culture: Inoculate a tube containing the seed medium with a frozen stock of Kocuria palustris. Incubate at 28°C with shaking at 220 rpm for approximately 24 hours.[7]

  • Second Seed Culture: Transfer the first seed culture to a larger flask containing the same seed medium and incubate under the same conditions for another 24 hours.[7]

  • Production Culture: Inoculate the production medium with the second seed culture (a 5% inoculum volume is recommended). Incubate the production flasks at 28°C with shaking at 220 rpm and 70% humidity for 1 day.[7]

Extraction and Isolation of Kocurin

Kocurin is extracted from the cell pellet of the fermentation broth.

Materials:

  • Fermentation broth from Kocuria palustris

  • Methanol

  • Centrifuge

  • Rotary evaporator

  • Reversed-phase C18 flash chromatography column

  • Methanol/water gradient solvents

Procedure:

  • Harvesting: Centrifuge the fermentation broth to separate the cell pellet from the supernatant.[7]

  • Extraction: Extract the cell pellet multiple times with methanol.[7]

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dried extract.[7]

  • Initial Purification: Subject the dried extract to reversed-phase C18 flash chromatography, eluting with a water/methanol gradient. Collect fractions and monitor for anti-MRSA activity.[7]

Purification of Kocurin by HPLC

The final purification of Kocurin is achieved using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Active fractions from flash chromatography

  • Semi-preparative and preparative HPLC system

  • Reversed-phase C18 HPLC column (e.g., Waters X-Bridge C18)

  • Acetonitrile/water gradient solvents

Procedure:

  • HPLC Purification: Purify the bioactive fractions from the initial chromatography step by repeated injections onto a semi-preparative and preparative reversed-phase C18 HPLC column. Use a water/acetonitrile gradient for elution.[3][7]

  • Purity Analysis: Assess the purity of the isolated Kocurin using analytical HPLC.

  • Structure Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic techniques including High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]

Visualizations

Experimental Workflow for Kocurin Isolation

Kocurin_Isolation_Workflow cluster_sponge Marine Sponge Processing cluster_isolation Bacterial Isolation cluster_production Kocurin Production cluster_purification Purification Sponge Marine Sponge Collection Surface_Sterilization Surface Sterilization (70% Ethanol) Sponge->Surface_Sterilization Homogenization Tissue Homogenization (in sterile ASW) Surface_Sterilization->Homogenization Serial_Dilution Serial Dilution Homogenization->Serial_Dilution Plating Plating on Selective Media (e.g., M1, ISP2, SCN) Serial_Dilution->Plating Incubation Incubation (28-30°C, 2-4 weeks) Plating->Incubation Pure_Culture Isolation of Pure Culture (Kocuria palustris) Incubation->Pure_Culture Fermentation Fermentation (Seed & Production Media) Pure_Culture->Fermentation Extraction Extraction from Cell Pellet (Methanol) Fermentation->Extraction Flash_Chromatography Reversed-Phase C18 Flash Chromatography Extraction->Flash_Chromatography HPLC Semi-preparative & Preparative HPLC Flash_Chromatography->HPLC Kocurin Pure Kocurin HPLC->Kocurin

Caption: Workflow for the isolation of Kocurin from marine sponges.

Proposed Biosynthetic Pathway of Kocurin

Kocurin is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves the expression of a precursor peptide, which then undergoes extensive enzymatic modifications to yield the mature antibiotic.

Kocurin_Biosynthesis cluster_gene Genetic Level cluster_synthesis Biosynthesis Kocurin_BGC Kocurin Biosynthetic Gene Cluster (BGC) Transcription Transcription & Translation Kocurin_BGC->Transcription Precursor_Peptide Precursor Peptide (Leader + Core Peptide) Transcription->Precursor_Peptide Post_Translational_Mod Post-Translational Modifications (e.g., Thiazole formation, Cyclization) Precursor_Peptide->Post_Translational_Mod Mature_Kocurin Mature Kocurin Post_Translational_Mod->Mature_Kocurin

Caption: Proposed ribosomal biosynthesis pathway of Kocurin.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Kocurin exerts its antibacterial effect by inhibiting protein synthesis in Gram-positive bacteria. It is proposed to target the elongation factor Tu (EF-Tu), a crucial protein in the translation process.

Kocurin_MoA cluster_translation Bacterial Protein Synthesis Elongation cluster_inhibition Inhibition by Kocurin EF_Tu_GTP EF-Tu-GTP Complex Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Inhibition Inhibition Ternary_Complex->Inhibition Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation Kocurin Kocurin Kocurin->Inhibition Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Caption: Inhibition of protein synthesis by Kocurin via EF-Tu targeting.

References

Exploratory

Kocurin: A Technical Guide to a Thiazolyl Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals Abstract Kocurin is a potent thiazolyl peptide antibiotic with significant activity against multidrug-resistant Gram-positive bacteria, including methicilli...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kocurin is a potent thiazolyl peptide antibiotic with significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from marine-derived bacteria of the genera Kocuria and Micrococcus, this natural product represents a promising scaffold for the development of new anti-infective agents.[3][4] This technical guide provides a comprehensive overview of Kocurin, including its structure, biosynthesis, mechanism of action, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to Kocurin and the Thiazolyl Peptide Family

Thiazolyl peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thiazole rings derived from cysteine residues.[1] This family of natural products often exhibits a complex polycyclic structure, typically containing a central pyridine or tetrahydropyridine ring.[1] Kocurin is a notable member of this family, distinguished by its potent antibacterial activity, particularly against MRSA, with Minimum Inhibitory Concentration (MIC) values in the submicromolar range.[1][2]

Kocurin was first isolated from the marine-derived bacterium Kocuria palustris.[1][5] Its structure was elucidated through a combination of high-resolution mass spectrometry (HRMS), extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation followed by Marfey's analysis for amino acid stereochemistry.[1][6] The molecular formula of Kocurin is C₆₉H₆₆N₁₈O₁₃S₅.[1] Structurally, it features a 2,3,6-trisubstituted pyridine ring, four thiazole rings, a thiazoline ring, a methyloxazole ring, and several amino acid residues including phenylalanine, tyrosine, and two proline units.[3]

Physicochemical Properties and Structural Data

PropertyValueReference
Molecular FormulaC₆₉H₆₆N₁₈O₁₃S₅[1]
Molecular Weight1514.366 Da[4]
AppearanceWhite amorphous solid[5]
Optical Rotation[α]²⁵D +27.0 (c 0.11, CHCl₃/MeOH 1:1)[5]
UV Maxima (nm)218, 307, 349 (shoulder)[1][5]

Biological Activity and Quantitative Data

Kocurin demonstrates potent and selective activity against Gram-positive bacteria.[7] It is particularly effective against various strains of Staphylococcus aureus, including MRSA.[1] The compound shows no significant activity against Gram-negative bacteria or fungi at the tested concentrations.[1][6]

OrganismStrainMIC (µg/mL)Zone of Inhibition (ZOI)Reference
Staphylococcus aureus (MRSA)MB53930.25Not Reported[5]
Staphylococcus aureus (MRSA)-0.25–0.5Not Reported[3][7]
Bacillus subtilis-Not Reported9 mm (at 8 µg/mL)[1]
Enterococcus faecium-Not Reported10 mm (at 8 µg/mL)[1]
Wild-type S. aureus-Not Reported5 mm (at 2 µg/mL)[1]
Thiazomycin-resistant S. aureus-Not Reported5 mm (at 2 µg/mL)[1]
Acinetobacter baumannii->16No inhibition[1][7]
Pseudomonas aeruginosa->16No inhibition[7]
Escherichia coli->16No inhibition[7]
Candida albicans->16No inhibition[1]

Biosynthesis of Kocurin

Kocurin is synthesized ribosomally as a precursor peptide, which then undergoes extensive post-translational modifications to yield the mature antibiotic.[8] The proposed precursor peptide for Kocurin is a 17-amino-acid sequence: Ser-Thr-Asn-Cys-Phe-Cys-Tyr-Pro-Cys-Cys-Ser-Cys-Ser-Ala-Pro-Ser-Ser.[1][9] The biosynthetic gene cluster encodes the enzymes responsible for these modifications, which include cyclodehydrations of cysteine and serine residues to form thiazole and oxazole rings, respectively, and subsequent dehydrogenations.

G Proposed Biosynthesis of Kocurin cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Precursor_Peptide 17-amino acid precursor peptide (Ser-Thr-Asn-Cys-Phe-Cys-Tyr-Pro-Cys-Cys-Ser-Cys-Ser-Ala-Pro-Ser-Ser) Cyclodehydration Cyclodehydration (Cys -> Thiazoline, Ser -> Oxazoline) Precursor_Peptide->Cyclodehydration Dehydrogenation Dehydrogenation (Thiazoline -> Thiazole, Oxazoline -> Oxazole) Cyclodehydration->Dehydrogenation Pyridine_Formation Pyridine Ring Formation Dehydrogenation->Pyridine_Formation Mature_Kocurin Mature Kocurin Pyridine_Formation->Mature_Kocurin

Caption: Proposed biosynthetic pathway of Kocurin.

Mechanism of Action

Kocurin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[7] It is closely related to other thiazolyl peptide antibiotics like GE37468A and GE2270, which are known inhibitors of this process.[3][7] The molecular target of this class of antibiotics is the bacterial ribosome, specifically the L11 protein binding region of the 23S rRNA, and the bacterial elongation factor Tu (EF-Tu).[7] By binding to these components, Kocurin interferes with the translocation step of protein synthesis, leading to the cessation of peptide chain elongation and ultimately bacterial cell death. The observation that Kocurin is active against thiazomycin-resistant S. aureus suggests a potentially distinct interaction with its target compared to some other members of the thiazolyl peptide family.[1]

G Kocurin's Mechanism of Action Kocurin Kocurin rRNA 23S rRNA (L11 binding region) Kocurin->rRNA binds to EF_Tu Elongation Factor Tu (EF-Tu) Kocurin->EF_Tu binds to Inhibition Inhibition Bacterial_Ribosome Bacterial Ribosome (70S) Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis catalyzes rRNA->Bacterial_Ribosome component of EF_Tu->Protein_Synthesis essential for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death leads to Inhibition->Protein_Synthesis inhibits

Caption: Signaling pathway of Kocurin's inhibitory action.

Experimental Protocols

Isolation and Purification of Kocurin

This protocol is a synthesized methodology based on the description by Martín et al. (2013).[1][5]

G Kocurin Isolation and Purification Workflow Fermentation 1. Fermentation of Kocuria palustris Extraction 2. Acetone Extraction of Culture Broth Fermentation->Extraction RP_Chromatography 3. Reversed-Phase C18 Chromatography Extraction->RP_Chromatography HPLC 4. Semipreparative HPLC RP_Chromatography->HPLC Pure_Kocurin Pure Kocurin HPLC->Pure_Kocurin

Caption: Workflow for the isolation and purification of Kocurin.

  • Fermentation: Cultivate the marine-derived bacterium Kocuria palustris in a suitable fermentation medium.

  • Extraction: Extract the culture broth with acetone to obtain a crude extract containing Kocurin.[1]

  • Reversed-Phase Chromatography: Subject the crude extract to reversed-phase C18 chromatography to partially purify the active component.[1][5]

  • Semipreparative HPLC: Further purify the active fraction using semipreparative High-Performance Liquid Chromatography (HPLC) to obtain pure Kocurin.[1][5]

Structural Elucidation

The structural elucidation of Kocurin involves a combination of spectroscopic and chemical methods.[1]

  • Mass Spectrometry: Determine the molecular formula using high-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS).[1]

  • NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the planar structure and assign proton and carbon signals.[1]

  • Chemical Degradation and Marfey's Analysis:

    • Hydrolyze the peptide using 6 N HCl.

    • Derivatize the resulting amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent).

    • Analyze the derivatized amino acids by HPLC and compare their retention times with those of authentic standards to determine the absolute configuration of the amino acid residues.[1][6]

    • For acid-stable residues within heterocyclic rings, ozonolysis can be performed prior to hydrolysis and Marfey's analysis.[6]

Antimicrobial Susceptibility Testing

The antibacterial activity of Kocurin is determined using standard methods such as broth microdilution or agar diffusion assays.

  • Broth Microdilution (for MIC determination):

    • Prepare a serial dilution of Kocurin in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of Kocurin that completely inhibits visible growth of the bacterium.[3]

  • Agar Diffusion (for Zone of Inhibition):

    • Prepare an agar plate uniformly inoculated with the test bacterium.

    • Apply a known amount of Kocurin to a sterile paper disc and place it on the agar surface.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of growth inhibition around the disc.[1]

Conclusion and Future Perspectives

Kocurin stands out as a promising thiazolyl peptide antibiotic with potent activity against challenging Gram-positive pathogens. Its complex structure and unique biosynthetic pathway offer exciting opportunities for synthetic and biosynthetic engineering to generate novel analogs with improved pharmacokinetic properties and an expanded spectrum of activity. Further investigation into its precise interactions with the bacterial ribosome and EF-Tu could pave the way for the rational design of new protein synthesis inhibitors. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of antibiotics.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Kocurin Fermentation and Production

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the fermentation, production, and purification of Kocurin, a potent thia...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, production, and purification of Kocurin, a potent thiazolyl peptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

Introduction

Kocurin is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the marine-derived bacterium Kocuria palustris.[1] Its unique structure, featuring a central pyridine ring and multiple thiazole moieties, confers potent antibacterial activity, making it a promising candidate for further drug development.[1][2] This document outlines the necessary protocols for the cultivation of Kocuria palustris, fermentation for Kocurin production, and subsequent purification of the target compound.

Data Presentation

Table 1: Fermentation Parameters for Kocurin Production
ParameterValueReference
Producing OrganismKocuria palustris[1]
Fermentation MediumR358 Medium (Marine Broth 2216 as a suitable alternative)[3]
Inoculum5% (v/v) from a seed culture in MY medium[3]
Fermentation Time24 - 96 hours[3]
Temperature28 °C[3]
Agitation220 rpm[3]
Humidity70%[3]
Reported Yield1.4 mg from a 7 L fermentation (approx. 0.2 mg/L)[1]
Table 2: Composition of Marine Broth 2216
ComponentConcentration (g/L)
Peptone5.0
Yeast Extract1.0
Ferric Citrate0.1
Sodium Chloride19.45
Magnesium Chloride8.8
Sodium Sulfate3.24
Calcium Chloride1.8
Potassium Chloride0.55
Sodium Bicarbonate0.16
Potassium Bromide0.08
Strontium Chloride0.034
Boric Acid0.022
Sodium Silicate0.004
Sodium Fluoride0.0024
Ammonium Nitrate0.0016
Disodium Phosphate0.008
Final pH 7.6 ± 0.2

Experimental Protocols

Protocol 1: Cultivation of Kocuria palustris

This protocol describes the preparation of seed cultures of Kocuria palustris for inoculation into the main production fermenter.

Materials:

  • Kocuria palustris culture

  • MY (Malt Yeast) Agar plates and Broth (Malt extract 10 g/L, Yeast extract 4 g/L, Glucose 4 g/L, Agar 15 g/L for plates)

  • Sterile inoculation loops

  • Incubator at 28 °C

  • Shaking incubator at 220 rpm

Procedure:

  • Streak a loopful of Kocuria palustris from a glycerol stock onto an MY agar plate.

  • Incubate the plate at 28 °C until single colonies are visible (typically 2-3 days).

  • Aseptically pick a single colony and inoculate it into a flask containing 50 mL of sterile MY broth.

  • Incubate the flask at 28 °C in a shaking incubator at 220 rpm for 24-48 hours, or until the culture appears turbid. This will serve as the seed culture.

Protocol 2: Fermentation for Kocurin Production

This protocol details the fermentation process for the production of Kocurin.

Materials:

  • Seed culture of Kocuria palustris (from Protocol 1)

  • Marine Broth 2216 (or R358 medium)

  • Fermenter (e.g., 10 L baffled flasks or a bioreactor)

  • Incubator shaker or temperature-controlled bioreactor

Procedure:

  • Prepare the production medium (Marine Broth 2216) according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the medium to cool to room temperature.

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubate the fermentation culture at 28 °C with agitation at 220 rpm for 24 to 96 hours.[3]

  • Monitor the production of Kocurin periodically by taking samples and analyzing them via LC-MS.

Protocol 3: Extraction and Purification of Kocurin

This protocol outlines the steps for extracting Kocurin from the fermentation broth and purifying it using chromatographic techniques.

Materials:

  • Fermentation broth containing Kocurin

  • Centrifuge

  • Methanol (MeOH)

  • Reversed-phase C18 column

  • Water (H₂O)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative or preparative C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

Part A: Extraction

  • Harvest the fermentation broth and centrifuge it to separate the cell pellet from the supernatant.

  • Extract the cell pellet with methanol (e.g., 3 x 50 mL for a 7 L fermentation) to solubilize Kocurin.[1]

  • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator.

Part B: Initial Purification by Reversed-Phase Chromatography

  • Resuspend the concentrated extract in a small volume of water/methanol.

  • Load the resuspended extract onto a reversed-phase C18 column pre-equilibrated with water.

  • Elute the column with a stepwise or linear gradient of increasing methanol concentration in water.

  • Collect fractions and analyze them for the presence of Kocurin using LC-MS or a bioassay against a sensitive organism (e.g., S. aureus).

  • Pool the fractions containing Kocurin.

Part C: Final Purification by HPLC

  • Concentrate the pooled fractions from the previous step.

  • Dissolve the concentrate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Filter the sample through a 0.22 µm filter before injection.

  • Inject the sample onto a semi-preparative or preparative C18 HPLC column.

  • Elute the column with a linear gradient of acetonitrile in water, both containing 0.1% TFA (e.g., 20% to 80% ACN over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 307 nm) and collect the peak corresponding to Kocurin.

  • Verify the purity of the collected peak by analytical HPLC and confirm its identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain Kocurin as a solid.

Visualizations

Kocurin Biosynthesis Pathway

Kocurin_Biosynthesis Precursor Precursor Peptide (17 amino acids) PostTranslational Post-Translational Modifications Precursor->PostTranslational Ribosomal Synthesis Thiazole Thiazole Ring Formation PostTranslational->Thiazole Pyridine Pyridine Ring Formation Thiazole->Pyridine Mature Mature Kocurin Pyridine->Mature

Caption: Proposed biosynthetic pathway of Kocurin.

Kocurin Production and Purification Workflow

Kocurin_Workflow Start Start Cultivation Kocuria palustris Cultivation Start->Cultivation Fermentation Fermentation (28°C, 220 rpm) Cultivation->Fermentation Harvest Harvest & Centrifuge Fermentation->Harvest Extraction Methanol Extraction of Cell Pellet Harvest->Extraction Concentration1 Concentration Extraction->Concentration1 RP_Chrom Reversed-Phase Chromatography (C18) Concentration1->RP_Chrom Fraction_Analysis Fraction Analysis (LC-MS) RP_Chrom->Fraction_Analysis HPLC Semi-preparative HPLC (C18) Fraction_Analysis->HPLC Purity_Check Purity & Identity Confirmation HPLC->Purity_Check Final_Product Pure Kocurin Purity_Check->Final_Product

Caption: Workflow for Kocurin production and purification.

References

Application

Application Note: High-Performance Liquid Chromatography for the Purification of Kocurin

Audience: Researchers, scientists, and drug development professionals. Introduction Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1][2] This class of compou...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1][2] This class of compounds is of significant interest due to its potent in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major threat to human health.[1][3] The development of effective purification protocols is critical for the structural elucidation, pharmacological testing, and potential clinical application of Kocurin. High-performance liquid chromatography (HPLC), particularly in a reversed-phase format, serves as the cornerstone for obtaining high-purity Kocurin.[2] This document provides a detailed protocol for the purification of Kocurin, from bacterial fermentation to final purification by HPLC.

Overall Purification Workflow

The purification of Kocurin is a multi-step process designed to isolate the peptide from the complex mixture of metabolites present in the bacterial culture. The workflow begins with large-scale fermentation, followed by extraction and a series of chromatographic separations to progressively enrich and purify the target compound.

G cluster_0 Upstream Processing cluster_1 Downstream Purification Fermentation 1. Fermentation of Kocuria palustris Centrifugation 2. Centrifugation Fermentation->Centrifugation Harvest Cells Extraction 3. Methanol Extraction of Cell Pellet Centrifugation->Extraction Isolate Cell Pellet RP_C18 4. Reversed-Phase C18 Chromatography Extraction->RP_C18 Crude Extract HPLC 5. Semi-Preparative/Preparative RP-HPLC RP_C18->HPLC Bioactive Fractions Pure_Kocurin 6. Pure Kocurin HPLC->Pure_Kocurin Final Purified Compound

Caption: Experimental workflow for Kocurin purification.

Experimental Protocols

1. Fermentation of Kocuria palustris

This protocol is based on the fermentation conditions described for the initial isolation of Kocurin.[2]

  • Medium: Prepare R358 medium.

  • Inoculation: Inoculate the R358 medium with a seed culture of Kocuria palustris.

  • Incubation: Incubate the culture for 1 day.

  • Harvesting: After incubation, harvest the bacterial cells by centrifuging the fermentation broth. Discard the supernatant and collect the cell pellet.

2. Extraction of Kocurin

  • Solvent: Use methanol as the extraction solvent.[2]

  • Procedure:

    • Resuspend the cell pellet obtained from the 7 L fermentation in methanol (e.g., 3 x 50 mL).[2]

    • Agitate the suspension to ensure thorough extraction.

    • Centrifuge the suspension to pellet the cell debris.

    • Collect the methanol supernatant, which contains the crude Kocurin extract.

    • Pool the extracts and concentrate them, for example, using a rotary evaporator.

3. Initial Purification: Reversed-Phase C18 Chromatography

This step serves to remove a significant portion of impurities from the crude extract.[2]

  • Stationary Phase: Reversed-phase C18 silica column.

  • Mobile Phase A: Deionized Water (H₂O).

  • Mobile Phase B: Methanol (MeOH).

  • Procedure:

    • Equilibrate the C18 column with an initial low concentration of methanol in water.

    • Load the concentrated crude extract onto the column.

    • Elute the column using a gradient of increasing methanol concentration (H₂O/MeOH gradient).[2]

    • Collect fractions throughout the elution process.

    • Perform bioassays on the collected fractions to identify those with anti-MRSA activity.

    • Pool the bioactive fractions for the final purification step.

4. Final Purification: Reversed-Phase HPLC (RP-HPLC)

The final purification is achieved using semi-preparative or preparative HPLC to isolate Kocurin to a high degree of purity.[2]

  • System: An HPLC system equipped with a UV detector.

  • Column: A semi-preparative or preparative Reversed-Phase C18 column (e.g., Waters X-Bridge C18, 5 µm).[4][5]

  • Mobile Phase A: 0.1% Acetic Acid or Trifluoroacetic Acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% Acetic Acid or Trifluoroacetic Acid (TFA) in acetonitrile.

  • Detection: Monitor the elution profile via UV absorbance. Kocurin has UV absorption maxima at 218 nm and 307 nm.[1] Monitoring at 220 nm is also common for peptides.[6]

  • Procedure:

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Inject the pooled, active fractions from the initial C18 chromatography step.

    • Elute the sample using a linear gradient of increasing Mobile Phase B. The exact gradient should be optimized based on analytical runs. A representative gradient could be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 70% B

      • 35-40 min: 70% to 100% B

      • 40-45 min: 100% B

    • Collect the peaks corresponding to Kocurin based on the chromatogram.

    • Verify the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain Kocurin as a white solid.[2]

Data Presentation

The following table summarizes the expected outcomes of the Kocurin purification process. The yield is based on the published result from a 7 L fermentation.[2] Purity values are representative for a typical multi-step peptide purification.

Purification StepStarting MaterialFinal ProductYield (mg)Purity (%)
Fermentation & Extraction 7 L K. palustris CultureCrude Methanol Extract-< 5%
Reversed-Phase C18 Crude Methanol ExtractPooled Bioactive Fractions-30-50%
RP-HPLC Pooled Bioactive FractionsPurified Kocurin1.4[2]> 95%

Mode of Action

Kocurin belongs to the thiazolyl peptide family of antibiotics.[3] These compounds are known to be potent inhibitors of protein synthesis in Gram-positive bacteria, which is a key mechanism contributing to their strong antibacterial activity.[3]

G Kocurin Kocurin Ribosome Bacterial Ribosome (70S) Kocurin->Ribosome Inhibits Protein Protein Synthesis Ribosome->Protein Mediates CellDeath Bacterial Cell Death Protein->CellDeath Essential for life

Caption: Simplified diagram of Kocurin's inhibitory action.

The described methodology, centered around reversed-phase high-performance liquid chromatography, provides a robust and effective strategy for the purification of Kocurin from Kocuria palustris cultures. This protocol yields a highly purified product suitable for detailed structural analysis by methods like mass spectrometry and NMR, as well as for comprehensive biological and pharmacological evaluation.[1][2] The successful purification of Kocurin is a critical step in exploring its potential as a therapeutic agent against resistant bacterial pathogens.

References

Method

Application Note: Spectroscopic Analysis of Kocurin using HRMS and NMR for Structural Elucidation

Audience: Researchers, scientists, and drug development professionals. Introduction: Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris. It has demonstrated signi...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris. It has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for antibiotic research and development. The structural elucidation of such a complex natural product relies heavily on a combination of advanced spectroscopic techniques. This document provides detailed application notes and protocols for the analysis of Kocurin using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is critical for determining the exact mass and elemental composition of a molecule. For Kocurin, Positive-ion Electrospray Ionization Time-of-Flight Mass Spectrometry ((+)-ESI-TOF-MS) was utilized to establish its molecular formula.

Protocol 1: HRMS Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 0.1 mg of purified Kocurin (white amorphous solid).

    • Dissolve the sample in a 1:1 mixture of Chloroform/Methanol (CHCl₃/MeOH) to a final concentration of approximately 0.1 mg/mL.

  • Instrument and Parameters:

    • Instrument: Bruker maXis spectrometer or equivalent ESI-TOF-MS system.

    • Ionization Mode: Positive Electrospray Ionization ((+)-ESI).

    • Analysis Mode: Time-of-Flight (TOF) for high-resolution mass detection.

    • Data Acquisition: Acquire spectra in the m/z range that includes the expected mass of Kocurin (~1515 Da). Calibrate the instrument using a suitable standard to ensure high mass accuracy.

  • Data Analysis:

    • Identify the protonated molecular ion peak [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the accurate mass measurement. Compare the observed mass with the calculated mass for the proposed formula to confirm the elemental composition.

Data Presentation: HRMS Results for Kocurin

The quantitative data obtained from HRMS analysis is summarized below.

ParameterResultReference
Molecular Formula C₆₉H₆₆N₁₈O₁₃S₅
Calculated Mass [M+H]⁺ 1515.3733
Observed Mass [M+H]⁺ 1515.3739

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for elucidating the detailed atomic connectivity and stereochemistry of complex molecules like Kocurin. A suite of 1D and 2D NMR experiments is required to assemble the structural fragments.

Protocol 2: NMR Data Acquisition
  • Sample Preparation:

    • Dissolve approximately 1.4 mg of purified Kocurin in deuterated chloroform (CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument and Parameters:

    • Instrument: Varian "INOVA 500" spectrometer or equivalent.

    • Frequencies: 500 MHz for ¹H and 125 MHz for ¹³C.

    • Solvent and Reference: CDCl₃, with chemical shifts referenced to residual solvent signals (δH 7.26 and δC 77.0).

    • 1D Experiments: Proton (¹H) and Carbon (¹³C).

    • 2D Experiments:

      • Correlation Spectroscopy (COSY) to identify ¹H-¹H spin systems.

      • Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

      • Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-4 bond) correlations between protons and carbons. The experiment should be optimized for a ³JCH of 8 Hz.

  • Data Analysis:

    • Integrate and assign proton signals from the ¹H NMR spectrum. Key signals for Kocurin include four thiazole singlets, a 2,3,6-trisubstituted pyridine ring, and aromatic protons for phenylalanine and tyrosine units.

    • Assign carbon signals from the ¹³C NMR spectrum, aided by HSQC data.

    • Use COSY correlations to piece together amino acid spin systems.

    • Utilize HMBC correlations to connect the identified structural fragments and establish the final macrocyclic structure of the peptide.

Data Presentation: Key ¹H and ¹³C NMR Chemical Shifts for Kocurin

The following table summarizes key, representative chemical shifts as reported in the literature. For the complete assignment, refer to Martín et al., 2013.

Structural UnitAtom No.¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm)
Thiazole-1 C-5'118.97.86 (s)
Thiazole-2 C-5''120.38.01 (s)
Thiazole-3 C-5'''122.58.09 (s)
Thiazole-4 C-5''''118.57.45 (s)
Pyridine Ring C-4123.68.36 (d)
C-5137.98.24 (d)
Tyrosine C-2/6129.96.60 (d)
C-3/5114.96.45 (d)
Phenylalanine C-2/6129.57.17 (d)
C-3/5128.57.23 (t)
C-4126.77.18 (t)
Dehydroalanine-1 102.85.52 (s), 6.69 (s)
Thiazoline C-278.34.83 (t)

Visualized Workflows and Pathways

Experimental and Analytical Workflow

The overall process from bacterial culture to the final elucidated structure of Kocurin involves multiple, sequential steps.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Kocuria palustris Fermentation B Methanol Extraction of Cell Pellet A->B C Reversed-Phase C18 Chromatography B->C D HPLC Purification C->D E Purified Kocurin D->E F HRMS (ESI-TOF) Analysis E->F G NMR Spectroscopy (1D & 2D) E->G H Determine Molecular Formula (C69H66N18O13S5) F->H I Identify Structural Fragments (Amino Acids, Thiazoles, etc.) G->I J Assemble Fragments via HMBC & COSY Correlations H->J I->J K Final Kocurin Structure J->K

Experimental workflow for Kocurin isolation and structural analysis.
Proposed Biosynthetic Pathway of Kocurin

The biosynthesis of Kocurin is proposed to originate from a non-ribosomal peptide synthetase (NRPS) gene cluster. The process involves the formation of a propeptide that undergoes significant post-translational modifications to yield the mature antibiotic.

G A Kocurin Biosynthetic Gene Cluster (BGC) B Transcription & Translation A->B Expression C Propeptide (58 amino acids) B->C D Enzymatic Cleavage C->D E Leader Peptide D->E Removed F Core Peptide D->F Processed G Post-Translational Modification (e.g., Cyclodehydration, Dehydrogenation) F->G H Modified & Cyclized Peptide G->H I Mature Kocurin H->I Final Product

Proposed biosynthetic pathway of Kocurin.

Conclusion: The structural characterization of Kocurin is a clear demonstration of the power of combining HRMS and a suite of NMR experiments. HRMS provides the foundational data of elemental composition, while detailed 1D and 2D NMR analysis allows for the complete assembly of its complex thiazolyl peptide structure. The protocols and data presented here serve as a comprehensive guide for researchers working on the isolation and characterization of novel, complex natural products.

Application

Application Notes and Protocols for Kocurin Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals Introduction Kocurin is a thiazolyl peptide antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant drug...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kocurin is a thiazolyl peptide antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Isolated from the marine-derived bacterium Kocuria palustris, Kocurin represents a promising candidate for the development of new anti-infective agents.[2][3] These application notes provide detailed protocols for determining the antibacterial susceptibility of microorganisms to Kocurin using standard laboratory methods, including broth microdilution for minimum inhibitory concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

Mechanism of Action

Kocurin belongs to the thiazolyl peptide class of antibiotics, which are known to inhibit bacterial protein synthesis.[2] The mechanism of action involves the binding of the antibiotic to the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis.

The binding of Kocurin's structural analog, GE2270A, to EF-Tu has been shown to occur in the second domain of the protein.[4] This interaction is stabilized by a salt bridge between Arg 223 and Glu 259 of EF-Tu, which forms over the antibiotic molecule, contributing to a strong binding affinity.[4] By binding to EF-Tu, Kocurin sterically hinders the conformational change from the GDP-bound to the GTP-bound state and directly competes with aminoacyl-tRNA for the same binding site.[4] This effectively blocks the delivery of new amino acids to the ribosome, thereby halting peptide chain elongation and ultimately leading to bacterial cell death.

Caption: Kocurin's mechanism of action targeting bacterial protein synthesis.

Antibacterial Spectrum of Kocurin

Kocurin has demonstrated significant in vitro activity against a variety of Gram-positive bacteria. Quantitative data from susceptibility testing is summarized in the table below.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusMRSA MB53930.25
Staphylococcus aureusMRSA and MSSA strains0.008 - 2.048
Staphylococcus epidermidisClinical Isolates0.008 - 1.024
Enterococcus faeciumVRE and VSE strains0.004 - 1.024
Enterococcus faecalisClinical Isolates0.004 - 0.128
Bacillus subtilisClinical Isolates0.004 - 0.016

Data compiled from references[1][2].

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of Kocurin.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of Kocurin required to inhibit the visible growth of a microorganism in a liquid medium.

Materials:

  • Kocurin (dissolved in an appropriate solvent, e.g., methanol or DMSO)[1]

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Protocol:

  • Preparation of Kocurin Stock Solution: Prepare a stock solution of Kocurin at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the Kocurin stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL. This will further dilute the Kocurin concentration by half, achieving the final desired test concentrations.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Kocurin at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of a microorganism's susceptibility to Kocurin.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Kocurin solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Protocol:

  • Disk Preparation: Aseptically impregnate sterile filter paper disks with a known amount of Kocurin solution. Allow the disks to dry completely before use.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the Kocurin-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters. The interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data and established breakpoints, which are not yet standardized for Kocurin.

Experimental Workflow

The following diagram illustrates the general workflow for performing antibacterial susceptibility testing.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Start Start Isolate Obtain Pure Bacterial Isolate Start->Isolate Inoculum Prepare 0.5 McFarland Standardized Inoculum Isolate->Inoculum Method Select Method Inoculum->Method Kocurin_Prep Prepare Kocurin Stock Solution/Impregnated Disks Kocurin_Prep->Method BMD Broth Microdilution Method->BMD MIC DD Disk Diffusion Method->DD Zone of Inhibition Incubate Incubate Plates (16-20 hours at 35°C) BMD->Incubate DD->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC For BMD Measure_Zone Measure Zone of Inhibition (Diameter in mm) Incubate->Measure_Zone For DD Interpret Interpret Results (Susceptible, Intermediate, Resistant) Read_MIC->Interpret Measure_Zone->Interpret End End Interpret->End

Caption: General workflow for antibacterial susceptibility testing.

References

Method

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Kocurin

For Researchers, Scientists, and Drug Development Professionals Introduction Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1][2][3][4][5] It belongs to a cl...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1][2][3][4][5] It belongs to a class of naturally occurring compounds known for their potent activity against Gram-positive bacteria.[2] Notably, Kocurin has demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the submicromolar range.[1][2][3][4][5] This document provides detailed protocols for determining the MIC of Kocurin, a critical parameter for assessing its antimicrobial potency and spectrum. The primary methods covered are broth microdilution and agar dilution, which are standard procedures for antimicrobial susceptibility testing.[6][7][8][9]

Kocurin exhibits a targeted spectrum of activity, showing strong inhibition of Gram-positive bacteria such as MRSA, Bacillus subtilis, and Enterococcus faecium.[1][10] Conversely, it shows no activity against Gram-negative bacteria (e.g., Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa) or the fungus Candida albicans at concentrations up to 16 μg/mL.[1][2] The proposed mechanism of action for Kocurin and related thiazolyl peptides is the inhibition of bacterial protein synthesis.[10]

Data Presentation: MIC of Kocurin Against Various Bacterial Strains

The following table summarizes the reported MIC values for Kocurin against a panel of clinically relevant microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)MB53930.25[1][2]
Methicillin-Resistant Staphylococcus aureus (MRSA)-0.25–0.5[10]
Staphylococcus aureus-0.008 - 2.048[11]
Bacillus subtilis-Zone of Inhibition[1][2]
Enterococcus faecium-Zone of Inhibition[1][2]
Escherichia coli-> 16[1][2][10]
Acinetobacter baumannii-> 16[1][2][10]
Pseudomonas aeruginosa-> 16[1][2][10]
Candida albicans-> 16[1][2]

Note: Some studies reported zones of inhibition rather than specific MIC values for certain strains, indicating susceptibility.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the MIC of Kocurin using the broth microdilution method in a 96-well microtiter plate format. This method is widely used for its efficiency and requirement for small volumes of reagents.[7][12][13]

Materials:

  • Kocurin (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates (polystyrene or polypropylene)[14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing

  • Sterile petri dishes

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (37°C)

  • Plate reader (optional, for automated reading)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium.

    • Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][14]

  • Preparation of Kocurin Dilutions:

    • Prepare a 2x working stock solution of Kocurin in the test broth. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.

    • Dispense 100 µL of sterile broth into all wells of the 96-well plate.[15]

    • Add 100 µL of the 2x Kocurin working stock to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[15]

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[15]

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the Kocurin concentrations to their final 1x values. Do not add bacteria to column 12.[13]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[7][12]

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of Kocurin that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 2: Agar Dilution Method for MIC Determination

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[8]

Materials:

  • Kocurin (stock solution of known concentration)

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Bacterial strains for testing

  • Inoculum replicating apparatus (optional)

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of Kocurin concentrations in molten agar. For each concentration, add the appropriate amount of Kocurin stock solution to sterile, molten MHA (kept at 45-50°C) to achieve the desired final concentration.

    • Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate containing no Kocurin.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation:

    • Spot 1-2 µL of the diluted bacterial suspension (containing approximately 10⁴ CFU) onto the surface of each agar plate, including the control plate.[8] An inoculum replicating apparatus can be used to spot multiple strains simultaneously.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 16-20 hours.[8]

  • Interpretation of Results:

    • The MIC is the lowest concentration of Kocurin that prevents the visible growth of the bacteria on the agar surface.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_kocurin Prepare Kocurin Serial Dilutions in 96-well plate start->prep_kocurin prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculation Inoculate Plate with Bacterial Suspension prep_kocurin->inoculation prep_inoculum->inoculation incubation Incubate Plate (37°C, 16-20h) inoculation->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Kocurin_MoA cluster_cell Bacterial Cell ribosome Ribosome (70S) protein Protein Synthesis ribosome->protein Translation no_protein Inhibition of Protein Synthesis ribosome->no_protein mrna mRNA mrna->ribosome cell_death Bacterial Cell Death no_protein->cell_death kocurin Kocurin kocurin->ribosome Binds to Ribosome (e.g., 23S rRNA)

Caption: Proposed mechanism of action of Kocurin in bacteria.

References

Application

Application Notes and Protocols: Kocurin in a Murine Septicemia Model for MRSA

For Researchers, Scientists, and Drug Development Professionals Introduction Kocurin, a thiazolyl peptide antibiotic identical to PM181104, has demonstrated significant in vitro potency against a wide array of Gram-posit...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kocurin, a thiazolyl peptide antibiotic identical to PM181104, has demonstrated significant in vitro potency against a wide array of Gram-positive bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Kocurin using a murine septicemia model of MRSA infection. The protocols and data presented are compiled from published literature to guide researchers in the preclinical assessment of this promising antibiotic candidate.

Quantitative Data Summary

The in vivo efficacy of Kocurin (referred to as PM181104 in the source study) has been evaluated in a murine septicemia model. The available quantitative data from these studies are summarized below for clear comparison.

Table 1: In Vitro Activity of Kocurin against Staphylococcus aureus

Bacterial StrainMIC Range (µg/mL)MIC⁹⁰ (µg/mL)
S. aureus (MRSA & MSSA)0.008 - 2.0480.064

Data sourced from in vitro studies of PM181104, which is structurally identical to Kocurin.[3]

Table 2: In Vivo Efficacy of Kocurin in a Murine MRSA Septicemia Model

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (10 days post-infection)
Vehicle Control--0%
Kocurin (PM181104)1.25Intravenous50%
Kocurin (PM181104)2.5Intravenous100% (ED₁₀₀)
Kocurin (PM181104)5.0Intravenous100% (ED₁₀₀)

Data from a study using BALB/c mice infected intraperitoneally with MRSA strain E710.[3]

Note on Further Data: While survival studies provide a critical measure of efficacy, detailed in vivo quantitative data such as bacterial load (CFU counts) in specific organs and analysis of inflammatory markers (e.g., cytokines) following Kocurin treatment in this model are not extensively available in the public literature. Such studies would provide deeper insights into the pharmacodynamics and immunomodulatory effects of Kocurin.

Experimental Protocols

The following protocols are based on methodologies reported for the evaluation of Kocurin (PM181104) and standard murine sepsis models.

Protocol 1: Preparation of MRSA Inoculum
  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain E710 or ATCC 33591.

  • Culture Conditions: Inoculate the MRSA strain into Brain Heart Infusion (BHI) broth and incubate overnight at 37°C with agitation.

  • Log-Phase Growth: Subculture the overnight culture into fresh BHI broth and incubate for approximately 2 hours to achieve log-phase growth.

  • Harvesting and Washing: Centrifuge the log-phase culture to pellet the bacteria. Discard the supernatant and wash the bacterial pellet with sterile normal saline (0.85% NaCl).

  • Inoculum Preparation: Resuspend the washed bacterial pellet in sterile normal saline to the desired concentration for infection (e.g., 10⁸ to 10⁹ CFU/mL). The final concentration should be confirmed by serial dilution and plating on appropriate agar plates.

Protocol 2: Murine Septicemia Model and Kocurin Administration
  • Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 19-22 grams.

  • Acclimatization: Allow mice to acclimatize to laboratory conditions for at least 7 days prior to the experiment.

  • Infection: Induce septicemia by intraperitoneal (i.p.) injection of 0.1 mL of the prepared MRSA inoculum (containing 10⁸ to 10⁹ CFU).

  • Kocurin Formulation: Prepare Kocurin for intravenous administration in a vehicle solution of 6% (w/w) PEG 400 and 8% (w/w) Tween 80, diluted with sterile water for injection.

  • Treatment: Administer the Kocurin formulation intravenously (i.v.) at the desired doses (e.g., 1.25, 2.5, 5.0 mg/kg) immediately following the MRSA challenge.

  • Control Groups:

    • Infection Control: Mice infected with MRSA and treated with the vehicle solution only.

    • Untreated Control: Mice infected with MRSA and receiving no treatment.

  • Monitoring:

    • Observe the mice for clinical signs of sepsis (e.g., ruffled fur, lethargy, hunched posture) at regular intervals.

    • Monitor survival for a period of 10 days post-infection.

    • Record body weight changes daily.

  • Endpoint: The primary endpoint is survival at 10 days. Euthanize moribund animals according to institutional guidelines.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment MRSA_Culture MRSA Culture (BHI Broth) Log_Phase Log-Phase Growth MRSA_Culture->Log_Phase Harvest Harvest & Wash Log_Phase->Harvest Inoculum Inoculum Preparation Harvest->Inoculum Infection IP Injection of MRSA (BALB/c Mice) Inoculum->Infection Kocurin_Prep Kocurin Formulation Treatment IV Administration of Kocurin Kocurin_Prep->Treatment Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Workflow for the in vivo evaluation of Kocurin.

Proposed Mechanism of Action of Kocurin

Kocurin is a thiazolyl peptide antibiotic. Thiazolyl peptides, such as the closely related GE2270A, are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This prevents the binding of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.

mechanism_of_action Kocurin Kocurin EFTu_GTP EF-Tu-GTP (Active) Kocurin->EFTu_GTP EFTu_GDP EF-Tu-GDP (Inactive) EFTu_GDP->EFTu_GTP GEF EFTu_GTP->EFTu_GDP GTP Hydrolysis Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP->Ternary_Complex Inhibition Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Protein_Synthesis Protein Synthesis (Peptide Elongation) Ribosome->Protein_Synthesis

Caption: Kocurin's proposed inhibition of protein synthesis.

References

Method

Kocurin: A Thiazolyl Peptide for Investigating Antibiotic Resistance

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Kocurin is a thiazolyl peptide antibiotic with potent activity against a range of Gram-positive bacteria, inclu...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kocurin is a thiazolyl peptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6][7][8][9] Isolated from the marine-derived bacterium Kocuria palustris, Kocurin belongs to a class of compounds known for their inhibition of bacterial protein synthesis.[1][4][5][6][7][9] These characteristics make Kocurin a valuable tool for researchers studying mechanisms of antibiotic resistance and for professionals in drug development seeking new antimicrobial agents.

This document provides detailed application notes and experimental protocols for utilizing Kocurin in the study of antibiotic resistance. It includes quantitative data on its antimicrobial activity, methodologies for key experiments, and visualizations of its mechanism of action.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Kocurin Against Various Bacterial Strains
Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureus (MRSA) MB5393Methicillin-Resistant0.25[1][7]
Bacillus subtilis MB964Wild-Type- (Zone of Inhibition: 9 mm at 8 µg/mL)[7]
Enterococcus faecium MB5571Vancomycin-Resistant, β-lactam-Resistant- (Zone of Inhibition: 10 mm at 8 µg/mL)[7]
Staphylococcus aureus (Wild-Type)Thiazomycin-Susceptible- (Zone of Inhibition: 5 mm at 2 µg/mL)[7]
Staphylococcus aureusThiazomycin-Resistant- (Zone of Inhibition: 5 mm at 2 µg/mL)[7]
Escherichia coliGram-NegativeNo inhibition at 16 µg/mL[7]
Acinetobacter baumanniiGram-NegativeNo inhibition at 16 µg/mL[7]
Pseudomonas aeruginosaGram-NegativeNo inhibition at 16 µg/mL[7]
Candida albicansFungusNo inhibition at 16 µg/mL[7]

Mechanism of Action: Inhibition of Protein Synthesis

Kocurin, like other thiazolyl peptides, is a potent inhibitor of bacterial protein synthesis.[5] The primary target of this class of antibiotics is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, Kocurin prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting the synthesis of new proteins and ultimately leading to bacterial cell death.

Kocurin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) A-site A-site Protein_Elongation Peptide Chain Elongation A-site->Protein_Elongation Inhibition Inhibition of Protein Synthesis P-site P-site E-site E-site Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex Aminoacyl-tRNA-EF-Tu-GTP Ternary Complex Aminoacyl-tRNA->Ternary_Complex binds EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP->Ternary_Complex binds Inhibited_Complex Kocurin-EF-Tu-GTP Complex Ternary_Complex->A-site delivers to Kocurin Kocurin Kocurin->EF-Tu-GTP binds to Inhibited_Complex->A-site Prevents binding to ribosome

Kocurin's inhibitory effect on protein synthesis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Kocurin against a bacterial strain of interest.

Materials:

  • Kocurin stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the adjusted inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare Kocurin Dilutions:

    • Perform serial two-fold dilutions of the Kocurin stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Plate Setup:

    • Add 50 µL of CAMHB to wells 2-12 of a new 96-well microtiter plate.

    • Add 100 µL of the highest Kocurin concentration to well 1.

    • Perform serial dilutions across the plate by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a positive control (inoculum without Kocurin), and well 12 as a negative control (broth only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Kocurin that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Kocurin start->prep_dilutions inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate plate_setup Set up 96-well plate with Kocurin dilutions and controls prep_dilutions->plate_setup plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.
Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Cell-Free)

This protocol describes a general method to assess the inhibitory effect of Kocurin on bacterial protein synthesis using a commercially available E. coli S30 cell-free extract system.

Materials:

  • E. coli S30 cell-free extract kit (e.g., Promega, NEB)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under a bacterial promoter

  • Kocurin stock solution

  • Amino acid mix

  • RNase-free water

  • Luminometer or fluorometer

Procedure:

  • Prepare Reactions:

    • On ice, prepare the reaction mix according to the manufacturer's instructions for the cell-free extract kit. This typically includes the S30 extract, reaction buffer, amino acid mix, and the reporter plasmid DNA.

    • Prepare a set of reactions with varying concentrations of Kocurin (e.g., 0.1, 1, 10, 100 µg/mL).

    • Include a positive control (no Kocurin) and a negative control (no DNA template).

    • A known protein synthesis inhibitor (e.g., chloramphenicol) can be used as a positive control for inhibition.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

  • Detection of Reporter Protein:

    • For Luciferase: Add the luciferase substrate to each reaction and measure the luminescence using a luminometer.

    • For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each Kocurin concentration relative to the positive control (no Kocurin).

    • Plot the percentage of inhibition against the Kocurin concentration to determine the IC₅₀ value (the concentration of Kocurin that inhibits 50% of protein synthesis).

Protein_Synthesis_Inhibition_Assay start Start prep_reactions Prepare cell-free translation reactions with varying Kocurin concentrations start->prep_reactions add_dna Add reporter plasmid DNA (e.g., luciferase) prep_reactions->add_dna incubate Incubate at 37°C for 1-2h add_dna->incubate measure_signal Measure reporter signal (luminescence or fluorescence) incubate->measure_signal analyze_data Calculate % inhibition and IC50 measure_signal->analyze_data end End analyze_data->end

Workflow for in vitro protein synthesis inhibition assay.
Protocol 3: Checkerboard Assay for Synergy Testing with Vancomycin

This protocol is designed to investigate the potential synergistic activity of Kocurin and vancomycin against a target bacterial strain, such as MRSA or a vancomycin-resistant strain.

Materials:

  • Kocurin and vancomycin stock solutions

  • CAMHB

  • 96-well microtiter plates

  • Bacterial inoculum prepared as in Protocol 1

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate with two-fold serial dilutions of Kocurin along the y-axis (rows) and two-fold serial dilutions of vancomycin along the x-axis (columns).

    • The concentrations should range from sub-MIC to supra-MIC values for both compounds.

    • Include a row with only Kocurin dilutions and a column with only vancomycin dilutions to determine the MIC of each drug alone under the assay conditions.

    • Include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate all wells (except the sterility control) with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Kocurin = (MIC of Kocurin in combination) / (MIC of Kocurin alone)

      • FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Kocurin + FIC of Vancomycin

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: No interaction (additive or indifferent)

      • FICI > 4: Antagonism

Application in Studying Vancomycin Resistance

While direct synergistic studies of Kocurin and vancomycin are not yet published, the distinct mechanisms of action of these two antibiotics—protein synthesis inhibition for Kocurin and cell wall synthesis inhibition for vancomycin—suggest a potential for synergistic interactions.[10] Kocurin can be used to explore this possibility and to study the mechanisms of vancomycin resistance. For instance, by weakening the bacterial cell through the inhibition of protein synthesis, Kocurin might lower the concentration of vancomycin required to be effective against vancomycin-intermediate or resistant strains. The checkerboard assay described above is the standard method to investigate such potential synergies.

Conclusion

Kocurin is a promising tool for research in antibiotic resistance. Its potent activity against MRSA and its specific mechanism of action provide a solid foundation for further studies. The protocols provided here offer a starting point for researchers to explore the utility of Kocurin in understanding and combating antibiotic resistance, including its potential in combination therapies. Further research is warranted to fully elucidate its interactions with other antibiotics and its efficacy against a broader range of resistant pathogens.

References

Application

Cell-based Assays for Testing Kocurin Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Kocurin is a thiazolyl peptide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kocurin is a thiazolyl peptide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[4] While Kocurin's antimicrobial properties are well-documented, there is growing interest in exploring the potential of antimicrobial peptides (AMPs) as anticancer agents.[5][6][7][8] Many AMPs exhibit selective cytotoxicity towards cancer cells, often by targeting their distinct membrane properties or by inducing apoptosis through mitochondrial disruption.[5][6][9]

These application notes provide a comprehensive overview of cell-based assays to evaluate the efficacy of Kocurin, covering both its established antimicrobial activity and its potential as an anticancer therapeutic. Detailed protocols are provided to enable researchers to assess Kocurin's bioactivity in various cell-based models.

Data Presentation: Kocurin Antimicrobial Efficacy

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Kocurin against various Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)0.25 - 0.5[4]
Bacillus subtilisNot specified (Zone of Inhibition of 9 mm at 8 µg/mL)
Enterococcus faeciumNot specified (Zone of Inhibition of 10 mm at 8 µg/mL)

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Kocurin against Gram-positive bacteria using the broth microdilution method.

Materials:

  • Kocurin

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Kocurin Dilutions:

    • Prepare a stock solution of Kocurin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the Kocurin stock solution in MHB in a separate 96-well plate to create a range of concentrations.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the appropriate Kocurin dilution to the corresponding wells, creating a final volume of 100 µL with a further two-fold dilution of the compound.

    • Add 50 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria without Kocurin) and a negative control (MHB without bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of Kocurin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Cell Viability and Cytotoxicity Assays for Anticancer Activity

These assays are fundamental for screening the potential anticancer effects of Kocurin by measuring its impact on the viability and proliferation of cancer cell lines.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (for selectivity assessment, e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Kocurin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Kocurin in complete medium.

    • Remove the old medium from the wells and add 100 µL of the Kocurin dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for Kocurin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of Kocurin that inhibits 50% of cell growth).

This assay is another method to assess cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

  • Same as for MTT assay, but replace MTT with Resazurin solution.

  • Fluorometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition: Add 20 µL of Resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Reading: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.

Apoptosis Assays

These assays determine if Kocurin induces programmed cell death (apoptosis) in cancer cells.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Kocurin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of Kocurin for a specified time (e.g., 24 hours).

    • Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cancer cell line

  • Kocurin

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the viability assays in a white-walled 96-well plate.

  • Assay:

    • After treatment, add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate for 1-2 hours at room temperature.

  • Reading: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Cell Cycle Analysis

This assay determines if Kocurin affects the progression of the cell cycle in cancer cells.

Materials:

  • Cancer cell line

  • Kocurin

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Kocurin as in the apoptosis assay.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Kocurin's Known Mechanism of Action in Bacteria

Kocurin_Antimicrobial_Mechanism Kocurin Kocurin Ribosome Bacterial Ribosome (70S) Kocurin->Ribosome Binds to Protein_Synthesis Protein Synthesis Kocurin->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Proliferation Kocurin->Bacterial_Growth Prevents Protein_Synthesis->Bacterial_Growth Is essential for Protein_Synthesis->Bacterial_Growth

Caption: Kocurin inhibits bacterial growth by targeting the ribosome and halting protein synthesis.

Proposed Anticancer Mechanisms of Action for Kocurin (Hypothetical)

Kocurin_Anticancer_Mechanism cluster_cell Cancer Cell Kocurin Kocurin Membrane Cancer Cell Membrane (Negatively Charged) Kocurin->Membrane Targets Mitochondria Mitochondria Kocurin->Mitochondria Directly targets? Membrane->Mitochondria May allow entry to target Apoptosis Apoptosis Mitochondria->Apoptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothetical anticancer mechanisms of Kocurin, targeting the cell membrane or mitochondria.

Experimental Workflow for Evaluating Kocurin's Anticancer Efficacy

Experimental_Workflow Start Start: Kocurin Compound Cytotoxicity Cytotoxicity/Viability Assays (MTT, Resazurin) Start->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle If cytotoxic DataAnalysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on Anticancer Potential DataAnalysis->Conclusion

Caption: A logical workflow for the cell-based evaluation of Kocurin's anticancer properties.

References

Method

In vivo Evaluation of Kocurin: Application Notes and Protocols for Animal Infection Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vivo evaluation of Kocurin, a potent thiazolyl peptide antibiotic, in preclinical animal...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of Kocurin, a potent thiazolyl peptide antibiotic, in preclinical animal infection models. The included data summaries, detailed experimental protocols, and workflow diagrams are intended to guide researchers in designing and executing robust efficacy studies for this promising anti-infective agent.

Introduction to Kocurin

Kocurin, also known as PM181104, is a novel cyclic thiazolyl peptide antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Isolated from the marine sponge-associated actinobacterium Kocuria palustris, Kocurin has demonstrated significant therapeutic potential, warranting thorough investigation in relevant animal infection models to establish its preclinical efficacy.[1][2]

Data Presentation: In Vivo Efficacy of Kocurin

The in vivo efficacy of Kocurin has been evaluated in murine models of systemic and localized infections. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Kocurin in a Murine Septicemia Model

PathogenMouse StrainInfection RouteKocurin Dose (mg/kg)Treatment RouteOutcomeReference
MRSABALB/cIntraperitoneal2.5Intravenous100% survival[1][2]
MRSABALB/cIntraperitoneal5.0Intravenous100% survival[1][2]
VREBALB/cIntraperitoneal10.0Intravenous100% survival[1][2]

Table 2: Efficacy of Kocurin in a Murine Kidney Infection Model

PathogenMouse StrainModelKocurin Dose (mg/kg)Treatment RouteOutcomeReference
VRENot Specifiedλ-carrageenan-induced5.0Not Specified1 log reduction in kidney bacterial count compared to control[1]

Experimental Protocols

The following are detailed protocols for the key animal infection models used in the in vivo evaluation of Kocurin.

Murine Septicemia Model for MRSA and VRE

This protocol describes the induction of a systemic infection (septicemia) in mice to evaluate the efficacy of Kocurin.

Materials:

  • Kocurin (PM181104)

  • Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA) or Vancomycin-resistant Enterococcus (VRE) strain

  • Female BALB/c mice (6-8 weeks old)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Sterile 0.9% saline

  • Sterile syringes and needles (27-30 gauge)

  • Animal housing and monitoring equipment

Protocol:

  • Inoculum Preparation:

    • Culture the MRSA or VRE strain in TSB overnight at 37°C.

    • Harvest the bacteria by centrifugation and wash three times with sterile saline.

    • Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a lethal dose.

  • Infection:

    • Acclimatize mice for at least 3 days before the experiment.

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

  • Treatment:

    • Prepare solutions of Kocurin in a suitable vehicle (e.g., sterile saline).

    • Administer Kocurin intravenously (IV) via the tail vein at the desired doses (e.g., 1.25, 2.5, 5.0 mg/kg for MRSA; 2.5, 5.0, 10.0 mg/kg for VRE) at a specified time post-infection (e.g., 1 hour).

    • Include control groups: vehicle control (no treatment) and a standard-of-care antibiotic control (e.g., linezolid).

  • Monitoring and Endpoint:

    • Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and mortality for a period of up to 10 days post-infection.

    • The primary endpoint is survival. The 100% effective dose (ED₁₀₀) is the lowest dose at which all animals survive.

Murine Kidney Infection Model for VRE (λ-carrageenan-induced)

This protocol outlines a method for establishing a localized kidney infection to assess the ability of Kocurin to reduce bacterial burden in a specific organ. This protocol is a synthesized approach based on general principles of urinary tract infection models and carrageenan-induced inflammation, as a specific detailed protocol for this combined model was not available.

Materials:

  • Kocurin (PM181104)

  • Pathogen: Vancomycin-resistant Enterococcus (VRE) strain

  • Female BALB/c or other suitable mouse strain (6-8 weeks old)

  • λ-carrageenan

  • Sterile 0.9% saline

  • Sterile syringes and needles

  • Ureteral catheters (optional, for direct bladder inoculation)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Protocol:

  • Inoculum Preparation:

    • Prepare the VRE inoculum as described in the septicemia model protocol.

  • Induction of Kidney Infection:

    • Anesthetize the mice.

    • To induce inflammation and facilitate infection, inject a sterile solution of 1% λ-carrageenan in saline into the renal parenchyma or the retroperitoneal space near the kidneys.

    • Introduce the VRE suspension. This can be done via several routes, with transurethral inoculation into the bladder being a common method to mimic ascending urinary tract infections. Alternatively, direct injection into the kidney or intravenous injection can be used.

  • Treatment:

    • Administer Kocurin at the desired dose (e.g., 5 mg/kg) at a specified time post-infection.

    • Include vehicle control and standard-of-care antibiotic control groups.

  • Endpoint and Bacterial Load Determination:

    • At a predetermined time point (e.g., 72 hours post-infection), euthanize the mice.

    • Aseptically remove the kidneys.

    • Homogenize the kidneys in a known volume of sterile saline.

    • Perform serial dilutions of the kidney homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of kidney tissue.

    • The primary endpoint is the reduction in bacterial load in the kidneys of Kocurin-treated mice compared to the control groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of Kocurin in animal infection models.

InVivo_Evaluation_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Infection_Induction Infection Induction (e.g., IP injection for septicemia) Animal_Acclimatization->Infection_Induction Pathogen_Culture Pathogen Culture (MRSA or VRE) Inoculum_Prep Inoculum Preparation (Washing & Resuspension) Pathogen_Culture->Inoculum_Prep Inoculum_Prep->Infection_Induction Kocurin_Prep Kocurin Formulation Treatment_Admin Treatment Administration (e.g., IV Kocurin, Controls) Kocurin_Prep->Treatment_Admin Infection_Induction->Treatment_Admin Time Delay Monitoring Monitoring (Survival, Clinical Signs) Treatment_Admin->Monitoring Endpoint_Septicemia Endpoint (Septicemia) - Survival Rate Monitoring->Endpoint_Septicemia Endpoint_Localized Endpoint (Localized) - Bacterial Load (CFU/g tissue) Monitoring->Endpoint_Localized

Caption: General workflow for in vivo evaluation of Kocurin.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Kocurin Solubility and Formulation

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Kocurin, a potent thiazolyl peptide antibiotic. The primary challenge in the clinical developme...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Kocurin, a potent thiazolyl peptide antibiotic. The primary challenge in the clinical development of Kocurin is its poor aqueous solubility.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Kocurin and why is its solubility a concern?

Kocurin is a thiazolyl cyclic peptide antibiotic with strong inhibitory activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4] Its clinical potential is currently limited by its very low solubility in water, which complicates the preparation of formulations for therapeutic use.[1][2]

Q2: What is the mechanism of action of Kocurin?

Kocurin belongs to the thiazolyl peptide class of antibiotics, which inhibit bacterial protein biosynthesis during the translation phase.[3][5] These peptides bind to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding event interferes with the function of elongation factors, specifically EF-G and EF-Tu, thereby halting the elongation of the polypeptide chain.[6][7]

Q3: In which solvents is Kocurin soluble?

While precise quantitative data is limited in publicly available literature, Kocurin is known to be soluble in several organic solvents. A summary of its qualitative solubility is provided in the table below.

SolventSolubilityReference
WaterPoorly soluble/Insoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[4]
MethanolSoluble[4]
EthanolSoluble[4]
DichloromethaneSoluble[4]

Q4: Are there any known formulations that improve Kocurin's solubility for in vivo studies?

Yes, a formulation developed for PM181104, a molecule identical to Kocurin, has been used for intravenous administration in murine models. This formulation consists of Kocurin dissolved in a mixture of 8% (wt/wt) PEG 400 and 8% (wt/wt) Tween 80, which is then diluted with 0.9% saline.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with Kocurin.

ProblemPossible CauseRecommended Solution
Kocurin powder does not dissolve in aqueous buffer. Inherent hydrophobicity of the peptide.Kocurin has very poor aqueous solubility. For initial stock solutions, use an organic solvent like DMSO. For final aqueous dilutions, ensure the concentration of the organic solvent is compatible with your experimental system.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The concentration of Kocurin exceeds its solubility limit in the final aqueous solution.When diluting, add the Kocurin stock solution dropwise to the aqueous buffer while vortexing to avoid localized high concentrations. It may be necessary to prepare a more dilute final solution.
Difficulty in preparing a formulation for animal studies. Low bioavailability and potential toxicity of organic solvents.Consider using formulation strategies such as PEGylation or liposomal encapsulation to improve aqueous solubility and biocompatibility. A previously reported formulation for the identical molecule PM181104 used a mixture of PEG 400 and Tween 80 as a vehicle.
Inconsistent results in biological assays. Incomplete solubilization of Kocurin leading to inaccurate concentrations.After preparing a Kocurin solution, centrifuge it to pellet any undissolved material. Use the supernatant for your experiments to ensure a homogenous solution. It is also recommended to determine the final concentration of the solubilized peptide using a suitable analytical method.

Experimental Protocols

Below are detailed methodologies for key experimental procedures aimed at improving the aqueous solubility of Kocurin.

Protocol 1: Preparation of a Kocurin Stock Solution using an Organic Solvent

This protocol describes the preparation of a concentrated Kocurin stock solution, which can then be diluted for various in vitro experiments.

Materials:

  • Kocurin (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Bring the vial of lyophilized Kocurin to room temperature before opening.

  • Add a precise volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex the vial until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Formulation of Kocurin using PEG 400 and Tween 80 for in vivo Studies

This protocol is based on a reported formulation for PM181104, a molecule identical to Kocurin, for intravenous administration.

Materials:

  • Kocurin

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • 0.9% Saline solution, sterile

  • Sterile vials

Procedure:

  • Prepare a vehicle solution consisting of 8% (wt/wt) PEG 400 and 8% (wt/wt) Tween 80.

  • Dissolve the desired amount of Kocurin in the PEG 400/Tween 80 vehicle.

  • Once completely dissolved, dilute the solution to the final desired concentration using sterile 0.9% saline.

  • Mix the final formulation thoroughly before administration.

Protocol 3: Liposomal Encapsulation of Kocurin

This protocol provides a general method for encapsulating a hydrophobic peptide like Kocurin into liposomes to improve its aqueous dispersibility.

Materials:

  • Kocurin

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the phospholipids, cholesterol, and Kocurin in chloroform in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and vortexing. The temperature of the PBS should be above the phase transition temperature of the chosen phospholipid.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • The resulting liposomal suspension can be purified from unencapsulated Kocurin by methods such as dialysis or size exclusion chromatography.

Visualizations

Kocurin's Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism by which thiazolyl peptides, including Kocurin, inhibit bacterial protein synthesis.

Kocurin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_sites 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA A_site A Site P_site P Site A_site->P_site Transpeptidation E_site E Site P_site->E_site Translocation Polypeptide_Chain Growing Polypeptide Chain P_site->Polypeptide_Chain Elongation Kocurin Kocurin Kocurin->50S_subunit Binds to EF_Tu EF-Tu-GTP-aa-tRNA (Elongation Factor Tu) EF_Tu->A_site Delivery of aminoacyl-tRNA EF_G EF-G-GTP (Elongation Factor G) EF_G->P_site Mediates translocation EF_Tu_Binding Inhibition->EF_Tu_Binding Blocks EF-Tu binding EF_G_Binding Inhibition->EF_G_Binding Blocks EF-G translocation EF_Tu_Binding->EF_Tu EF_G_Binding->EF_G

Caption: Kocurin inhibits bacterial protein synthesis.

Experimental Workflow for Improving Kocurin Solubility

The diagram below outlines a logical workflow for researchers aiming to improve the aqueous solubility of Kocurin for clinical applications.

Solubility_Workflow cluster_problem Problem Definition cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation and Optimization cluster_goal Goal Start Kocurin with Poor Aqueous Solubility Co_solvents Co-solvent Systems (e.g., DMSO, PEG 400) Start->Co_solvents pH_adjustment pH Adjustment Start->pH_adjustment Formulation Formulation Approaches (e.g., Liposomes, Nanoparticles) Start->Formulation Chemical_modification Chemical Modification (e.g., PEGylation) Start->Chemical_modification Solubility_testing Quantitative Solubility Assessment Co_solvents->Solubility_testing pH_adjustment->Solubility_testing Characterization Physicochemical Characterization Formulation->Characterization Chemical_modification->Characterization Activity_assay In vitro Antibacterial Activity Assay Solubility_testing->Activity_assay Characterization->Activity_assay Toxicity_assay In vitro/In vivo Toxicity Assessment Activity_assay->Toxicity_assay End Clinically Viable Kocurin Formulation Toxicity_assay->End

Caption: Workflow for enhancing Kocurin's solubility.

References

Optimization

Technical Support Center: Optimizing Fermentation Conditions for Kocurin Yield

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for producing...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for producing the thiazolyl peptide antibiotic, Kocurin.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Kocurin fermentation experiments.

Issue 1: Low or No Kocurin Yield

  • Question: My fermentation of Kocuria palustris resulted in a very low or undetectable yield of Kocurin. What are the possible causes and how can I troubleshoot this?

  • Answer: Low Kocurin yield is a common challenge. Here are several factors to investigate:

    • Inadequate Aeration: Thiazolyl peptide production is often sensitive to oxygen levels.

      • Recommendation: Ensure your shaking speed is optimal (e.g., 220 rpm) and that the flask is not overly filled (a 1:5 ratio of medium to flask volume is a good starting point) to allow for sufficient oxygen transfer.

    • Suboptimal pH: The pH of the fermentation medium can significantly impact enzyme activity and nutrient availability.

      • Recommendation: The recommended starting pH for the R358 production medium is 7.0.[1] Monitor the pH throughout the fermentation. If it drops significantly, consider using a buffered medium or a pH-controlled fermenter.

    • Incorrect Fermentation Time: Kocurin production is growth-phase dependent.

      • Recommendation: A time-course study has shown that Kocurin production begins during the exponential growth phase and peaks 24 hours into the stationary phase, after which it may decline.[2] Harvest your culture at the optimal time point, which you may need to determine empirically for your specific conditions.

    • Nutrient Limitation: The R358 medium is designed for Kocurin production, but variations in raw material quality can affect nutrient availability.

      • Recommendation: Ensure all media components are of high quality and dissolved properly. Consider performing media optimization experiments by varying the concentrations of key components like potato starch, yeast extract, and peptone.

    • Strain Viability and Inoculum Quality: A healthy and active inoculum is crucial for a successful fermentation.

      • Recommendation: Use a fresh and actively growing seed culture for inoculation. Ensure the inoculum size is appropriate (e.g., a 5% aliquot of the seed culture).[1] If you are using a stored culture, verify its viability before starting the fermentation.

Issue 2: Inconsistent Kocurin Yields Between Batches

  • Question: I am observing significant variability in Kocurin yield from one fermentation batch to another, even though I am trying to keep the conditions the same. What could be causing this inconsistency?

  • Answer: Inconsistent yields are often due to subtle variations in experimental conditions. Here's a checklist to help you identify the source of the variability:

    • Inoculum Age and Density: The physiological state of the inoculum can vary.

      • Recommendation: Standardize your inoculum preparation procedure. Always use a seed culture at the same growth phase (e.g., mid-log phase) and inoculate your production culture with the same cell density.

    • Media Preparation: Minor differences in media preparation can lead to significant variations in outcome.

      • Recommendation: Prepare a large batch of medium to be used for multiple experiments if possible. If not, be meticulous in weighing components and adjusting the pH.

    • Temperature Fluctuations: Even small deviations in temperature can affect microbial growth and metabolism.

      • Recommendation: Use a calibrated incubator with good temperature stability. Monitor the temperature throughout the fermentation.

    • Shaker Speed and Flask-to-Flask Variation: Variations in agitation can lead to differences in aeration and mixing.

      • Recommendation: Ensure your shaker is properly balanced and the speed is consistent. Use flasks of the same type and size for all experiments.

Issue 3: Contamination of the Fermentation Culture

  • Question: I suspect my Kocuria palustris culture is contaminated. What are the signs and what should I do?

  • Answer: Contamination can compete for nutrients and produce inhibitory substances, leading to reduced or no Kocurin yield.

    • Signs of Contamination:

      • Unusual colony morphology or color on agar plates.

      • A sudden change in the color or odor of the fermentation broth.

      • A rapid drop in pH that is not typical for your fermentation.

      • Microscopic examination revealing microbial forms other than the expected cocci of Kocuria.

    • Troubleshooting Steps:

      • Aseptic Technique: Re-evaluate your aseptic techniques for media preparation, inoculation, and sampling.

      • Sterilization: Ensure your media and equipment are properly sterilized.

      • Culture Purity: Streak your Kocuria palustris culture on an appropriate agar medium to obtain single colonies and re-start your seed culture from a pure colony.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for Kocurin production?

A1: The most frequently cited medium for Kocurin production is the R358 medium.[1][3] Its composition is provided in the experimental protocols section.

Q2: What are the key fermentation parameters to optimize for Kocurin yield?

A2: The key parameters to optimize are pH, temperature, aeration (shaking speed and medium volume), and fermentation time.[1][4]

Q3: At what temperature should I cultivate Kocuria palustris for Kocurin production?

A3: The recommended incubation temperature for Kocurin production is 28°C.[1]

Q4: How can I monitor the growth of Kocuria palustris during fermentation?

A4: You can monitor the growth by measuring the optical density (OD) at 600 nm (OD600) of the culture broth at regular intervals.

Q5: What is the expected yield of Kocurin?

A5: The reported yields of Kocurin are generally low. For instance, one study reported a yield of 1.4 mg from a 7 L fermentation.[5]

Q6: How is Kocurin purified after fermentation?

A6: Kocurin is typically purified from the cell pellet extract using reversed-phase chromatography, such as on a C18 column, followed by High-Performance Liquid Chromatography (HPLC).[5]

Data Presentation

Table 1: Example of Experimental Design for Optimizing Fermentation Parameters for Kocurin Yield.

This table presents a hypothetical but plausible set of experimental conditions and results to guide your optimization studies. The yield data is for illustrative purposes only.

RunTemperature (°C)Initial pHShaking Speed (rpm)Kocurin Yield (mg/L)
1256.52000.15
2257.02200.18
3257.52400.16
4286.52200.22
5287.02000.25
6287.02400.28
7307.02200.20
8307.52000.19

Experimental Protocols

1. Preparation of R358 Production Medium

  • Components per 1 Liter:

    • Potato Starch: 10 g

    • Bacto Yeast Extract: 4 g

    • Bacto Peptone: 2 g

    • FeSO₄·7H₂O solution (8 g/L): 5 mL

    • KBr solution (20 g/L): 5 mL

  • Procedure:

    • Dissolve the potato starch in 500 mL of distilled water by heating.

    • In a separate container, dissolve the yeast extract and peptone in 400 mL of distilled water.

    • Combine the two solutions and adjust the volume to 990 mL with distilled water.

    • Adjust the pH to 7.0 using NaOH or HCl.

    • Sterilize by autoclaving at 121°C for 20 minutes.

    • Aseptically add the sterile FeSO₄·7H₂O and KBr solutions to the cooled medium.

2. Inoculum Preparation and Fermentation

  • Prepare a seed culture by inoculating 50 mL of a suitable seed medium (e.g., MY medium) in a 250 mL flask with a pure colony of Kocuria palustris.

  • Incubate the seed culture at 28°C with shaking at 220 rpm for 24 hours.

  • Prepare a second seed culture by inoculating 200 mL of seed medium in a 1 L flask with a 5% (v/v) aliquot of the first seed culture.

  • Incubate the second seed culture under the same conditions for 24 hours.

  • Inoculate the R358 production medium with a 5% (v/v) aliquot of the second seed culture.[1]

  • Incubate the production culture at 28°C with shaking at 220 rpm for the optimized duration (e.g., 48-72 hours).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_harvest Harvesting & Extraction cluster_purify Purification Media_Prep Media Preparation (R358 Medium) Fermentation Production Fermentation (28°C, 220 rpm) Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation (Kocuria palustris) Inoculum_Prep->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Extraction of Cell Pellet (e.g., with Methanol) Harvesting->Extraction Chromatography Reversed-Phase Chromatography (C18) Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Pure_Kocurin Pure Kocurin HPLC->Pure_Kocurin

Caption: Experimental workflow for Kocurin production.

Troubleshooting_Workflow Start Low or Inconsistent Kocurin Yield Check_Inoculum Check Inoculum Quality (Viability, Age, Density) Start->Check_Inoculum Check_Media Verify Media Preparation (Composition, pH) Start->Check_Media Check_Conditions Monitor Fermentation Conditions (Temp, Aeration, Time) Start->Check_Conditions Check_Contamination Screen for Contamination (Microscopy, Plating) Start->Check_Contamination Optimize_Inoculum Standardize Inoculum Protocol Check_Inoculum->Optimize_Inoculum Optimize_Media Optimize Media Components Check_Media->Optimize_Media Optimize_Conditions Optimize Fermentation Parameters Check_Conditions->Optimize_Conditions Purify_Culture Re-isolate Pure Culture Check_Contamination->Purify_Culture

Caption: Troubleshooting workflow for Kocurin fermentation.

Thiazolyl_Peptide_Biosynthesis cluster_modifications Post-Translational Modifications Precursor_Peptide Ribosomally Synthesized Precursor Peptide (Leader + Core Peptide) Dehydration Dehydration of Ser/Thr (-> Dehydroamino acids) Precursor_Peptide->Dehydration Cyclodehydration Cyclodehydration & Oxidation of Cys (-> Thiazole rings) Dehydration->Cyclodehydration Pyridine_Formation Condensation of Dehydroalanines (-> Pyridine core) Cyclodehydration->Pyridine_Formation Leader_Cleavage Leader Peptide Cleavage Pyridine_Formation->Leader_Cleavage Mature_Kocurin Mature Kocurin Leader_Cleavage->Mature_Kocurin

Caption: Biosynthesis pathway of thiazolyl peptides.

References

Troubleshooting

Kocurin Large-Scale Production: Technical Support Center

Welcome to the technical support center for the large-scale production of Kocurin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidan...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of Kocurin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful Kocurin production.

Frequently Asked Questions (FAQs)

Q1: What is Kocurin?

A1: Kocurin is a potent thiazolyl peptide antibiotic that shows significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) with a complex cyclic structure.[4]

Q2: Which microorganisms are known to produce Kocurin?

A2: Kocurin is a natural product isolated from marine-derived bacteria. The primary producers identified are species from the genera Kocuria and Micrococcus, such as Kocuria palustris and Kocuria rosea.[1][5]

Q3: What is the main challenge in the large-scale production of Kocurin?

A3: The foremost challenge is the extremely low production yield. Fermentation in native producers results in very low titers, often in the range of micrograms to a few milligrams per liter, which complicates commercial-scale production.[1][6]

Q4: What are the typical reported yields for Kocurin?

A4: Reports indicate very low yields. For instance, a 7-liter fermentation of Kocuria palustris for one day yielded only 1.4 mg of purified Kocurin.[1] Another estimate suggests a production of approximately 2.5 mg per liter of fermentation broth.[6]

Q5: What are the difficulties associated with the heterologous expression of Kocurin?

A5: Heterologous expression of the Kocurin biosynthetic gene cluster (BGC) in more tractable hosts like Streptomyces coelicolor has been explored to improve yield.[5][7][8] However, this approach faces several hurdles, including potential toxicity of Kocurin to the host, improper folding or modification of the precursor peptide, and the need for specific precursors that may not be abundant in the heterologous host.[8]

Troubleshooting Guide

This guide addresses specific problems you might encounter during Kocurin production experiments.

Section 1: Low or No Kocurin Production in Native Producers

Q: My Kocuria fermentation is not producing any detectable Kocurin. What are the likely causes?

A: Several factors could be at play:

  • Incorrect Medium: Kocurin production is highly dependent on the culture medium. Production has been successfully observed in R358 medium, while other media failed to induce production. Ensure you are using the correct medium composition.

  • Suboptimal Fermentation Conditions: Verify that the fermentation parameters such as temperature (around 28-30°C), pH, and aeration are optimal for your specific strain.[9][10][11]

  • Strain Viability: Ensure your inoculum is healthy and in the correct growth phase. A stressed or old culture may not produce secondary metabolites efficiently.

  • Extraction Inefficiency: The issue might be with your extraction protocol. Kocurin is typically extracted from the cell pellet using methanol.[1] Ensure complete cell lysis and sufficient extraction time.

Q: My Kocurin yield is consistently low. How can I optimize the fermentation process?

A: To enhance the yield, consider the following optimization strategies:

  • Media Optimization: Perform a systematic optimization of the R358 medium components (e.g., carbon and nitrogen sources) using methodologies like Response Surface Methodology (RSM).[12][13][14]

  • Fed-Batch Fermentation: Implementing a fed-batch strategy to control nutrient levels and avoid substrate inhibition could prolong the production phase and increase final titers.[13]

  • Process Parameter Optimization: Systematically optimize physical parameters like agitation speed, pH, and temperature, as these can significantly influence secondary metabolite production.[11][15]

  • Production Timing: Kocurin production reportedly begins in the exponential growth phase and peaks 24 hours into the stationary phase.[16] Optimize your harvest time accordingly.

Section 2: Heterologous Expression Issues

Q: I've cloned the Kocurin BGC into Streptomyces, but I'm not seeing any product. What should I check?

A: Heterologous expression of large BGCs is complex.[17][18] Consider these points:

  • Promoter Activity: Ensure the promoter driving the expression of the BGC is active under your cultivation conditions. A constitutive promoter is often used to bypass native regulation.[7]

  • Toxicity: Kocurin's antibiotic nature might be toxic to the heterologous host, inhibiting growth and production. Monitor cell viability post-induction.

  • Precursor and Cofactor Availability: The host must supply all necessary amino acid precursors and cofactors for the post-translational modification enzymes to function correctly.

  • Codon Usage: While less common in closely related hosts like Streptomyces, ensure the codon usage of the Kocurin BGC is compatible with your expression host.

Q: The growth of my heterologous host is severely impaired after inducing expression. How can I mitigate this?

A: This strongly suggests product toxicity. Try the following:

  • Use an Inducible Promoter: A tightly regulated inducible promoter allows you to build up biomass before initiating Kocurin production.

  • Lower Induction Temperature: Reducing the temperature after induction can slow down protein synthesis rates, which may reduce the toxic effect and potentially improve protein folding.

  • Optimize Inducer Concentration: Titrate the inducer concentration to find a balance between BGC expression and host viability.

Section 3: Purification and Stability Challenges

Q: I'm experiencing significant loss of Kocurin during the purification steps. What can I do to improve recovery?

A: Kocurin purification involves multiple chromatographic steps which can lead to yield loss.[1][19]

  • Optimize Chromatography: The initial capture step using a reversed-phase C18 column is critical.[1] Experiment with different resins and optimize the gradient elution (e.g., water/methanol) to achieve better separation and recovery.

  • Minimize Steps: Each additional purification step will result in some product loss. Aim to streamline the process, perhaps by combining steps or using more advanced chromatography techniques.

  • Buffer Conditions: Ensure the pH and salt concentration of your buffers are optimized to maintain Kocurin's stability and solubility throughout the purification process.[19]

Q: My purified Kocurin appears to be degrading over time. What are the recommended storage conditions?

A: While specific stability data for Kocurin is limited, general principles for complex peptides apply. Degradation can occur via hydrolysis or oxidation.

  • Low Temperature Storage: Store purified Kocurin at -20°C or -80°C for long-term stability.

  • pH Control: Store in a buffered solution at a pH where Kocurin is most stable (this would need to be determined empirically).

  • Avoid Freeze-Thaw Cycles: Aliquot the purified product into smaller volumes to avoid repeated freezing and thawing.

  • Protect from Light: As a precaution, protect the purified compound from direct light exposure.

Data Presentation

Table 1: Reported Kocurin Production Yields
Producing StrainFermentation Volume (L)Fermentation TimePurified Yield (mg)Yield per Liter (mg/L)Reference
Kocuria palustris71 Day1.40.2[1]
Kocuria roseaNot SpecifiedNot SpecifiedNot Specified~2.5[6]
Table 2: Antimicrobial Activity of Kocurin
Target PathogenMIC (Minimum Inhibitory Concentration)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)0.25 µg/mL[1]
Bacillus subtilisZone of Inhibition (9 mm at 8 µg/mL)[1]
Enterococcus faeciumZone of Inhibition (10 mm at 8 µg/mL)[1]

Experimental Protocols

Protocol 1: Fermentation of Kocuria palustris for Kocurin Production

This protocol is based on the successful cultivation conditions reported in the literature.[1]

1. Media Preparation (R358 Medium):

  • Potato Starch: 10 g/L

  • Bacto Yeast Extract: 4 g/L

  • Bacto Peptone: 2 g/L

  • FeSO₄·7H₂O: Add 5 mL of an 8 g/L stock solution per liter of medium.

  • KBr: 10 g/L

  • Prepare in distilled water and sterilize by autoclaving.

2. Inoculum Preparation:

  • Prepare a seed culture by inoculating a loopful of Kocuria palustris into a flask containing R358 medium.

  • Incubate at 28°C with shaking (e.g., 220 rpm) for 24-48 hours.

  • A second seed culture can be prepared by transferring a 5% aliquot of the first seed culture to fresh medium and incubating under the same conditions.

3. Production Fermentation:

  • Inoculate the main production fermenter containing R358 medium with a 5% (v/v) aliquot of the seed culture.

  • Incubate at 28°C with appropriate agitation and aeration for 2-4 days.

  • Monitor cell growth (e.g., by measuring OD600) and Kocurin production (e.g., by LC-MS analysis of small samples) over time to determine the optimal harvest point.[16]

Protocol 2: Extraction and Purification of Kocurin

This protocol outlines the key steps for isolating Kocurin from the fermentation broth.[1]

1. Cell Harvesting:

  • Centrifuge the fermentation broth to pellet the bacterial cells. Discard the supernatant.

2. Extraction:

  • Resuspend the cell pellet in methanol (e.g., 3 x 50 mL for a 7 L fermentation).

  • Stir or sonicate the suspension to ensure thorough extraction.

  • Centrifuge to remove cell debris and collect the methanol extract.

3. Initial Chromatography (Reversed-Phase):

  • Dry the methanol extract under vacuum.

  • Resuspend the dried extract in a suitable solvent and load it onto a reversed-phase C18 column.

  • Elute the column using a water/methanol gradient to separate Kocurin from other metabolites.

  • Collect fractions and analyze them (e.g., by LC-MS) to identify those containing Kocurin.

4. Final Purification (HPLC):

  • Pool the Kocurin-containing fractions from the previous step.

  • Perform repeated rounds of semipreparative and preparative High-Performance Liquid Chromatography (HPLC) using a C18 column to purify Kocurin to homogeneity.

Visualizations

Experimental and Logical Workflows

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_downstream Downstream Analysis start Low / No Kocurin Production check_strain Verify Strain Identity & Viability start->check_strain Problem check_media Confirm R358 Medium Composition start->check_media Problem check_params Check Fermentation Parameters (T, pH, rpm) start->check_params Problem opt_media Optimize Media (RSM) check_media->opt_media If OK opt_process Optimize Process (Fed-batch, Elicitors) check_params->opt_process If OK check_extraction Validate Extraction Protocol opt_media->check_extraction After Fermentation opt_process->check_extraction After Fermentation opt_harvest Optimize Harvest Time (Monitor Production Curve) opt_harvest->check_extraction After Fermentation check_analysis Confirm Analytical Method Sensitivity check_extraction->check_analysis end Improved Yield check_analysis->end Solution Path

Caption: Troubleshooting workflow for low Kocurin yield.

Kocurin_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum Inoculum Prep (Kocuria palustris) Fermentation Large-Scale Fermentation (R358 Medium, 28°C) Inoculum->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Extraction Methanol Extraction of Cell Pellet Harvest->Extraction Purification1 Reversed-Phase C18 Chromatography Extraction->Purification1 Purification2 Preparative HPLC Purification1->Purification2 FinalProduct Pure Kocurin Purification2->FinalProduct Yields

Caption: General workflow for Kocurin production and purification.

Heterologous_Expression_Challenges cluster_challenges Potential Challenges cluster_solutions Potential Solutions start Goal: Express Kocurin BGC in Heterologous Host Toxicity Product Toxicity to Host start->Toxicity Folding Incorrect Post-Translational Modification/Folding start->Folding Precursors Lack of Necessary Precursors start->Precursors Regulation Suboptimal BGC Expression/Regulation start->Regulation Sol_Toxicity Use Inducible Promoters Lower Temperature Toxicity->Sol_Toxicity Sol_Folding Co-express Chaperones Test Different Hosts Folding->Sol_Folding Sol_Precursors Supplement Media with Required Precursors Precursors->Sol_Precursors Sol_Regulation Optimize Promoter & Ribosome Binding Site Regulation->Sol_Regulation

Caption: Challenges in heterologous expression of Kocurin.

References

Optimization

Stability of Kocurin under different storage conditions

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Kocurin under various storage and experimental conditions. As a thiazolyl peptide antibiotic, Kocurin's...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Kocurin under various storage and experimental conditions. As a thiazolyl peptide antibiotic, Kocurin's stability can be influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[1] This guide is intended for researchers, scientists, and drug development professionals to help ensure the integrity of Kocurin during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized Kocurin?

A1: For long-term storage, lyophilized Kocurin should be stored at -20°C or colder, protected from light and moisture.[2][3] Dry peptides are generally stable at room temperature for short periods (days to weeks), but colder temperatures are preferable for maintaining long-term integrity.[2] To prevent degradation from moisture, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[3] After use, the vial should be resealed tightly, preferably under an inert gas like nitrogen or argon, and returned to cold storage.[4]

Q2: How should I store Kocurin once it is dissolved in a solvent?

A2: The shelf life of peptides in solution is limited.[2] For optimal stability, Kocurin solutions should be prepared fresh for each experiment. If storage is necessary, sterile buffers with a pH between 5 and 6 are recommended.[5] The solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] These aliquots should be stored at -20°C or colder.[2]

Q3: Which amino acids in a peptide sequence are particularly susceptible to degradation?

A3: Peptides containing cysteine (C), methionine (M), tryptophan (W), asparagine (N), and glutamine (Q) are known to be less stable in solution.[5] Cysteine and methionine are prone to oxidation, while asparagine and glutamine can undergo deamidation.[5]

Q4: What are the visible signs of Kocurin degradation?

A4: Visible signs of degradation can include a change in the color or clarity of a Kocurin solution. The appearance of particulate matter or precipitation may also indicate instability. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the purity and integrity of your Kocurin sample.[6]

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could Kocurin instability be the cause?

A1: Yes, inconsistent results can be a symptom of compound instability. If you observe a loss of biological activity, the appearance of unexpected peaks in your analytical chromatogram, or a change in the physical properties of your sample, Kocurin degradation should be considered. To investigate this, you can test the stability of your compound under your specific experimental conditions. For example, you can incubate a sample of Kocurin under your assay conditions for the duration of the experiment and then analyze it by HPLC to check for degradation.

Q2: I see extra peaks in my HPLC analysis of a Kocurin sample. What could be the cause?

A2: The appearance of new peaks in an HPLC chromatogram of a Kocurin sample that were not present in the initial analysis often indicates the formation of degradation products. This could be due to improper storage or handling, or instability under the analytical conditions themselves. Consider factors such as the pH of the mobile phase, the temperature of the column, and the duration of the analysis.[6] Running a fresh, known standard of Kocurin can help confirm if the new peaks are related to degradation.

Q3: How can I minimize the degradation of Kocurin during my experiments?

A3: To minimize degradation, always use fresh solutions of Kocurin when possible. If using a stock solution, ensure it has been stored properly in aliquots at -20°C or below.[2] Avoid prolonged exposure of Kocurin solutions to room temperature, high pH, or direct light.[3][5] If your experimental protocol involves harsh conditions (e.g., high temperature, extreme pH), it is advisable to perform a preliminary stability test of Kocurin under those conditions.

Data on Kocurin Stability (Hypothetical)

The following tables present hypothetical data to illustrate how the stability of a thiazolyl peptide like Kocurin might be affected by different storage conditions. Note: This is not actual experimental data for Kocurin and should be used for illustrative purposes only.

Table 1: Hypothetical Stability of Lyophilized Kocurin at Different Temperatures

Storage Temperature% Purity after 6 months% Purity after 12 months
4°C98.5%97.0%
-20°C99.8%99.5%
-80°C>99.9%>99.9%

Table 2: Hypothetical Stability of Kocurin in Solution (pH 7.4) at Different Temperatures

Storage Temperature% Purity after 24 hours% Purity after 7 days
25°C (Room Temp)95.0%85.0%
4°C99.0%97.0%
-20°C99.8%99.0%

Table 3: Hypothetical Stability of Kocurin in Solution after Exposure to Different Stress Conditions

Stress ConditionDuration% Degradation
Acidic (pH 3)24 hours5.0%
Basic (pH 10)24 hours15.0%
Oxidative (3% H₂O₂)4 hours10.0%
Photolytic (UV light)8 hours20.0%

Experimental Protocols

Protocol: Forced Degradation Study of Kocurin

A forced degradation study is essential to understand the degradation pathways and intrinsic stability of a molecule.[7][8]

1. Objective: To identify potential degradation products and pathways of Kocurin under various stress conditions.

2. Materials:

  • Kocurin (lyophilized powder)

  • Water for Injection (WFI) or suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • HPLC column suitable for peptide analysis (e.g., C18)[6]

  • Photostability chamber

3. Sample Preparation: Prepare a stock solution of Kocurin in WFI or a suitable buffer at a known concentration (e.g., 1 mg/mL).

4. Stress Conditions:

  • Acid Hydrolysis: Add HCl to the Kocurin stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Add NaOH to the Kocurin stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidation: Add H₂O₂ to the Kocurin stock solution to achieve a final concentration of 3%. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Incubate the Kocurin stock solution at an elevated temperature (e.g., 70°C) in a water bath or oven.

  • Photostability: Expose the Kocurin stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

5. Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.[6]

  • The HPLC method should be capable of separating the intact Kocurin from its degradation products. A gradient elution with a C18 column is a common starting point for peptide analysis.[6]

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent Kocurin.

  • If using an MS detector, characterize the mass of the degradation products to help elucidate the degradation pathways.[9]

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues Potentially Related to Kocurin Stability start Inconsistent or Unexpected Experimental Results check_activity Is there a loss of biological activity? start->check_activity check_hplc Do you observe new peaks or a reduced main peak in HPLC? check_activity->check_hplc No suspect_instability Instability of Kocurin is likely check_activity->suspect_instability Yes check_physical Are there visible changes (color, precipitation)? check_hplc->check_physical No check_hplc->suspect_instability Yes check_physical->suspect_instability Yes other_factors Consider other experimental factors (reagents, protocol, etc.) check_physical->other_factors No review_storage Review storage and handling procedures. Use fresh sample. suspect_instability->review_storage test_conditions Test Kocurin stability under specific experimental conditions. review_storage->test_conditions end Problem Resolved test_conditions->end other_factors->end

Caption: Troubleshooting workflow for Kocurin stability issues.

ForcedDegradationWorkflow Forced Degradation Study Workflow for Kocurin start Prepare Kocurin Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photolytic Stress stress_conditions->photo control Unstressed Control stress_conditions->control sampling Collect Samples at Different Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis evaluation Evaluate Data: - Identify Degradants - Determine Degradation Pathways analysis->evaluation report Report Findings evaluation->report

Caption: Workflow for a forced degradation study of Kocurin.

References

Troubleshooting

Kocurin Extraction and Purification: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of Kocurin.

Frequently Asked Questions (FAQs)

Q1: What is Kocurin and what is its primary biological activity?

Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1][2][3][4][5] It exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values in the submicromolar range.[1][3]

Q2: What is the typical yield of Kocurin from Kocuria palustris fermentation?

The reported yield of Kocurin is generally low. For instance, a 7-liter fermentation of K. palustris in R358 medium for one day yielded approximately 1.4 mg of purified Kocurin.[1][2][3][6] This low yield can be a significant challenge in downstream applications.

Q3: What are the key physicochemical properties of Kocurin to consider during extraction and purification?

Kocurin is a white amorphous solid with a molecular formula of C₆₉H₆₆N₁₈O₁₃S₅.[1][2] It has poor aqueous solubility, which can impact its handling and purification.[1][2] Its structure contains multiple thiazolyl rings, which contribute to its bioactivity and also influence its chromatographic behavior.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and purification of Kocurin.

Low Yield of Kocurin

Problem: The final yield of purified Kocurin is significantly lower than expected.

Possible Cause Troubleshooting Step
Suboptimal Fermentation Conditions Optimize fermentation parameters such as medium composition (e.g., R358 medium), temperature, pH, and incubation time.[1][7]
Inefficient Cell Lysis and Extraction Ensure complete cell disruption. The established protocol uses methanol extraction of the cell pellet.[1][2] Consider testing alternative solvents or mechanical lysis methods, keeping in mind Kocurin's stability.
Losses During Chromatographic Purification Optimize chromatography conditions, including the choice of stationary phase (e.g., C18, Phenyl), mobile phase gradient, and flow rate to ensure sharp peaks and good separation.[1][2]
Degradation of Kocurin Kocurin's stability under different pH and temperature conditions is not well-documented. It is advisable to perform all purification steps at low temperatures (4°C) and to work quickly to minimize potential degradation.[8]
Precipitation During Processing Due to its poor aqueous solubility, Kocurin may precipitate.[1][2] Use of organic solvents in the mobile phase during chromatography is crucial. If precipitation is observed, consider adjusting the solvent composition.
Poor Purity of Kocurin

Problem: The purified Kocurin sample contains significant impurities as observed by HPLC or Mass Spectrometry.

Possible Cause Troubleshooting Step
Co-elution of Similar Compounds Employ orthogonal chromatography techniques. For example, after a C18 reversed-phase step, use a phenyl-based column which offers different selectivity.[1][2]
Contamination from Media Components Ensure that the initial extraction specifically targets the cellular components and minimizes the carryover of media constituents. A thorough wash of the cell pellet before extraction can be beneficial.
Presence of Structurally Related Impurities Fine-tune the gradient elution in HPLC to achieve better resolution between Kocurin and closely related impurities. Using high-resolution mass spectrometry can help in identifying these impurities.[1][2][9]

Experimental Protocols

Detailed Methodology for Kocurin Extraction and Purification

This protocol is based on the methods described by Martín et al. (2013).[1][2]

1. Fermentation:

  • Inoculate Kocuria palustris (strain F-276,345) in R358 medium.

  • Ferment for 1 day under optimal growth conditions.[1]

2. Cell Harvesting and Extraction:

  • Centrifuge the 7 L fermentation broth at 8500 rpm for 15 minutes to pellet the cells.[2]

  • Discard the supernatant.

  • Extract the cell pellet with methanol (3 x 50 mL).[1][2]

  • Filter the methanol extract and evaporate the solvent to dryness.

3. Initial Purification: Reversed-Phase Flash Chromatography:

  • Subject the dried extract to reversed-phase flash chromatography on a RediSep C18 column (15.5 g).

  • Elute with a gradient of 20% to 100% methanol in water over 12.5 minutes, followed by 100% methanol for 10 minutes.[1][2]

  • Monitor the elution at 210 and 305 nm.

  • Collect the fraction eluting between 12.5 and 14.4 minutes.

4. Final Purification: Semipreparative HPLC:

  • Further purify the collected fraction by semipreparative HPLC on an X-Bridge Phenyl column (10 x 15 mm, 5 µm).[1][2]

  • Use a gradient of 25% to 80% acetonitrile in water over 35 minutes.[1][2]

  • Monitor the elution with a UV detector.

  • Collect the peak corresponding to Kocurin.

Visualizations

Kocurin Purification Workflow

Kocurin_Purification_Workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification Fermentation 1. Kocuria palustris Fermentation (R358 Medium, 1 day) Centrifugation 2. Centrifugation (8500 rpm, 15 min) Fermentation->Centrifugation Pellet Cell Pellet Centrifugation->Pellet Supernatant Supernatant (Discarded) Centrifugation->Supernatant Methanol_Extraction 3. Methanol Extraction (3x 50 mL) Pellet->Methanol_Extraction Filtration 4. Filtration Methanol_Extraction->Filtration Evaporation 5. Evaporation to Dryness Filtration->Evaporation Dried_Extract Dried Extract Evaporation->Dried_Extract Flash_Chromatography 6. Reversed-Phase Flash Chromatography (C18 Column, MeOH/H2O Gradient) Dried_Extract->Flash_Chromatography HPLC 7. Semipreparative HPLC (Phenyl Column, ACN/H2O Gradient) Flash_Chromatography->HPLC Pure_Kocurin Pure Kocurin HPLC->Pure_Kocurin Low_Yield_Troubleshooting Start Low Kocurin Yield Check_Fermentation Review Fermentation Parameters? Start->Check_Fermentation Optimize_Fermentation Optimize Medium, Time, Temp. Check_Fermentation->Optimize_Fermentation Yes Check_Extraction Evaluate Extraction Efficiency? Check_Fermentation->Check_Extraction No Optimize_Fermentation->Check_Extraction Optimize_Extraction Test Alternative Solvents/ Lysis Methods Check_Extraction->Optimize_Extraction Yes Check_Purification Assess Purification Losses? Check_Extraction->Check_Purification No Optimize_Extraction->Check_Purification Optimize_Chromatography Refine Gradients & Columns Check_Purification->Optimize_Chromatography Yes Consider_Degradation Investigate Potential Degradation? Check_Purification->Consider_Degradation No Optimize_Chromatography->Consider_Degradation Implement_Stability_Measures Work at Low Temp, Minimize Time Consider_Degradation->Implement_Stability_Measures Yes End Improved Yield Consider_Degradation->End No Implement_Stability_Measures->End

References

Optimization

Technical Support Center: Kocurin Biosynthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the biosynthesis of Kocurin. The information is tailor...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the biosynthesis of Kocurin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Kocurin and why is its biosynthesis challenging?

Kocurin is a thiopeptide antibiotic with potent activity against various drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a ribosomally synthesized and post-translationally modified peptide (RiPP), its production involves a complex biosynthetic pathway. Challenges in achieving high yields often stem from the intricate multi-step enzymatic modifications required to produce the mature antibiotic.[3][4] Heterologous expression of the large Kocurin biosynthetic gene cluster (BGC) in hosts like Streptomyces can be inefficient due to factors such as codon usage, precursor supply limitations, and potential toxicity of the product to the host.[5][6]

Q2: What are the key genes involved in the Kocurin biosynthetic gene cluster?

The Kocurin BGC comprises nine open reading frames (ORFs) spanning approximately 12 kbp. These genes encode the precursor peptide, as well as enzymes responsible for post-translational modifications such as cyclization, dehydration, and transport. Understanding the function of each gene is crucial for targeted genetic engineering approaches to improve yield.

Troubleshooting Guide for Low Kocurin Yield

Low yield is a common issue in both native and heterologous production of Kocurin. This guide provides a structured approach to identifying and resolving potential bottlenecks.

Problem 1: No or very low Kocurin detected in the culture extract.

Possible Cause 1.1: Inefficient expression of the Kocurin BGC.

  • Solution:

    • Promoter Engineering: The native promoter of the Kocurin BGC may not be optimal for high-level expression in the chosen host. Replace the native promoter with a strong, constitutive, or well-characterized inducible promoter suitable for your expression host (e.g., Streptomyces).

    • Codon Optimization: If expressing in a heterologous host, codon usage of the Kocurin BGC, which originates from Kocuria, may not be optimal for translation in Streptomyces or other hosts. Synthesize a codon-optimized version of the BGC for your specific expression system.

Possible Cause 1.2: Suboptimal fermentation conditions.

  • Solution:

    • Media Optimization: Systematically evaluate different fermentation media. A study on the native producer, Kocuria palustris, utilized R358 medium for Kocurin production.[1] For heterologous expression in Streptomyces coelicolor, ISP2 medium has been used, although yields were low.[7] Systematically test different carbon and nitrogen sources, as well as trace elements, to identify the optimal composition for Kocurin production.

    • Culture Parameter Optimization: Optimize physical parameters such as temperature, pH, and aeration. For Kocuria palustris, fermentation was carried out at 28°C with shaking at 220 rpm.[1] These parameters should be systematically varied to find the optimum for your specific strain and bioreactor setup.

Problem 2: Low biomass of the production strain.

Possible Cause 2.1: Toxicity of Kocurin to the host organism.

  • Solution:

    • Inducible Promoters: Use an inducible promoter to decouple the growth phase from the production phase. Allow the culture to reach a high cell density before inducing the expression of the Kocurin BGC.

    • Resistant Host Strains: If possible, use or engineer a host strain with increased resistance to thiopeptide antibiotics. This could involve overexpressing efflux pumps or modifying the antibiotic's cellular target.

Possible Cause 2.2: Suboptimal growth medium or conditions.

  • Solution:

    • Two-Stage Cultivation: Employ a two-stage cultivation strategy. First, grow the cells in a rich medium optimized for biomass accumulation. Then, transfer the cells to a production medium formulated to maximize Kocurin biosynthesis.

Problem 3: Kocurin is produced but the final isolated yield is low.

Possible Cause 3.1: Inefficient extraction and purification.

  • Solution:

    • Extraction Protocol Optimization: Kocurin has been successfully extracted from the cell pellet using methanol.[1] Ensure complete cell lysis and efficient extraction by testing different solvents and extraction times.

    • Purification Strategy: A multi-step purification process involving reversed-phase chromatography (C18) followed by semi-preparative and preparative HPLC has been used to isolate Kocurin.[1] Optimize the chromatography conditions, including the column type, mobile phase gradient, and flow rate, to improve separation and recovery.

Quantitative Data

Published data on Kocurin yield is limited. The following table summarizes the reported yield from the native producer.

Producing StrainFermentation Volume (L)Purified Kocurin Yield (mg)Yield per Liter (mg/L)Reference
Kocuria palustris71.40.2[1]

Experimental Protocols

Protocol 1: Fermentation of Kocuria palustris for Kocurin Production

This protocol is adapted from the methodology described for the isolation of Kocurin from its native producer.[1]

  • Seed Culture Preparation:

    • Inoculate 12 mL of MY seed medium (D-(+)-Glucose 10 g/L, Bacto Yeast Extract 3 g/L, Proteose-peptone 5 g/L, Malt Extract 3 g/L, pH 7.0) with a frozen stock of Kocuria palustris.

    • Incubate at 28°C with shaking at 220 rpm for approximately 24 hours.

    • Prepare a second seed culture by inoculating 50 mL of MY seed medium with 2.5 mL of the first seed culture and incubate under the same conditions.

  • Production Culture:

    • Inoculate 150 mL of R358 production medium (potato starch 10 g/L, Bacto Yeast Extract 4 g/L, Bacto Peptone 2 g/L, FeSO₄·7H₂O 0.04 g/L, KBr 0.1 g/L, pH 7.0) in a 500 mL flask with a 5% (v/v) aliquot of the second seed culture.

    • Incubate at 28°C for 24 hours in a rotary shaker at 220 rpm with 70% humidity.

  • Harvesting:

    • Centrifuge the culture broth at 8500 rpm for 15 minutes.

    • Discard the supernatant and collect the cell pellet for extraction.

Protocol 2: Extraction and Purification of Kocurin

This protocol is a general guide based on the published purification of Kocurin.[1]

  • Extraction:

    • Extract the cell pellet with methanol (3 x 50 mL).

    • Filter the extract and evaporate the solvent to dryness.

  • Initial Purification:

    • Subject the dried extract to reversed-phase flash chromatography on a C18 column.

    • Elute with a gradient of methanol in water.

    • Collect fractions and analyze for the presence of Kocurin using HPLC-MS.

  • HPLC Purification:

    • Pool the fractions containing Kocurin and subject them to semi-preparative HPLC.

    • A phenyl column with a water/acetonitrile gradient has been used successfully.[1]

    • Collect the peak corresponding to Kocurin (m/z [M+H]⁺ ≈ 1515.37).

    • If necessary, perform a final purification step using preparative HPLC to obtain high-purity Kocurin.

Visualizations

Kocurin Biosynthesis Experimental Workflow

Kocurin_Workflow cluster_cloning BGC Cloning cluster_expression Heterologous Expression cluster_purification Purification & Analysis genomic_dna Genomic DNA from Kocuria sp. pcr PCR Amplification of Kocurin BGC genomic_dna->pcr ligation Ligation/Assembly pcr->ligation vector Expression Vector (e.g., pSET152) vector->ligation recombinant_plasmid Recombinant Plasmid ligation->recombinant_plasmid transformation Transformation into Streptomyces Host recombinant_plasmid->transformation fermentation Fermentation & Induction transformation->fermentation biomass Cell Biomass fermentation->biomass extraction Methanol Extraction biomass->extraction chromatography Reversed-Phase Chromatography extraction->chromatography hplc HPLC Purification chromatography->hplc analysis LC-MS/MS Analysis hplc->analysis pure_kocurin Pure Kocurin hplc->pure_kocurin

Caption: Experimental workflow for heterologous production of Kocurin.

Kocurin Biosynthetic Gene Cluster

Kocurin_BGC kocA kocA (Precursor Peptide) kocB kocB (Dehydratase) kocC kocC (Dehydratase) kocD kocD (Cyclodehydratase) kocE kocE (Dehydrogenase) kocF kocF (Cyclodehydratase) kocG kocG (Unknown) kocH kocH (Peptidase) kocI kocI (ABC Transporter)

Caption: Organization of the Kocurin biosynthetic gene cluster (BGC).

Troubleshooting Logic for Low Kocurin Yield

Troubleshooting_Logic start Low Kocurin Yield check_expression Check BGC Expression (RT-qPCR, Proteomics) start->check_expression check_biomass Assess Biomass (OD600, Dry Cell Weight) start->check_biomass check_purification Evaluate Purification (Analyze intermediate fractions) start->check_purification promoter Optimize Promoter check_expression->promoter Low/No Transcripts codons Codon Optimize BGC check_expression->codons Low/No Transcripts media_growth Optimize Growth Medium check_biomass->media_growth Low Biomass toxicity Address Product Toxicity (Inducible promoter, resistant host) check_biomass->toxicity Growth Inhibition after Induction extraction Optimize Extraction check_purification->extraction Low Recovery after Extraction hplc_method Refine HPLC Method check_purification->hplc_method Poor Separation/Recovery

Caption: A logical approach to troubleshooting low Kocurin yield.

References

Troubleshooting

Kocurin Bioavailability Enhancement: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding methods to enhance the bioavailability of K...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding methods to enhance the bioavailability of Kocurin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of improving Kocurin's bioavailability.

Issue/Observation Potential Cause Suggested Troubleshooting Steps & Solutions
1. Low in vivo efficacy despite high in vitro activity against MRSA. Poor oral bioavailability due to low aqueous solubility and/or poor membrane permeability. Kocurin is noted for its poor physicochemical properties.[1][2]Formulation Strategies:Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[3][4][5] • Amorphous Solid Dispersions: Prepare solid dispersions with hydrophilic carriers to enhance solubility and dissolution rate.[6] • Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes to improve solubility and facilitate lymphatic absorption.[7][8][9][10]
2. High variability in pharmacokinetic data between subjects. Food effects, inconsistent dissolution in the gastrointestinal tract, or formulation instability.Formulation Optimization: • Develop a robust formulation, such as a self-microemulsifying drug delivery system (SMEDDS), to minimize variability.[9] • Conduct in vitro dissolution studies in various biorelevant media (e.g., FaSSIF, FeSSIF) to assess the impact of food.
3. Evidence of significant first-pass metabolism. Kocurin, as a peptide, may be susceptible to enzymatic degradation in the liver or gut wall.Route of Administration/Formulation Adjustment: • Consider alternative routes of administration (e.g., parenteral, transdermal) to bypass the liver. • For oral delivery, co-administer with enzyme inhibitors (use with caution and thorough investigation). • Encapsulate Kocurin in protective carriers like nanoparticles or liposomes to shield it from enzymatic degradation.
4. Poor permeation across Caco-2 cell monolayers in vitro. The molecular size and properties of Kocurin may limit its ability to cross the intestinal epithelium.Permeation Enhancement Strategies: • Co-formulate with well-characterized and safe permeation enhancers. • Utilize nano-delivery systems that can be transported across the epithelium via transcytosis.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of Kocurin a significant concern?

A1: Kocurin is a thiazolyl peptide antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][11][12] However, its development as a clinical agent has been hindered by its poor physicochemical properties, particularly low aqueous solubility and unfavorable pharmacokinetics, which are strong indicators of poor oral bioavailability.[1][2] Low bioavailability can lead to sub-therapeutic drug concentrations at the site of infection, requiring higher doses and potentially increasing the risk of side effects.

Q2: What are the initial steps to consider for enhancing Kocurin's bioavailability?

A2: A systematic approach is recommended:

  • Physicochemical Characterization: Thoroughly characterize the solubility, dissolution rate, pKa, and logP of your Kocurin sample.

  • Preliminary Formulation Screening: Start with simple formulation strategies such as co-solvents or surfactants to assess their impact on solubility.[3]

  • In Vitro Dissolution and Permeability Studies: Use standard assays like USP dissolution apparatus and Caco-2 cell permeability assays to establish a baseline and screen various formulation prototypes.

Q3: What are some promising drug delivery systems for a peptide like Kocurin?

A3: For a peptide antibiotic like Kocurin, lipid-based and polymeric nanoparticle formulations are promising.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][9] This can enhance the solubility and absorption of poorly water-soluble drugs.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can protect the drug from degradation and potentially enhance its absorption.[10]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate Kocurin, offering protection from enzymatic degradation and potentially allowing for targeted delivery.

Q4: How can I assess the effectiveness of a bioavailability enhancement strategy?

A4: A multi-tiered approach is necessary:

  • In Vitro Characterization: Measure the increase in solubility and dissolution rate of the formulated Kocurin.

  • Ex Vivo Permeation Studies: Use animal intestinal tissue models to assess the permeation of the formulated drug.

  • In Vivo Pharmacokinetic Studies: Administer the formulation to an appropriate animal model (e.g., rats, mice) and measure the plasma concentration of Kocurin over time to determine key parameters like Cmax, Tmax, and Area Under the Curve (AUC).

Illustrative Data Tables

The following tables are templates to showcase how quantitative data for different bioavailability enhancement strategies for Kocurin could be presented.

Table 1: Comparison of Kocurin Solubility in Different Formulations

Formulation Drug Loading (%) Solubility in Water (µg/mL) Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL) Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)
Unformulated KocurinN/A< 1.0< 1.0< 1.0
Kocurin-HP-β-CD Complex1050.245.865.3
Kocurin-SEDDS5> 500 (in emulsion)> 500 (in emulsion)> 500 (in emulsion)
Kocurin-SLN225.622.130.5

Table 2: Hypothetical Pharmacokinetic Parameters of Kocurin Formulations in Rats

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC0-24h (ng·h/mL) Relative Bioavailability (%)
Kocurin Suspension100502.0250100 (Reference)
Kocurin-HP-β-CD Complex1002501.51250500
Kocurin-SEDDS1008001.048001920
Kocurin-SLN1004502.027001080

Experimental Protocols

Protocol 1: Preparation of Kocurin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

  • Preparation of Lipid Phase: Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve a specific amount of Kocurin in a minimal amount of a suitable organic solvent and add this to the molten lipid.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes).

  • Nanoparticle Formation: Quickly disperse the resulting pre-emulsion in cold water (2-4°C) under gentle stirring to allow for the solidification of the lipid nanoparticles.

  • Purification and Characterization: Centrifuge the SLN dispersion to remove any excess surfactant and unencapsulated drug. Wash the pellet and resuspend it in deionized water. Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Formulation of a Kocurin Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of Kocurin in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).

  • Phase Diagram Construction: Based on the solubility studies, construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.

  • Formulation Preparation: Select a ratio of excipients from the self-emulsifying region identified in the phase diagram. Add the required amount of Kocurin to this mixture and stir until a clear solution is obtained, using gentle heating if necessary.

  • Characterization of SEDDS:

    • Self-Emulsification Assessment: Add a small amount of the prepared SEDDS to a specified volume of water or buffer under gentle agitation and observe the formation of the emulsion.

    • Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

    • Thermodynamic Stability: Subject the SEDDS to centrifugation and freeze-thaw cycles to assess its physical stability.

Visualizations

experimental_workflow start Start: Low Bioavailability of Kocurin physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Formulation Strategy Selection physchem->formulation ps_reduction Particle Size Reduction (Micronization, Nanonization) formulation->ps_reduction solid_disp Solid Dispersions formulation->solid_disp lipid_form Lipid-Based Systems (SEDDS, SLNs) formulation->lipid_form invitro In Vitro Characterization (Dissolution, Stability, Cell Permeability) ps_reduction->invitro solid_disp->invitro lipid_form->invitro invivo In Vivo Pharmacokinetic Studies (Animal Models) invitro->invivo Promising candidates optimization Optimization and Lead Formulation Selection invivo->optimization optimization->formulation Iterate if needed end End: Kocurin Formulation with Enhanced Bioavailability optimization->end kocurin_moa kocurin Kocurin eftu Elongation Factor-Tu (EF-Tu) kocurin->eftu Binds to ribosome Bacterial Ribosome (70S) protein_synthesis Protein Synthesis ribosome->protein_synthesis eftu->ribosome Delivers tRNA to A-site inhibition Inhibition eftu->inhibition trna Aminoacyl-tRNA trna->eftu cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to inhibition->protein_synthesis Prevents

References

Optimization

Technical Support Center: Enhancing Thiazolyl Peptide Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges en...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of thiazolyl peptides.

Frequently Asked Questions (FAQs)

Q1: My thiazolyl peptide is showing rapid degradation in my in vitro assay. What are the likely causes?

A1: Rapid degradation of thiazolyl peptides in vitro is typically due to either chemical instability or enzymatic degradation.[1][2]

  • Chemical Instability: This involves the alteration of the peptide's covalent structure. Key pathways include:

    • Hydrolysis: Cleavage of peptide bonds, often accelerated at acidic or alkaline pH. The presence of specific residues like aspartic acid can increase susceptibility.[3]

    • Oxidation: The thiazole ring itself, as well as residues like methionine and cysteine, are prone to oxidation. This can be triggered by exposure to air, light, or certain buffer components.

    • Deamidation: Residues such as asparagine and glutamine can undergo deamidation, leading to structural and functional changes.

  • Enzymatic Degradation: If your assay medium contains biological fluids like plasma or serum, proteases are a primary cause of degradation.[2] Linear peptides are particularly susceptible to cleavage by exopeptidases at the N- and C-termini and by endopeptidases at specific internal sites.

Q2: How can I improve the stability of my linear thiazolyl peptide against enzymatic degradation?

A2: Several strategies can significantly enhance the resistance of linear thiazolyl peptides to proteases:

  • Cyclization: This is one of the most effective strategies. By cyclizing the peptide, you eliminate the free N- and C-termini, which are primary targets for exopeptidases. Cyclization also introduces conformational rigidity, which can hinder the access of endopeptidases to cleavage sites.[1]

  • N-terminal and C-terminal Modifications:

    • N-terminal Acetylation: Adding an acetyl group to the N-terminus blocks the action of aminopeptidases.

    • C-terminal Amidation: Amidating the C-terminus protects against carboxypeptidases.

  • Incorporate Unnatural Amino Acids: Replacing standard L-amino acids at cleavage sites with D-amino acids or other non-natural amino acids can sterically hinder protease recognition and binding.

  • N-methylation: Methylating the nitrogen atom of a peptide bond can disrupt the hydrogen bonding patterns recognized by proteases, thereby increasing stability. This modification has also been shown to improve oral bioavailability.

Q3: My peptide appears to be aggregating and precipitating out of solution. What can I do to prevent this?

A3: Aggregation is a form of physical instability driven by intermolecular interactions, often involving hydrophobic residues. To mitigate this:

  • pH Optimization: Determine the isoelectric point (pI) of your peptide. At the pI, the net charge is zero, and solubility is at its minimum. Adjusting the pH of your buffer away from the pI can increase solubility and reduce aggregation.

  • Use of Excipients:

    • Solubilizing Agents: Incorporating agents like organic co-solvents (e.g., DMSO, ethanol) or surfactants can help to keep hydrophobic peptides in solution.

    • Sugars and Polyols: Mannitol, sucrose, and trehalose can act as cryoprotectants and lyoprotectants, preventing aggregation during freezing and lyophilization.

  • Amino Acid Substitution: If possible, replace hydrophobic residues with more hydrophilic ones, provided this does not compromise biological activity.

Q4: I suspect my thiazole ring is being oxidized. How can I confirm this and what can be done to prevent it?

A4: The thiazole ring is susceptible to oxidation, which can lead to a loss of biological activity.

  • Confirmation: To confirm oxidation, you can perform a forced degradation study. Expose your peptide to an oxidizing agent like hydrogen peroxide (H₂O₂) and analyze the products by HPLC and mass spectrometry. An increase in mass corresponding to the addition of one or more oxygen atoms is indicative of oxidation.

  • Prevention:

    • Antioxidants: Include antioxidants like methionine or ascorbic acid in your formulation.

    • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.

    • Light Protection: Store samples in amber vials to protect them from photo-oxidation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to your buffer.

Data on Stability Improvement Strategies

While extensive quantitative data for every modification on every thiazolyl peptide is not feasible to present, the following tables summarize the impact of key stabilization strategies with illustrative data.

Table 1: Impact of Cyclization on Peptide Stability

This table demonstrates the significant improvement in stability achieved by cyclizing a peptide. While the example provided is for an RGD peptide, the principle of enhanced stability through cyclization is broadly applicable to thiazolyl peptides.

PeptideStructurepHHalf-life (t½)Stability Increase
Linear RGD PeptideArg-Gly-Asp-Phe-OH7.0~1 day-
Cyclic RGD Peptidecyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH₂7.0~30 days30-fold

Data adapted from a study on the solution stability of linear vs. cyclic RGD peptides. The increased stability of the cyclic peptide is attributed to reduced conformational flexibility, which hinders the degradation mediated by the aspartic acid residue.[3]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a thiazolyl peptide in the presence of plasma enzymes.

1. Materials:

  • Test thiazolyl peptide
  • Control peptide with known plasma stability
  • Human plasma (or plasma from other species of interest), anticoagulated with heparin or EDTA
  • Phosphate-buffered saline (PBS), pH 7.4
  • Quenching solution: Acetonitrile with 1% formic acid (or other suitable organic solvent)
  • Internal standard for LC-MS analysis
  • HPLC or UPLC system coupled to a mass spectrometer (LC-MS/MS)

2. Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution with PBS to the desired starting concentration (e.g., 10 µM).
  • Pre-warm the plasma and the peptide solution to 37°C.
  • Initiate the reaction by mixing the peptide solution with the plasma at a 1:1 ratio.
  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a larger volume of ice-cold quenching solution containing the internal standard. This will precipitate the plasma proteins and stop enzymatic activity.
  • Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
  • Analyze the samples to determine the concentration of the remaining parent peptide at each time point.

3. Data Analysis:

  • Calculate the percentage of the peptide remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm of the percentage of remaining peptide against time.
  • Determine the degradation rate constant (k) from the slope of the linear regression.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Forced Oxidative Degradation Study

This protocol helps to identify the susceptibility of a thiazolyl peptide to oxidation.

1. Materials:

  • Test thiazolyl peptide
  • Hydrogen peroxide (H₂O₂), 3% solution
  • Water for injection or a suitable buffer
  • Quenching agent (e.g., sodium bisulfite or methionine solution)
  • RP-HPLC system with a UV detector
  • Mass spectrometer for peak identification

2. Procedure:

  • Dissolve the thiazolyl peptide in water or buffer to a known concentration (e.g., 1 mg/mL).
  • Add a specific volume of 3% H₂O₂ to the peptide solution. The final concentration of H₂O₂ may need to be optimized.
  • Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours). Protect from light.
  • At each time point, withdraw a sample and quench the oxidation reaction by adding a quenching agent.
  • Analyze the samples by RP-HPLC.
  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.
  • Identify new peaks that appear in the chromatograms of the stressed samples. These are potential degradation products.
  • Use a mass spectrometer to determine the mass of the parent peptide and the degradation products to confirm oxidative modifications.

3. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent peptide in the stressed sample to the control.
  • Identify the mass-to-charge ratio (m/z) of the degradation products to determine the nature of the oxidative modification (e.g., +16 Da for a single oxidation).

Visualizations

Stability_Improvement_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Stabilization Strategies Peptide Instability Peptide Instability Chemical Degradation Chemical Degradation Peptide Instability->Chemical Degradation Enzymatic Degradation Enzymatic Degradation Peptide Instability->Enzymatic Degradation Formulation Optimization Formulation Optimization Chemical Degradation->Formulation Optimization Cyclization Cyclization Enzymatic Degradation->Cyclization Terminal Modifications Terminal Modifications Enzymatic Degradation->Terminal Modifications Unnatural AAs Unnatural AAs Enzymatic Degradation->Unnatural AAs N-methylation N-methylation Enzymatic Degradation->N-methylation Peptide_Degradation_Pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation Thiazolyl Peptide Thiazolyl Peptide Hydrolysis Hydrolysis Thiazolyl Peptide->Hydrolysis Oxidation Oxidation Thiazolyl Peptide->Oxidation Deamidation Deamidation Thiazolyl Peptide->Deamidation Exopeptidases Exopeptidases Thiazolyl Peptide->Exopeptidases Endopeptidases Endopeptidases Thiazolyl Peptide->Endopeptidases

References

Reference Data & Comparative Studies

Validation

Kocurin vs. PM181104: A Case Study in Structural Revision of a Promising Anti-MRSA Agent

For researchers, scientists, and drug development professionals, the accurate structural elucidation of a novel bioactive compound is paramount. This guide provides a detailed comparison of the originally proposed struct...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of a novel bioactive compound is paramount. This guide provides a detailed comparison of the originally proposed structure of the anti-MRSA thiazolyl peptide PM181104 and its corrected structure, Kocurin. This case highlights the critical role of rigorous spectroscopic analysis and biosynthetic considerations in natural product chemistry.

The thiazolyl peptide antibiotic, initially designated PM181104, was isolated from a marine-derived bacterium of the genus Kocuria.[1] It demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values in the nanomolar range.[1] However, subsequent research led to a significant revision of its chemical architecture, culminating in the assignment of the correct structure, named Kocurin.[2][3][4] This guide will dissect the key experimental evidence that led to this structural correction, providing a clear comparison of the two proposed structures and the methodologies employed in their analysis.

Structural Comparison: Kocurin vs. PM181104

The initially proposed structure of PM181104 and the corrected structure of Kocurin, while sharing the same molecular formula (C₆₉H₆₆N₁₈O₁₃S₅), differ significantly in the connectivity of their constituent amino acid residues.[5][6] The primary discrepancy lies in the arrangement of the peptide backbone and the macrocyclic core.

A pivotal publication by Martín et al. in 2013 presented a detailed elucidation of the structure of Kocurin, isolated from the marine-derived bacterium Kocuria palustris, and established it as the true structure of the compound previously reported as PM181104.[2][4][7] The authors argued that the originally proposed structure for PM181104 was inconsistent with established biosynthetic pathways for thiazolyl peptides and predicted mass spectrometry fragmentation patterns.[2][6] A likely source of the initial misinterpretation was attributed to ambiguous long-range correlations in Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments.[2]

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Caption: Logical flow from the proposed PM181104 structure to the corrected Kocurin structure.

Comparative Analysis of Experimental Data

The structural revision of PM181104 to Kocurin was driven by a comprehensive analysis of spectroscopic and biosynthetic evidence. The following tables summarize the key differences in the interpretation of experimental data.

Table 1: Biosynthetic Precursor Peptides
FeatureOriginally Proposed PM181104 StructureCorrected Kocurin Structure
Precursor Peptide(s) Requires two independent peptide units (13 and 4 amino acids)[6]Derived from a single 17-amino acid linear C-terminal peptide[6]
Biosynthetic Consistency Inconsistent with known thiazolyl peptide biosynthesis[6]Consistent with the established post-translational modification of a single precursor peptide[6]
C-terminal Residues Two C-terminal amino acids[6]A single C-terminal amino acid[6]
Table 2: Mass Spectrometry Fragmentation
FeatureOriginally Proposed PM181104 StructureCorrected Kocurin Structure
Predicted MS/MS Fragments Should exhibit fragments corresponding to the loss of amino acids from two separate side chains[2]Fragmentation pattern consistent with a single peptide chain[2]
Observed MS/MS Fragments The patent for PM181104 did not report MS/MS fragmentation data[2]Observed MS/MS fragments align with the predicted fragmentation of the Kocurin structure[2]

Experimental Protocols

The structural elucidation of Kocurin was accomplished through a combination of modern spectroscopic and chemical techniques. In contrast, the detailed experimental rationale for the original PM181104 structure was not fully disclosed in the associated patents.[2][6]

Kocurin Structure Elucidation Methodology
  • Fermentation and Isolation: The producing organism, Kocuria palustris, was cultured in a suitable medium, followed by extraction and purification of the active compound using chromatographic techniques.[7]

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF mass spectrometry was used to determine the exact molecular formula of Kocurin as C₆₉H₆₆N₁₈O₁₃S₅.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and the sequence of amino acid residues.[2][7] Key HMBC correlations were crucial in determining the connectivity of the complex macrocyclic structure.[2]

  • MS/MS Fragmentation Analysis: Tandem mass spectrometry was employed to confirm the amino acid sequence by analyzing the fragmentation pattern of the molecule.[2][7]

  • Chemical Degradation and Marfey's Analysis: To determine the absolute stereochemistry of the amino acid residues, the molecule was hydrolyzed, and the resulting amino acids were derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by LC-MS.[2][7]

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Kocurin_Elucidation_Workflow cluster_0 Isolation & Initial Characterization cluster_1 Structural Analysis cluster_2 Stereochemistry cluster_3 Final Structure Fermentation Fermentation of Kocuria palustris Isolation Isolation & Purification Fermentation->Isolation HRMS HRMS (Molecular Formula) Isolation->HRMS NMR 1D & 2D NMR (Planar Structure, Connectivity) Isolation->NMR MSMS MS/MS Fragmentation (Amino Acid Sequence) Isolation->MSMS Marfey Marfey's Analysis (Absolute Stereochemistry) Isolation->Marfey Kocurin_Structure Corrected Structure of Kocurin NMR->Kocurin_Structure MSMS->Kocurin_Structure Marfey->Kocurin_Structure

Caption: Experimental workflow for the structure elucidation of Kocurin.

Conclusion

The correction of the structure of PM181104 to Kocurin serves as a critical reminder of the complexities involved in natural product chemistry. This case underscores the importance of a multi-faceted approach that combines high-resolution spectroscopic data with fundamental principles of biosynthesis. For scientists engaged in drug discovery and development, this example reinforces the necessity of rigorous and comprehensive structural validation to ensure the correct molecular entity is advanced through the development pipeline. The potent anti-MRSA activity of Kocurin makes it an important lead compound, and its correct structural assignment is the bedrock for any future medicinal chemistry and drug development efforts.

References

Comparative

A Comparative Analysis of Kocurin and Other Thiopeptide Antibiotics: A Guide for Researchers

A deep dive into the performance, mechanisms, and experimental data of a promising class of antibiotics. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have garner...

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, mechanisms, and experimental data of a promising class of antibiotics.

Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have garnered significant attention in the scientific community for their potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide provides a comparative analysis of Kocurin, a relatively new member of this class, against other well-characterized thiopeptide antibiotics, namely Thiostrepton, Micrococcin P1, Siomycin A, and Nocathiacin. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat antimicrobial resistance.

Mechanism of Action: A Tale of Two Targets

Thiopeptide antibiotics primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. Their specific molecular targets, however, can differ, leading to variations in their spectrum of activity and potential for resistance development. The thiopeptides discussed in this guide can be broadly categorized based on their mechanism of action:

  • Inhibition of the 50S Ribosomal Subunit: A significant number of thiopeptides, including Kocurin , Thiostrepton , Micrococcin P1 , and Nocathiacin , bind to a complex formed by the ribosomal protein L11 and a specific region of the 23S rRNA on the large 50S ribosomal subunit.[1][2] This binding event physically obstructs the binding site for elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), thereby stalling the translocation step of protein synthesis and ultimately leading to bacterial cell death.[1][2]

  • Inhibition of Elongation Factor-Tu (EF-Tu): Some thiopeptides, such as those with a 29-atom macrocycle, directly target and inhibit the function of EF-Tu. EF-Tu is a crucial GTPase responsible for delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, these antibiotics prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, effectively halting the addition of new amino acids to the growing polypeptide chain.

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cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit L11_23S L11 Protein-23S rRNA Complex 30S 30S Subunit mRNA mRNA Peptide Growing Peptide Chain Inhibition Inhibition of Translocation L11_23S->Inhibition Leads to Kocurin Kocurin / Thiostrepton Micrococcin P1 / Nocathiacin Kocurin->L11_23S Binds to EF_G Elongation Factor G (EF-G) EF_G->L11_23S Binding blocked by Thiopeptide EF_Tu Elongation Factor Tu (EF-Tu) EF_Tu->L11_23S Binding blocked by Thiopeptide Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block

Mechanism of Action for Ribosome-Inhibiting Thiopeptides.

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Thiopeptide Thiopeptide (e.g., GE2270A) EF_Tu_GTP EF-Tu-GTP Thiopeptide->EF_Tu_GTP Binds to Inhibition Inhibition of Ternary Complex Formation Thiopeptide->Inhibition Causes aa_tRNA Aminoacyl-tRNA EF_Tu_GTP->aa_tRNA Binds to Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) Ribosome_A_Site Ribosome A-Site Ternary_Complex->Ribosome_A_Site Delivers aa-tRNA to Inhibition->Ternary_Complex Prevents formation of Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block

Mechanism of Action for EF-Tu-Inhibiting Thiopeptides.

Comparative Antibacterial Efficacy

The in vitro antibacterial activity of thiopeptide antibiotics is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for Kocurin and other selected thiopeptides against a panel of clinically relevant Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL against Staphylococcus aureus

AntibioticMethicillin-Susceptible S. aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)
Kocurin 0.25[1]0.25 - 0.5[1]
Thiostrepton 0.125 - 0.50.25 - 1
Micrococcin P1 0.125 - 2[3]0.25 - 2[3]
Siomycin A 0.06 - 0.50.125 - 1
Nocathiacin I 0.004 - 0.0150.004 - 0.03

Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL against Other Gram-Positive Pathogens

AntibioticStreptococcus pneumoniaeEnterococcus faecalisEnterococcus faecium (VRE)
Kocurin 0.1258>16
Thiostrepton 0.03 - 0.254 - 168 - 32
Micrococcin P1 0.06 - 0.52 - 84 - 16
Siomycin A 0.03 - 0.252 - 84 - 16
Nocathiacin I 0.002 - 0.0080.015 - 0.060.008 - 0.03

Note: The MIC values presented are compiled from various sources and may vary depending on the specific strain and testing methodology used.

Experimental Protocols

To ensure the reproducibility and comparability of antibacterial susceptibility testing, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted standard for determining the MIC of an antimicrobial agent and follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Stock Solution: Prepare a stock solution of the thiopeptide antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution in CAMHB directly in the microtiter plate. The typical final volume in each well is 100 µL. The concentration range should bracket the expected MIC.
  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
  • Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. Growth is indicated by turbidity or a pellet at the bottom of the well.

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cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Antibiotic Stock Solution Dilution Serial Dilution of Antibiotic in Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Read for Visible Growth (Turbidity) Incubate->Read Determine Determine MIC Read->Determine Start Start Prepare_Culture Prepare Bacterial Culture (log phase) Start->Prepare_Culture Prepare_Antibiotic Prepare Antibiotic Solutions (multiples of MIC) Start->Prepare_Antibiotic Expose Expose Bacteria to Antibiotic (Time = 0) Prepare_Culture->Expose Prepare_Antibiotic->Expose Sample Sample at Time Intervals (0, 2, 4, 6, 8, 24h) Expose->Sample Dilute_Plate Serial Dilute and Plate on Agar Sample->Dilute_Plate Incubate_Plates Incubate Plates (35°C, 18-24h) Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data Analyze Determine Bactericidal/ Bacteriostatic Activity Plot_Data->Analyze End End Analyze->End

References

Validation

Kocurin vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA

For Immediate Release In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the scientific community is in constant search of novel therapeutic agen...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the scientific community is in constant search of novel therapeutic agents. This guide provides a detailed comparison of the efficacy of Kocurin, a thiazolyl peptide antibiotic, and vancomycin, a long-standing glycopeptide antibiotic used as a primary treatment for MRSA infections. This analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

Kocurin, and its identical compound PM181104, have demonstrated potent in vitro activity against MRSA, with minimum inhibitory concentrations (MICs) reported to be significantly lower than those typically observed for vancomycin. In vivo studies in murine models also suggest the high efficacy of Kocurin's counterpart. While vancomycin remains a clinical workhorse, its effectiveness can be hampered by issues of increasing MICs and treatment failures, even for susceptible strains. This comparison synthesizes available experimental data to provide a clear overview of the relative performance of these two antimicrobial agents.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of Kocurin (and PM181104) and vancomycin against MRSA from various studies. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparative studies are limited.

Table 1: In Vitro Efficacy Against MRSA

AntibioticMRSA Strain(s)Minimum Inhibitory Concentration (MIC)Reference(s)
KocurinMB53930.25 µg/mL[1][2]
PM181104 (Kocurin)Various S. aureus0.008 - 2.048 µg/mL
VancomycinVarious clinical isolates1.0 - 2.0 µg/mL[3]

Table 2: In Vivo Efficacy in Murine Models

AntibioticAnimal ModelMRSA StrainEfficacy MetricResultReference(s)
PM181104 (Kocurin)SepticemiaNot Specified100% Effective Dose (ED100)2.5 and 5.0 mg/kg
VancomycinSepsis/PneumoniaVariousVariable (Dose-dependent)Not directly comparable ED100[4][5]

Mechanisms of Action

The fundamental difference in the mechanism of action between Kocurin and vancomycin contributes to their distinct efficacy profiles.

Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall.[1] It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly. This disruption leads to cell lysis and bacterial death.

Kocurin: As a member of the thiazolyl peptide class of antibiotics, Kocurin is understood to inhibit bacterial protein synthesis.[1] Thiazolyl peptides are known to target either the 50S ribosomal subunit or elongation factor Tu (EF-Tu), crucial components of the bacterial translation machinery. By binding to these targets, they effectively halt the production of essential proteins, leading to bacterial growth arrest and death. The mechanism is distinct from that of thiazomycin.[2]

Experimental Protocols

The following are representative experimental protocols for key assays cited in this guide, based on standard methodologies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of the test antibiotic (Kocurin or vancomycin) are prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Murine Septicemia Model for In Vivo Efficacy

This model is used to evaluate the in vivo efficacy of antimicrobial agents in a systemic infection.

  • Infection: Mice are infected with a lethal dose of a virulent MRSA strain, typically administered via intraperitoneal injection.

  • Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of infected mice are treated with varying doses of the test antibiotic (Kocurin or vancomycin) or a vehicle control. The route of administration (e.g., intravenous, subcutaneous) is chosen based on the pharmacokinetic properties of the drug.

  • Monitoring: The survival of the mice in each treatment group is monitored over a period of several days (e.g., 7 days).

  • Efficacy Determination: The 100% effective dose (ED100) is determined as the lowest dose of the antibiotic that results in the survival of all mice in that treatment group.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Vancomycin_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall Vancomycin Vancomycin Lipid_II Lipid II with D-Ala-D-Ala terminus Vancomycin->Lipid_II Binds to Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Incorporation Blocked Lysis Cell Lysis Peptidoglycan->Lysis Weakened Cell Wall Leads to

Caption: Mechanism of action of vancomycin against MRSA.

Kocurin_Mechanism cluster_cytoplasm Bacterial Cytoplasm Kocurin Kocurin (Thiazolyl Peptide) Ribosome 50S Ribosomal Subunit Kocurin->Ribosome Binds to EFTu Elongation Factor Tu (EF-Tu) Kocurin->EFTu or Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibited EFTu->Protein_Synthesis Inhibited Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Postulated mechanism of action of Kocurin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MIC_Determination MIC Determination (Broth Microdilution) Time_Kill Time-Kill Assays Septicemia_Model Murine Septicemia Model Efficacy_Testing Efficacy Testing (ED100) Septicemia_Model->Efficacy_Testing MRSA_Isolate MRSA Isolate MRSA_Isolate->MIC_Determination MRSA_Isolate->Time_Kill MRSA_Isolate->Septicemia_Model

Caption: General experimental workflow for antibiotic efficacy testing.

References

Comparative

Kocurin's In Vitro Antibacterial Efficacy: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro antibacterial activity of Kocurin, a thiazolyl peptide antibiotic, against various Gram-positive...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial activity of Kocurin, a thiazolyl peptide antibiotic, against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The data presented is compiled from published studies and is intended to serve as a resource for researchers and professionals in the field of antimicrobial drug discovery and development.

Executive Summary

Kocurin demonstrates potent in vitro activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range.[1][2][3][4] Notably, its efficacy against multidrug-resistant strains such as MRSA and VRE is comparable or superior to some currently used antibiotics. Kocurin exerts its antibacterial effect by inhibiting protein synthesis. This guide presents comparative MIC data, detailed experimental protocols for in vitro validation, and a visualization of the proposed mechanism of action.

Comparative Antibacterial Activity of Kocurin

The in vitro potency of Kocurin and its identical compound, PM181104, has been evaluated against a panel of clinically relevant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Kocurin/PM181104 and a comparator antibiotic, linezolid. A lower MIC value indicates greater potency.

Table 1: In Vitro Activity of Kocurin/PM181104 against Staphylococcus aureus

Bacterial StrainResistance ProfileKocurin/PM181104 MIC (µg/mL)Linezolid MIC (µg/mL)
S. aureus ATCC 3066MRSA, Erythromycin-resistant0.0320.512
S. aureus E710MRSA, Erythromycin-resistant0.0162.560
S. aureus (MRSA)-0.25 - 0.5-
S. aureus (MSSA)-0.008 - 2.048-
S. aureus (cfr gene)Linezolid-resistantActive (MIC range 0.008 - 2.048)-
S. epidermidis-0.008 - 1.024-

Data compiled from multiple sources.[1][5][6]

Table 2: In Vitro Activity of Kocurin/PM181104 against Enterococcus species

Bacterial StrainResistance ProfileKocurin/PM181104 MIC (µg/mL)
Vancomycin-Resistant Enterococci (VRE)-0.004 - 1.024
Vancomycin-Susceptible Enterococci (VSE)-0.004 - 1.024
E. faecalis (clinical strains)Linezolid- and Gentamicin-resistant0.004 - 0.128
E. faecium-0.004 - 0.128

Data compiled from multiple sources.[6][7]

Table 3: In Vitro Activity of Kocurin/PM181104 against other Gram-positive bacteria

Bacterial StrainKocurin/PM181104 MIC (µg/mL)
Bacillus species0.004 - 0.016

Data from a study on PM181104.[6]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to validate the antibacterial activity of Kocurin.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Method (based on CLSI guidelines)

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of Kocurin in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of the Kocurin stock solution directly in the microtiter plate. This is achieved by transferring 100 µL of the Kocurin solution to the first well, mixing, and then transferring 100 µL from this well to the next, and so on. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of Kocurin at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Kocurin Stock Solution dilution Perform Serial Dilutions of Kocurin in Plate stock->dilution plate Prepare 96-well Plate with Broth plate->dilution inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate Plate (16-20h, 37°C) inoculation->incubation read Read for Visible Growth (Turbidity) incubation->read determine_mic Determine MIC read->determine_mic Time_Kill_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis prep_tubes Prepare Tubes with Broth and Kocurin Concentrations inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate with Shaking inoculate->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate count Incubate and Count Colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P site E_site E site P_site->E_site Translocation polypeptide Growing Polypeptide Chain P_site->polypeptide A_site A site A_site->P_site Transpeptidation Exit Exit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Binds to A site Kocurin Kocurin cluster_50S cluster_50S Kocurin->cluster_50S Inhibits Elongation

References

Validation

Kocurin's In Vivo Therapeutic Potential: A Comparative Analysis

A comprehensive evaluation of Kocurin's in vivo efficacy against resistant Gram-positive pathogens, benchmarked against standard-of-care antibiotics, reveals its promising therapeutic potential for challenging bacterial...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Kocurin's in vivo efficacy against resistant Gram-positive pathogens, benchmarked against standard-of-care antibiotics, reveals its promising therapeutic potential for challenging bacterial infections.

Kocurin, a thiazolyl peptide antibiotic also identified as PM181104, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Subsequent in vivo validation studies in murine models of systemic and localized infections have substantiated these findings, positioning Kocurin as a viable candidate for further drug development. This guide provides a comparative overview of Kocurin's in vivo performance against established antibiotics, supported by experimental data and detailed methodologies.

Comparative Efficacy of Kocurin in Murine Infection Models

In vivo studies have consistently highlighted Kocurin's therapeutic effectiveness in various murine infection models. The data presented below summarizes the key findings from septicemia, kidney infection, and lung infection models, comparing the efficacy of Kocurin with linezolid and vancomycin.

Infection ModelPathogenTherapeutic AgentDosage (mg/kg)Efficacy OutcomeCitation
Septicemia MRSAKocurin (PM181104)2.5100% survival[1]
Kocurin (PM181104)5.0100% survival[1]
VREKocurin (PM181104)10.0100% survival[1]
Kidney Infection VREKocurin (PM181104)5.01 log CFU reduction vs. control[1]
Linezolid25Comparable to Kocurin[1]
Vancomycin150Comparable to Kocurin[1]
Lung Infection MRSAKocurin (PM181104)2.50.74 log CFU reduction vs. control[1]
Kocurin (PM181104)5.00.54 log CFU reduction vs. control[1]
Kocurin (PM181104)10.00.68 log CFU reduction vs. control[1]
Linezolid250.90 log CFU reduction vs. control[1]
Vancomycin1501.56 log CFU reduction vs. control[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Murine Septicemia Model
  • Animal Model: BALB/c mice were used for this study.

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) were utilized.

  • Inoculum Preparation: Bacteria were grown in an appropriate broth, and the concentration was adjusted to deliver a lethal dose to the mice.

  • Infection: Mice were infected via intraperitoneal injection of the bacterial suspension.

  • Treatment: Kocurin (PM181104) was administered intravenously at varying doses post-infection. Control groups received either the vehicle or a standard antibiotic (linezolid or vancomycin).

  • Efficacy Assessment: The primary endpoint was the survival of the mice over a specified period. The 100% effective dose (ED₁₀₀) was determined as the dose at which all animals in a treatment group survived.[1]

λ-Carrageenan-Induced Kidney Infection Model
  • Animal Model: BALB/c mice were the subjects of this experiment.

  • Bacterial Strain: Vancomycin-resistant Enterococcus faecium (VRE) was used to induce the infection.

  • Infection: A kidney infection was induced using λ-carrageenan.

  • Treatment: Intravenous administration of Kocurin (PM181104), intraperitoneal linezolid, or intravenous vancomycin was initiated post-infection.

  • Efficacy Assessment: After 72 hours of infection, the mice were euthanized, and their kidneys were harvested. The bacterial load in the kidneys was quantified by homogenizing the tissue and plating serial dilutions to determine the colony-forming units (CFU) per gram of tissue. The reduction in bacterial count compared to the control group was the measure of efficacy.[1]

Murine Lung Infection Model
  • Animal Model: The study was conducted using BALB/c mice.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) was the infecting organism.

  • Infection: A lung infection was established in the mice.

  • Treatment: Kocurin (PM181104), linezolid, or vancomycin was administered to different groups of infected mice.

  • Efficacy Assessment: At 48 hours post-infection, the mice were euthanized, and their lungs were collected. The lungs were then homogenized, and the bacterial titer was determined by plating serial dilutions to calculate the CFU per gram of lung tissue. The reduction in bacterial load compared to the control group indicated the therapeutic efficacy.[1]

Mechanism of Action and Experimental Workflow

The therapeutic effect of Kocurin stems from its ability to inhibit bacterial protein synthesis, a mechanism shared by other thiazolyl peptide antibiotics. The following diagrams illustrate this mechanism and the general workflow of the in vivo validation studies.

Kocurin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Kocurin Kocurin EFTu_GDP Elongation Factor Tu (EF-Tu)-GDP Kocurin->EFTu_GDP EFTu_GTP EF-Tu-GTP EFTu_GDP->EFTu_GTP GTP exchange Protein Protein Synthesis EFTu_GDP->Inhibition aa_tRNA Aminoacyl-tRNA EFTu_GTP->aa_tRNA Ribosome Ribosome aa_tRNA->Ribosome Delivers to Ribosome->Protein

Mechanism of Kocurin Action

In_Vivo_Experimental_Workflow cluster_workflow General In Vivo Experimental Workflow Animal_Model 1. Animal Model Selection (e.g., BALB/c mice) Infection_Model 2. Infection Model Establishment (Septicemia, Kidney, or Lung) Animal_Model->Infection_Model Bacterial_Challenge 3. Bacterial Challenge (MRSA or VRE) Infection_Model->Bacterial_Challenge Treatment_Groups 4. Randomization into Treatment Groups (Kocurin, Comparators, Control) Bacterial_Challenge->Treatment_Groups Drug_Administration 5. Therapeutic Intervention (Defined Dose and Route) Treatment_Groups->Drug_Administration Monitoring 6. Monitoring of Clinical Signs and Survival Drug_Administration->Monitoring Endpoint_Analysis 7. Endpoint Analysis (Survival or Bacterial Load in Organs) Monitoring->Endpoint_Analysis Data_Analysis 8. Statistical Data Analysis Endpoint_Analysis->Data_Analysis

In Vivo Experimental Workflow

References

Comparative

A Comparative Analysis of the EF-Tu Inhibitors Kocurin and GE 37468 A

A Detailed Examination of Two Thiazolyl Peptide Antibiotics Targeting Bacterial Protein Synthesis In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibiotics with unique mec...

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Thiazolyl Peptide Antibiotics Targeting Bacterial Protein Synthesis

In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. Among the promising candidates are the thiazolyl peptides, a class of natural products known to inhibit bacterial protein synthesis. This guide provides a detailed comparative analysis of two such compounds: Kocurin and GE 37468 A. Both molecules target the essential bacterial elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery. This document, intended for researchers, scientists, and drug development professionals, will delve into their mechanisms of action, supported by available experimental data and detailed protocols.

At a Glance: Kocurin vs. GE 37468 A

FeatureKocurinGE 37468 A
Antibiotic Class Thiazolyl PeptideThiazolyl Peptide
Source Marine-derived bacterium Kocuria palustrisStreptomyces sp. strain ATCC 55365
Molecular Target Elongation Factor Tu (EF-Tu)Elongation Factor Tu (EF-Tu)
Primary Spectrum of Activity Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteriaGram-positive bacteria and Bacteroides fragilis[1]

Mechanism of Action: Inhibition of Elongation Factor Tu

Both Kocurin and GE 37468 A exert their antibacterial effects by inhibiting the function of elongation factor Tu (EF-Tu). EF-Tu is a GTP-binding protein that plays a critical role in the elongation phase of protein synthesis. Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The mechanism of inhibition by these thiazolyl peptides involves binding to EF-Tu and preventing its proper function. This interference can occur at several steps in the EF-Tu cycle:

  • Formation of the EF-Tu•GTP•aa-tRNA ternary complex: The antibiotics may hinder the formation of this essential complex.

  • Interaction with the ribosome: They might prevent the ternary complex from binding to the ribosome.

  • GTP hydrolysis: The compounds could inhibit the GTPase activity of EF-Tu, which is necessary for its release from the ribosome after delivering the aa-tRNA.

  • GDP release: Inhibition of the exchange of GDP for GTP, a step required for the regeneration of active EF-Tu•GTP.

By disrupting the EF-Tu cycle, Kocurin and GE 37468 A effectively halt protein synthesis, leading to bacterial cell death.

EF_Tu_Inhibition cluster_EFTu_Cycle Bacterial Protein Synthesis Elongation Cycle cluster_Inhibition Inhibition by Kocurin / GE 37468 A EFTu_GTP EF-Tu•GTP Ternary_Complex EF-Tu•GTP•aa-tRNA EFTu_GTP->Ternary_Complex + aa-tRNA aa_tRNA aa-tRNA Ribosome Ribosome A-site Ternary_Complex->Ribosome Binds to Ribosome Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP Hydrolysis EFTu_GDP EF-Tu•GDP Ribosome->EFTu_GDP Release EFTu_GDP->EFTu_GTP + GTP - GDP (via EF-Ts) EFTs EF-Ts GTP GTP GDP GDP Inhibitor Kocurin or GE 37468 A Inhibitor->EFTu_GTP Inhibits formation or interaction with aa-tRNA Inhibitor->Ternary_Complex Prevents ribosome binding Inhibitor->Ribosome Inhibits GTPase activity MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow start Prepare serial two-fold dilutions of Kocurin and GE 37468 A in a 96-well microtiter plate. inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). start->inoculate controls Include positive (no antibiotic) and negative (no bacteria) growth controls. inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours. controls->incubate read Visually inspect for turbidity or use a plate reader to determine the lowest concentration that inhibits visible growth (the MIC). incubate->read Protein_Synthesis_Inhibition_Workflow cluster_workflow In Vitro Protein Synthesis Inhibition Assay Workflow prepare_extract Prepare a bacterial S30 cell-free extract containing ribosomes, translation factors, and tRNAs. reaction_mixture Set up reaction mixtures containing the S30 extract, an energy source (ATP, GTP), amino acids (including a radiolabeled one, e.g., [35S]-methionine), and a template mRNA (e.g., luciferase mRNA). prepare_extract->reaction_mixture add_inhibitors Add varying concentrations of Kocurin or GE 37468 A to the reaction mixtures. reaction_mixture->add_inhibitors incubate Incubate the reactions at 37°C to allow for protein synthesis. add_inhibitors->incubate measure_synthesis Quantify the amount of newly synthesized protein by measuring the incorporation of the radiolabeled amino acid (e.g., by scintillation counting). incubate->measure_synthesis calculate_ic50 Determine the IC50 value for each compound, which is the concentration that inhibits protein synthesis by 50%. measure_synthesis->calculate_ic50

References

Validation

A Comparative Analysis of Kocurin and Standard Therapies Against Vancomycin-Resistant Enterococci (VRE)

For Researchers, Scientists, and Drug Development Professionals The emergence of vancomycin-resistant enterococci (VRE) poses a significant challenge to public health, necessitating the exploration of novel therapeutic a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant enterococci (VRE) poses a significant challenge to public health, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of Kocurin, a novel thiazolyl peptide antibiotic, and the established first-line treatments for VRE infections, Linezolid and Daptomycin. While clinical data on Kocurin's efficacy against VRE is emerging, this document synthesizes available information on its mechanism and contrasts it with the well-documented performance and protocols of current standard-of-care agents.

Introduction to Kocurin

Kocurin is a new thiazolyl peptide antibiotic isolated from marine-derived bacteria, specifically species of the genera Kocuria and Micrococcus.[1][2] As a member of the thiazolyl peptide class, its mechanism of action is anticipated to involve the inhibition of protein synthesis, a pathway that has shown potent activity against a range of Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VRE).[1] Initial studies have confirmed Kocurin's strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values between 0.25–0.5 μg/mL.[1] While it has been tested against Enterococcus faecium, specific quantitative data on its performance against VRE strains are not yet widely available in published literature.[2][3]

Comparative Analysis: Kocurin, Linezolid, and Daptomycin

The following sections detail the mechanisms of action, quantitative efficacy, and standard experimental protocols for Kocurin's therapeutic class alongside the established VRE treatments, Linezolid and Daptomycin.

Mechanism of Action

Kocurin (Thiazolyl Peptide Class): Thiazolyl peptides act by inhibiting bacterial protein synthesis.[1] They are known to target key components of the translational machinery, such as the L11 binding region of the 23S rRNA or the bacterial elongation factor (EF-Tu), thereby halting the production of essential proteins and leading to bacterial growth inhibition.[1]

cluster_kocurin Kocurin (Thiazolyl Peptide) Mechanism Kocurin Kocurin Ribosome Bacterial 50S Ribosomal Subunit Kocurin->Ribosome Binds to EFTu Elongation Factor-Tu (EF-Tu) Kocurin->EFTu Binds to ProteinSynth Protein Synthesis Inhibition Inhibition ProteinSynth->Inhibition CellDeath Bacterial Growth Arrest / Cell Death Inhibition->CellDeath Leads to

Caption: Proposed mechanism of Kocurin via protein synthesis inhibition.

Linezolid (Oxazolidinone): Linezolid is a bacteriostatic agent that inhibits the initiation of bacterial protein synthesis.[4][5] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a critical early step in translation.[4][6] Its unique binding site means there is no cross-resistance with other protein synthesis inhibitors.[5]

cluster_linezolid Linezolid Mechanism of Action Linezolid Linezolid rRNA 23S rRNA of 50S Subunit Linezolid->rRNA Binds to Complex 70S Initiation Complex rRNA->Complex Prevents Formation of ProteinSynth Protein Synthesis Inhibition Inhibition ProteinSynth->Inhibition Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis Results in

Caption: Linezolid inhibits the crucial 70S initiation complex formation.

Daptomycin (Cyclic Lipopeptide): Daptomycin exhibits a distinct, calcium-dependent mechanism that disrupts the bacterial cell membrane.[1] After a conformational change induced by calcium ions, it inserts into the Gram-positive bacterial membrane, oligomerizes, and forms pores or ion channels.[1] This leads to a rapid efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, resulting in rapid, concentration-dependent bactericidal action.[1][7]

cluster_daptomycin Daptomycin Mechanism of Action Daptomycin Daptomycin Membrane Bacterial Cell Membrane Daptomycin->Membrane Binds in presence of Ca²⁺ Calcium Ca²⁺ Ions Oligomerization Oligomerization & Pore Formation Membrane->Oligomerization Inserts & Forms Complex Depolarization Membrane Depolarization (K⁺ Efflux) Oligomerization->Depolarization Causes Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition Leads to CellDeath Bactericidal Action Inhibition->CellDeath Results in

Caption: Daptomycin's Ca²⁺-dependent disruption of the cell membrane.

Quantitative Efficacy Against VRE

While specific MIC data for Kocurin against VRE is not available, the table below summarizes the typical efficacy of Linezolid and Daptomycin against VRE isolates.

Compound Class Spectrum of Activity Typical VRE MIC Range (μg/mL) Key Resistance Mechanism
Kocurin Thiazolyl PeptideGram-positives, including MRSA and E. faecium[1][2][3]Data Not AvailableNot Established
Linezolid OxazolidinoneGram-positives, including VRE (E. faecium, E. faecalis)[2][4]1 - 4Point mutations in the 23S rRNA gene; presence of the cfr gene.[6]
Daptomycin Cyclic LipopeptideGram-positives, including VRE (E. faecium, E. faecalis)[3][8]1 - 4Mutations in genes affecting cell membrane charge and phospholipid metabolism (e.g., liaFSR system).[9]

Note: MIC values can vary significantly based on the specific VRE strain (e.g., VanA, VanB) and testing methodology.

Experimental Protocols

Detailed and standardized methodologies are critical for evaluating and comparing antimicrobial agents. Below are outlines of key experimental protocols used in the assessment of anti-VRE compounds.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Method: Broth Microdilution (as per CLSI guidelines).

  • Preparation of Inoculum: A pure culture of the VRE test strain is grown on an appropriate agar plate. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Drug Dilution: The antimicrobial agent (e.g., Linezolid, Daptomycin) is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For Daptomycin, the medium must be supplemented with calcium to a final concentration of 50 mg/L.

  • Inoculation: Each well is inoculated with the standardized VRE suspension, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the drug in which there is no visible growth (turbidity). A growth control (no drug) and sterility control (no bacteria) are included.

cluster_mic Experimental Workflow: MIC Determination A Prepare VRE Inoculum (0.5 McFarland) C Inoculate Plate with VRE Suspension A->C B Serial Dilution of Antimicrobial in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Read Wells for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution MIC test.

Genotypic Resistance Characterization

This protocol identifies the genetic determinants of vancomycin resistance (e.g., vanA, vanB genes).

Method: Polymerase Chain Reaction (PCR).

  • DNA Extraction: Genomic DNA is extracted from a pure VRE culture using a commercial DNA extraction kit or a standard cell lysis protocol.

  • Primer Design: Specific oligonucleotide primers targeting the desired resistance genes (vanA, vanB, etc.) are synthesized.

  • PCR Amplification: The PCR reaction is prepared by mixing the extracted DNA template, primers, DNA polymerase, dNTPs, and PCR buffer.

  • Thermocycling: The mixture is subjected to a thermocycling protocol, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Detection of Amplicons: The PCR products are visualized using agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the specific resistance gene. Multiplex PCR can be used to detect multiple genes simultaneously.[10]

Conclusion

Linezolid and Daptomycin remain the cornerstones of therapy for serious VRE infections, each with a distinct mechanism of action and well-characterized efficacy profile.[11][12] The development of resistance to these agents underscores the urgent need for novel antibiotics. Kocurin, a new thiazolyl peptide, represents a promising area of research.[1][2] Its classification as a protein synthesis inhibitor suggests a mechanism that is effective against Gram-positive pathogens. However, comprehensive data on its specific activity against VRE, including MIC distributions and potential for resistance, are required to fully assess its clinical potential. Future research should focus on conducting standardized susceptibility testing of Kocurin against a diverse panel of VRE isolates and exploring its efficacy in preclinical infection models.

References

Validation

A Pre-Clinical Comparative Guide to Kocurin and its Alternatives for MRSA Infections

For researchers and drug development professionals at the forefront of combating antimicrobial resistance, this guide provides a comparative analysis of the pre-clinical data for Kocurin, a novel thiazolyl peptide antibi...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of combating antimicrobial resistance, this guide provides a comparative analysis of the pre-clinical data for Kocurin, a novel thiazolyl peptide antibiotic, against established treatments for Methicillin-Resistant Staphylococcus aureus (MRSA), namely Vancomycin and Dalbavancin.

Executive Summary

Kocurin has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values in the submicromolar range.[1][2] In vivo studies in a murine septicemia model have shown promising efficacy, with 100% survival at a dose of 5 mg/kg.[3] While comprehensive toxicology and pharmacokinetic data for Kocurin are not yet publicly available, initial in vitro studies suggest low cytotoxicity. The thiazolyl peptide class, to which Kocurin belongs, has been noted for generally unfavorable pharmacokinetic properties, though specific data for Kocurin is needed for a definitive assessment.[4][5]

Vancomycin and Dalbavancin, established glycopeptide and lipoglycopeptide antibiotics respectively, serve as key comparators. This guide presents the available pre-clinical data for all three compounds to aid in the evaluation of Kocurin's potential as a future anti-MRSA therapeutic.

Mechanism of Action

Kocurin , as a member of the thiazolyl peptide family, is believed to inhibit bacterial protein synthesis.[4] This class of antibiotics typically targets the bacterial ribosome, preventing the elongation of polypeptide chains.[6][7][8]

Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[1][9][10][11]

Dalbavancin , a lipoglycopeptide, also inhibits cell wall synthesis by binding to the D-Ala-D-Ala residue of peptidoglycan precursors. Its lipophilic side chain allows it to anchor to the bacterial membrane, enhancing its potency and prolonging its activity.[2][12][13][14]

Signaling Pathway Diagrams

cluster_kocurin Kocurin (Thiazolyl Peptide) Kocurin Kocurin Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) Kocurin->Bacterial Ribosome (50S subunit) Binds to Protein Synthesis Protein Synthesis Bacterial Ribosome (50S subunit)->Protein Synthesis Inhibits

Figure 1: Proposed mechanism of action for Kocurin.

cluster_vancomycin Vancomycin (Glycopeptide) Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vancomycin->D-Ala-D-Ala Binds to Transglycosylation/\nTranspeptidation Transglycosylation/ Transpeptidation D-Ala-D-Ala->Transglycosylation/\nTranspeptidation Blocks Cell Wall Synthesis Cell Wall Synthesis Transglycosylation/\nTranspeptidation->Cell Wall Synthesis Inhibits

Figure 2: Mechanism of action for Vancomycin.

cluster_dalbavancin Dalbavancin (Lipoglycopeptide) Dalbavancin Dalbavancin D-Ala-D-Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor Dalbavancin->D-Ala-D-Ala Binds to Bacterial Membrane Bacterial Membrane Dalbavancin->Bacterial Membrane Anchors to Cell Wall Synthesis Cell Wall Synthesis D-Ala-D-Ala->Cell Wall Synthesis Inhibits

Figure 3: Mechanism of action for Dalbavancin.

In Vitro Activity

Kocurin (also referred to as PM181104 in some literature) exhibits potent in vitro activity against a broad spectrum of Gram-positive bacteria, including various strains of MRSA.[15] Its MIC values are consistently in the low microgram per milliliter range, indicating strong intrinsic antibacterial potency.

Organism Kocurin (PM181104) MIC (µg/mL) Dalbavancin MIC (µg/mL) Vancomycin MIC (µg/mL)
S. aureus (MRSA & MSSA)0.008 - 2.048 (MIC₉₀: 0.064)[15]0.06 - 0.5[16]0.5 - 2[17]
S. epidermidis0.008 - 1.024 (MIC₉₀: 0.128)[15]Not specifiedNot specified
Vancomycin-Resistant Enterococci (VRE)0.004 - 1.024 (MIC₉₀: 0.016)[15]Active against VanB and VanC phenotypes[16]Resistant
Bacillus subtilis0.004 - 0.016[15]Not specifiedNot specified

In Vivo Efficacy

Pre-clinical in vivo studies have been conducted for all three compounds in various animal models of infection. Direct comparison is challenging due to differences in experimental design.

Drug Animal Model MRSA Strain Dosing Regimen Key Efficacy Endpoint & Results Reference
Kocurin (PM181104) Murine SepticemiaE7102.5 and 5.0 mg/kg (intravenous)100% survival at both doses.[15][18]
Dalbavancin Rat Granuloma PouchNot specified10 mg/kg (single intravenous dose)>2 log reduction in viable MRSA count in pouch exudate, with no regrowth for up to 120 hours.[9][19]
Vancomycin Murine SepticemiaNot specifiedNot specified in snippetEffective in treating MRSA bacteremia.[20]
Vancomycin Rat Granuloma PouchNot specified100 mg/kg (four intramuscular doses)Comparable results to a single 10 mg/kg dose of dalbavancin.[19]

Toxicology and Safety Profile

Limited toxicology data is available for Kocurin. In contrast, Vancomycin and Dalbavancin have undergone more extensive pre-clinical safety evaluations.

Drug Study Type Animal Model Key Findings Reference
Kocurin (PM181104) In vitro CytotoxicityMammalian lung fibroblast cells (WI-38)Non-toxic up to 100 µg/mL.[21]
Dalbavancin General ToxicologyRat, DogLiver and kidney were primary targets for toxicity at high doses. No evidence of teratogenicity.[2][22]
Vancomycin Acute ToxicityMouseLD₅₀ (oral): >5000 mg/kg.[16][23]
Vancomycin Acute ToxicityRatLD₅₀ (intravenous): 319 mg/kg.[24]
Vancomycin Subchronic ToxicityRat, DogNo systemic toxicity at doses of 12.5-400 mg/kg. Increased nephrotoxicity when co-administered with aminoglycosides.[15]

Pharmacokinetics

Pharmacokinetic properties are crucial for determining dosing regimens and predicting clinical success. The available data highlights significant differences between the three compounds.

Parameter Kocurin (PM181104) Dalbavancin Vancomycin
Half-life Unfavorable pharmacokinetics noted for the thiazolyl peptide class, but specific data for Kocurin is not available.[4]Long terminal half-life of 170-210 hours, allowing for once-weekly dosing.[12]Terminal elimination half-life of 3 to 9 hours in subjects with normal renal function.[25]
Protein Binding Not available~93%, primarily to albumin.[12]Approximately 55%.[11]
Metabolism Not availableLargely unknown; not a substrate, inhibitor, or inducer of CYP450 isoenzymes.[13]Primarily excreted unchanged in the urine.
Distribution Not availableDistributes into skin, synovial fluid, and bone.[26]Volume of distribution at steady-state ranges from 0.4 to 1 L/kg.[11]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pre-clinical findings. Below are overviews of common methodologies used in the evaluation of these antibiotics.

Murine Septicemia Model for MRSA Infection

This model is used to assess the efficacy of an antibiotic in a systemic infection.

Start Start Prepare MRSA Inoculum Prepare MRSA Inoculum (e.g., 1x10^8 CFU in PBS) Start->Prepare MRSA Inoculum Inject Mice Inject Mice via Caudal Vein (n=10 per group) Prepare MRSA Inoculum->Inject Mice Administer Treatment Administer Treatment (e.g., Kocurin, Vancomycin, Vehicle) Inject Mice->Administer Treatment Monitor Survival Monitor Survival Daily Administer Treatment->Monitor Survival Sacrifice and Analyze Sacrifice Surviving Mice (e.g., at day 7) Monitor Survival->Sacrifice and Analyze End End Sacrifice and Analyze->End

Figure 4: Workflow for a murine septicemia model.

Protocol Outline:

  • Bacterial Strain: A clinically relevant MRSA strain is grown to a logarithmic phase.

  • Inoculum Preparation: Bacteria are harvested, washed, and resuspended in a sterile solution like phosphate-buffered saline (PBS) to a specific concentration (e.g., 1x10⁸ CFU/mL).[27]

  • Infection: A defined volume of the bacterial suspension is injected intravenously into mice (e.g., via the tail vein).[27]

  • Treatment: The test compound (e.g., Kocurin), comparator (e.g., Vancomycin), and a vehicle control are administered at specified doses and routes.

  • Monitoring: Mice are monitored daily for signs of illness and survival is recorded.

  • Endpoint: The primary endpoint is typically survival over a set period (e.g., 7-10 days). Secondary endpoints can include bacterial load in various organs.[27]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of mammalian cells.

Start Start Seed Cells Seed Mammalian Cells in a 96-well plate Start->Seed Cells Incubate Incubate for 24h for cell adherence Seed Cells->Incubate Add Compound Add varying concentrations of the test compound Incubate->Add Compound Incubate Again Incubate for a defined period (e.g., 24, 48, 72h) Add Compound->Incubate Again Add MTT Reagent Add MTT reagent to each well Incubate Again->Add MTT Reagent Incubate Final Incubate to allow formazan formation Add MTT Reagent->Incubate Final Solubilize Solubilize formazan crystals Incubate Final->Solubilize Measure Absorbance Measure absorbance spectrophotometrically Solubilize->Measure Absorbance End End Measure Absorbance->End

Figure 5: Workflow for an MTT cytotoxicity assay.

Protocol Outline:

  • Cell Culture: A suitable mammalian cell line (e.g., human gingival fibroblasts, hepatocytes) is cultured and seeded into a 96-well plate.[3][28]

  • Treatment: After cell adherence, the culture medium is replaced with medium containing various concentrations of the test compound. A control group receives only the vehicle.[3]

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[28]

  • Measurement: The absorbance of each well is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

The pre-clinical data available for Kocurin suggests it is a promising candidate for the treatment of MRSA infections, with potent in vitro activity and encouraging in vivo efficacy in a septicemia model. However, to fully assess its potential and enable a direct comparison with established antibiotics like Vancomycin and Dalbavancin, further pre-clinical studies are crucial. Specifically, comprehensive in vivo toxicology and detailed pharmacokinetic profiling of Kocurin are needed. Head-to-head comparative studies in standardized animal models of MRSA infection would provide a clearer picture of its relative efficacy. As research progresses, Kocurin may emerge as a valuable addition to the therapeutic arsenal against multidrug-resistant Gram-positive pathogens.

References

Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: A Step-by-Step Guide to Kocurin Disposal

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. Kocurin, a thiazolyl peptide with an...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. Kocurin, a thiazolyl peptide with antibiotic properties, requires careful handling and disposal due to its bioactive nature.[1][2] While a specific Safety Data Sheet (SDS) containing detailed disposal instructions is typically provided to purchasing institutions, this guide offers a comprehensive overview of best practices for the proper disposal of Kocurin based on general laboratory safety protocols for hazardous chemical and biological waste.[1]

Core Principles of Kocurin Waste Management

Kocurin should be treated as a hazardous substance.[1] The primary goal of its disposal is to minimize potential occupational exposure and environmental contamination.[3] This involves proper segregation, containment, and decontamination of all waste streams containing the compound.

Quantitative Data on Kocurin Disposal

While specific quantitative disposal parameters for Kocurin are not publicly available, the following table summarizes the recommended handling and disposal methods for different types of Kocurin-related waste based on general laboratory guidelines.

Waste TypeRecommended ContainmentDisposal ProcedureKey Considerations
Solid Kocurin Original, clearly labeled container or a sealed, labeled hazardous waste container.Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office.Do not mix with other waste streams. Ensure the container is securely sealed to prevent dust inhalation.
Kocurin Solutions (e.g., in DMSO, ethanol) Labeled, leak-proof hazardous chemical waste container compatible with the solvent.Collect in a designated container for flammable or organic solvent waste. Arrange for pickup by the institution's EHS office.Do not dispose of down the drain. The high concentration of the active compound requires specialized chemical waste treatment.
Contaminated Labware (pipette tips, tubes, etc.) Puncture-resistant, labeled biohazard or chemical waste container.If contaminated with biohazardous materials (e.g., bacteria), autoclave first. Then, dispose of as chemical waste. If only chemically contaminated, dispose of directly as chemical waste.Segregate sharps into a dedicated sharps container.[4]
Contaminated Personal Protective Equipment (PPE) Labeled bag for hazardous chemical waste.Dispose of as hazardous chemical waste.Do not place in regular trash.
Media Containing Kocurin Leak-proof container for autoclaving or chemical disinfection.Autoclave to destroy pathogens. Since some antibiotics are heat-stable, the autoclaved media should be collected as chemical waste.[5] Alternatively, chemical inactivation may be possible, but consult your institution's EHS for approved methods.Do not pour media containing antibiotics down the drain, as this can contribute to antibiotic resistance in the environment.[5]

Experimental Protocols for Safe Disposal

The following is a generalized, step-by-step protocol for the disposal of Kocurin waste. Note: Always consult your institution's specific safety and disposal protocols and the manufacturer-provided SDS.

Step 1: Segregation and Collection

  • At the point of generation, segregate all Kocurin-contaminated waste from non-hazardous waste.

  • Use designated, clearly labeled waste containers for solid Kocurin, Kocurin solutions, and contaminated sharps.

Step 2: Decontamination of Biohazardous Waste

  • If Kocurin waste is also contaminated with infectious agents (e.g., bacterial cultures), it must be decontaminated.

  • Steam autoclaving is a common method for decontaminating biohazardous waste.[3][4] However, be aware that autoclaving may not degrade the chemical structure of Kocurin.[5]

Step 3: Chemical Waste Collection

  • Following any necessary biological decontamination, all Kocurin waste should be treated as chemical waste.

  • Collect solid waste in a secure, labeled container.

  • Collect liquid waste in a compatible, leak-proof container, keeping organic solvents separate from aqueous solutions if required by your institution.

Step 4: Storage and Pickup

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Schedule a pickup with your institution's Environmental Health and Safety (EHS) department for final disposal.

Visualizing the Kocurin Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Kocurin waste.

Kocurin_Disposal_Workflow start Kocurin Waste Generated is_biohazard Contaminated with Infectious Agents? start->is_biohazard autoclave Decontaminate (e.g., Autoclave) is_biohazard->autoclave Yes is_sharp Is it a Sharp? is_biohazard->is_sharp No autoclave->is_sharp sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_liquid Is it Liquid Waste? is_sharp->is_liquid No ehs_pickup Store for EHS Pickup sharps_container->ehs_pickup liquid_waste Collect in Labeled Liquid Chemical Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Solid Chemical Waste Container is_liquid->solid_waste No liquid_waste->ehs_pickup solid_waste->ehs_pickup end Proper Disposal ehs_pickup->end

Kocurin Waste Disposal Decision Workflow

By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and responsible disposal of Kocurin, fostering a secure laboratory environment.

References

Handling

Personal protective equipment for handling Kocurin

Disclaimer: This document provides essential safety and logistical guidance for handling Kocurin based on general best practices for potent, powdered thiazolyl peptide antibiotics. A comprehensive, substance-specific Saf...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Kocurin based on general best practices for potent, powdered thiazolyl peptide antibiotics. A comprehensive, substance-specific Safety Data Sheet (SDS) for Kocurin is not publicly available in indexed research. Researchers, scientists, and drug development professionals must obtain and thoroughly review the official SDS from their supplier before any handling, storage, or disposal of this compound. The information herein is intended to supplement, not replace, the supplier's SDS and institutional safety protocols.

Kocurin is a thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1] It is a white, amorphous solid with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] As its full toxicological profile is not widely documented, it should be treated as a hazardous compound.[4]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against exposure. The following table outlines the minimum required PPE for various tasks involving Kocurin. All PPE should be donned before entering the designated work area and removed before exiting.

Task Gloves Lab Coat/Gown Eye/Face Protection Respiratory Protection
Storage & Transport Nitrile or Neoprene GlovesDisposable Gown over Lab CoatSafety Glasses with Side ShieldsNot generally required
Weighing Powder Double-gloved (Nitrile or Neoprene)Disposable Gown over Lab CoatChemical Splash Goggles & Face ShieldNIOSH-approved N95/P100 Respirator
Solution Preparation Double-gloved (Nitrile or Neoprene)Disposable Gown over Lab CoatChemical Splash GogglesRequired if outside of a fume hood
Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesDisposable, fluid-resistant GownChemical Splash Goggles & Face ShieldNIOSH-approved N95/P100 Respirator
Waste Disposal Nitrile or Neoprene GlovesLab CoatSafety GlassesNot generally required

Operational Plans: Handling and Preparation

All procedures involving Kocurin powder must be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation risk.

Experimental Protocol: Preparation of a 10 mg/mL Kocurin Stock Solution

  • Pre-Operation Safety Check:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Designate a specific work area and cover the surface with absorbent, plastic-backed pads.

    • Assemble all necessary materials: Kocurin vial, microcentrifuge tubes, calibrated pipettes, pipette tips, and solvent (e.g., DMSO, ethanol).[4]

    • Prepare a waste container for all contaminated disposables within the fume hood.

    • Don all required PPE as specified in the table above for "Solution Preparation."

  • Weighing the Compound:

    • If weighing is required, perform this in a fume hood on an analytical balance.

    • Use static-free weigh paper or a small, tared container.

    • Carefully transfer the required amount of Kocurin powder using a chemical spatula. Avoid any actions that could create airborne dust.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Kocurin is supplied as a solid.[4] A stock solution can be made by dissolving it in a solvent of choice, which should be purged with an inert gas.[4] Kocurin is soluble in ethanol, methanol, dichloromethane, and DMSO.[4]

    • Carefully add the weighed Kocurin powder to a sterile microcentrifuge tube or vial.

    • Using a calibrated pipette, add the calculated volume of the chosen solvent (e.g., for 5 mg of Kocurin, add 500 µL of DMSO to create a 10 mg/mL solution).

    • Cap the tube securely and vortex gently until the solid is completely dissolved.

  • Post-Preparation:

    • Clearly label the stock solution tube with the compound name, concentration, solvent, date, and your initials.

    • Wipe the exterior of the tube with a cloth dampened with 70% ethanol before removing it from the fume hood.

    • Store the solution at -20°C for stability.[4]

G prep 1. Preparation weigh 2. Weigh Kocurin Powder (in fume hood) prep->weigh Assemble Materials dissolve 3. Add Solvent (DMSO) & Vortex weigh->dissolve Transfer Powder store 4. Label & Store at -20°C dissolve->store Aliquot if needed cleanup 5. Decontaminate & Dispose of Waste store->cleanup Secure Sample G elim Elimination (Most Effective) sub Substitution elim->sub eng Engineering Controls (Fume Hood, BSC) sub->eng admin Administrative Controls (SOPs, Training) eng->admin ppe PPE (Gloves, Gown, Respirator) (Least Effective) admin->ppe

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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